Technical Documentation Center

2-Butanone-1,1,1,3,3-d5 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Butanone-1,1,1,3,3-d5
  • CAS: 24313-50-6

Core Science & Biosynthesis

Foundational

2-Butanone-1,1,1,3,3-d5 CAS 24313-50-6 properties

Technical Whitepaper: 2-Butanone-1,1,1,3,3-d5 (CAS 24313-50-6) [1] Executive Summary 2-Butanone-1,1,1,3,3-d5 (Methyl Ethyl Ketone-d5 or MEK-d5) is a high-purity stable isotopologue of 2-butanone, characterized by the sel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Butanone-1,1,1,3,3-d5 (CAS 24313-50-6) [1]

Executive Summary

2-Butanone-1,1,1,3,3-d5 (Methyl Ethyl Ketone-d5 or MEK-d5) is a high-purity stable isotopologue of 2-butanone, characterized by the selective deuteration of the


-carbons relative to the carbonyl group. With a mass shift of +5 Da (

) compared to its unlabeled counterpart, it serves as a critical internal standard in quantitative mass spectrometry (GC-MS/LC-MS) for clinical toxicology and metabolic profiling.

This guide delineates the technical specifications of CAS 24313-50-6, analyzing the thermodynamic principles driving its synthesis and providing validated protocols for its application in drug metabolism and pharmacokinetics (DMPK).

Chemical Identity & Physicochemical Profile

The distinct physical properties of MEK-d5 arise from the Deuterium Isotope Effect . While the electronic structure remains largely unperturbed, the doubled mass of the deuterium nucleus significantly alters vibrational frequencies (C-D vs. C-H), resulting in measurable macroscopic changes, particularly in density.

Table 1: Comparative Physicochemical Specifications
PropertyUnlabeled 2-Butanone (MEK)2-Butanone-1,1,1,3,3-d5 Technical Significance
CAS Number 78-93-324313-50-6 Unique identifier for regulatory compliance.[1]
Formula


Basis for mass spectrometry selection.
Molecular Weight 72.11 g/mol 77.14 g/mol +5 Da shift ensures separation from natural isotopic envelopes (

).
Density (25°C) 0.805 g/mL0.860 g/mL ~6.8% increase; critical for gravimetric preparation of standards.
Boiling Point 79-80°C80°C Volatility requires cold handling to prevent fractionation.
Isotopic Purity N/A

98 atom % D
Minimizes contribution to the M+0 signal in trace analysis.
Refractive Index 1.3791.379 Identical optical properties for HPLC detection (RI).

Critical Insight: The density difference (0.860 vs 0.805) is non-negligible. When preparing stock solutions by volume, failing to account for this density shift will result in a 6.8% concentration error , potentially invalidating quantitative curves. Always prepare gravimetrically.

Synthesis & Isotopic Enrichment Logic

The synthesis of 2-Butanone-1,1,1,3,3-d5 is governed by kinetic vs. thermodynamic acidity . The protons at C1 (methyl) and C3 (methylene) are


-protons with a pKa 

20, making them exchangeable under basic conditions. The protons at C4 (terminal methyl) have a pKa

50 and are inert to exchange in aqueous base.

This regioselectivity ensures that only the 1,1,1,3,3 positions are deuterated, yielding the


 isotopologue rather than 

.
Figure 1: Base-Catalyzed H/D Exchange Mechanism

MEK_Exchange MEK 2-Butanone (Unlabeled) CH3-CO-CH2-CH3 Enolate Enolate Intermediate [Resonance Stabilized] MEK->Enolate Deprotonation (α-H) Base (-OD) C4_Note C4 Protons (β-position) pKa ~ 50 (Inert) MEK->C4_Note MEK_d5 2-Butanone-1,1,1,3,3-d5 CD3-CO-CD2-CH3 Enolate->MEK_d5 Deuteration (+D) Repetitive Cycles D2O D2O / NaOD (Solvent) D2O->Enolate

Caption: Regioselective deuteration mechanism. Exchange occurs exclusively at C1 and C3 via the enolate intermediate. C4 remains protonated due to high pKa.

Applications in Drug Development & Bioanalysis

A. Internal Standard for Volatile Organic Compounds (VOCs)

In clinical toxicology (e.g., headspace GC-MS analysis of blood alcohol/volatiles), MEK-d5 is the "Gold Standard" internal standard (IS).

  • Co-Elution: It chromatographically co-elutes with MEK, experiencing the exact same matrix effects (ion suppression/enhancement).

  • Mass Discrimination: The M+5 shift places the quantifier ion (

    
     77) far beyond the natural isotopic envelope of endogenous MEK (
    
    
    
    72), eliminating "crosstalk" interference.
B. Mechanistic Probes (Kinetic Isotope Effects)

Researchers utilize MEK-d5 to probe metabolic pathways involving ketones.

  • Secondary Deuterium Isotope Effect (SDKIE): When MEK is reduced to 2-butanol by alcohol dehydrogenase, the change in hybridization at the carbonyl carbon (

    
    ) is influenced by the adjacent deuterium atoms. Comparing reaction rates of MEK vs. MEK-d5 reveals the transition state structure.
    

Experimental Protocols

Protocol A: Gravimetric Stock Preparation

Rationale: Due to the high volatility (BP 80°C) and density difference, volumetric preparation is prone to error.

  • Equilibration: Allow the MEK-d5 ampoule to reach 4°C (refrigerated) to minimize vapor pressure upon opening.

  • Tare: Place a 10 mL volumetric flask containing ~5 mL of dissolution solvent (e.g., Methanol or DMSO) on an analytical balance (readability 0.01 mg). Tare the balance.

  • Transfer: Using a gas-tight syringe, withdraw ~100 µL of MEK-d5. Inject directly into the solvent below the meniscus.

  • Weighing: Record the exact mass (

    
    ).
    
    • Calculation: Concentration (

      
      ) = 
      
      
      
      /
      
      
      .
    • Note: Do not rely on the syringe volume markings.

  • Storage: Dilute to volume. Transfer to amber, crimp-top vials with PTFE-lined septa. Store at -20°C.

Protocol B: GC-MS SIM Setup for Quantification

Rationale: Selected Ion Monitoring (SIM) maximizes sensitivity.

  • Column: DB-624 or equivalent (optimized for volatiles).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • MS Parameters:

    • Ion Source Temp: 230°C.

    • Quad Temp: 150°C.

  • SIM Table Configuration:

CompoundRetention Time (min)Quantifier Ion (

)
Qualifier Ion 1 (

)
Qualifier Ion 2 (

)
MEK (Target) ~3.5072.0 43.057.0
MEK-d5 (IS) ~3.48*77.0 46.062.0

*Note: Deuterated isotopologues often exhibit a slightly shorter retention time (inverse isotope effect) on non-polar columns.

Safety & Regulatory Compliance

Signal Word: DANGER

  • Flammability: Flash point is approx -1°C. Vapors form explosive mixtures with air. Ground all equipment to prevent static discharge.

  • Health Hazards: Causes serious eye irritation (H319) and may cause drowsiness/dizziness (H336).[2][3]

  • Storage: Store in a flammables cabinet. Use under inert atmosphere (Nitrogen/Argon) if long-term isotopic stability is required to prevent moisture ingress (which can facilitate back-exchange over very long periods, though slow without base).

References

  • Sigma-Aldrich. 2-Butanone-1,1,1,3,3-d5 Product Specifications and COA. Merck KGaA. Link

  • CDN Isotopes. Safety Data Sheet: 2-Butanone-1,1,1,3,3-d5.[1] C/D/N Isotopes Inc.[1] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24872360 (Deuterated MEK).Link

  • Russak, E. M., & Bednarczyk, E. M. (2019).[4] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals.[4][5][][7] Annals of Pharmacotherapy. Link

  • BOC Sciences. Benefits and Mechanisms of Deuterated Drugs (Kinetic Isotope Effects).

Sources

Exploratory

A Technical Guide to 1,1,1,3,3-pentadeuteriobutan-2-one: Nomenclature, Properties, and Application as a Mass Spectrometry Internal Standard

This technical guide provides an in-depth exploration of 1,1,1,3,3-pentadeuteriobutan-2-one, a stable isotope-labeled compound indispensable for high-fidelity quantitative analysis. Tailored for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 1,1,1,3,3-pentadeuteriobutan-2-one, a stable isotope-labeled compound indispensable for high-fidelity quantitative analysis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, and, most critically, its role as a robust internal standard in mass spectrometry-based bioanalysis.

Compound Identification and Nomenclature

The nomenclature of isotopically labeled compounds can be complex. The subject of this guide is most precisely identified by its CAS (Chemical Abstracts Service) number, 24313-50-6 .[1][2]

While the name 1,1,1,3,3-pentadeuteriobutan-2-one is a valid and descriptive IUPAC name, the compound is frequently listed in commercial and chemical databases under several synonyms.[1][3] Understanding these variations is crucial for efficient literature and product searching.

Common Synonyms:

  • 2-Butanone-1,1,1,3,3-d5[1][3][4]

  • Butan-2-one-1,1,1,3,3-d5[1][3]

  • MEK-1,1,1,3,3-D5[2][5]

  • Methyl-d3 ethyl-1,1-d2 ketone[1][2][5]

  • Deuterated 2-butanone[2][5]

The base molecule, butan-2-one (also known as methyl ethyl ketone or MEK), is a four-carbon ketone.[6][7] The prefix "pentadeuterio" and the suffix "-d5" signify that five hydrogen atoms have been replaced by their heavier isotope, deuterium (²H or D). The locants "1,1,1,3,3" specify the exact positions of this substitution on the carbon backbone.

Caption: 2D structure of 1,1,1,3,3-pentadeuteriobutan-2-one.

Physicochemical Properties

The incorporation of five deuterium atoms imparts a higher molecular weight compared to the unlabeled parent compound, a critical feature for its use in mass spectrometry. Key properties are summarized below.

PropertyValueSource
CAS Number 24313-50-6[1][2][6]
Molecular Formula C₄H₃D₅O[1][2]
Molecular Weight 77.14 g/mol [2][8][9]
Unlabeled CAS 78-93-3[6]
Unlabeled MW 72.11 g/mol [4]
Mass Shift M+5[10][11]
Isotopic Purity Typically ≥98 atom % D[10][11]
Appearance Liquid (at STP)[4]
Density ~0.860 g/mL at 25 °C[4][10]
Boiling Point ~80 °C[4][8]
Melting Point ~-87 °C[4][8]
Refractive Index n20/D ~1.379[4][8]

Rationale and Synthesis

The Imperative for Stable Isotope-Labeled Standards

In quantitative mass spectrometry, particularly in complex matrices like plasma or tissue homogenates, an internal standard (IS) is essential. The IS is added at a known concentration to every sample, calibrator, and quality control sample. Its signal is used to normalize the signal of the analyte of interest, correcting for variability in sample preparation, injection volume, and ionization efficiency (matrix effects).

While structurally similar molecules ("surrogate" standards) can be used, stable isotope-labeled (SIL) versions of the analyte are vastly superior. A SIL-IS co-elutes with the analyte and experiences nearly identical matrix effects, providing the most accurate and precise correction. This robustness is a cornerstone of high-quality bioanalytical data required by regulatory agencies.

Synthetic Strategy: Hydrogen-Deuterium Exchange

The synthesis of α-deuterated ketones like 1,1,1,3,3-pentadeuteriobutan-2-one is commonly achieved through hydrogen-deuterium (H/D) exchange. This process exploits the acidity of the α-hydrogens (hydrogens on carbons adjacent to the carbonyl group).

The underlying principle involves the formation of an enol or enolate intermediate, which allows for the exchange of protons with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O).

Caption: Conceptual workflow for H/D exchange synthesis.

Mechanism Insight: The reaction is driven by equilibrium. By using a large excess of a deuterium source (e.g., D₂O), the equilibrium is shifted towards the fully deuterated product. The process is repeated until all five acidic α-hydrogens (three on C1 and two on C3) are replaced with deuterium atoms. Purification, often by distillation, is then performed to isolate the final product with high isotopic purity.

Application in Quantitative LC-MS/MS

The primary application of 1,1,1,3,3-pentadeuteriobutan-2-one is as an internal standard for the quantification of its unlabeled counterpart, 2-butanone, a compound relevant in industrial hygiene, environmental analysis, and as a potential biomarker.[7][12]

The Role of the Internal Standard in LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. In a typical quantitative workflow, the analyte and its SIL-IS are monitored using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are selected for each compound.

Caption: Workflow for quantification using a SIL-IS.

Experimental Protocol: Quantification of 2-Butanone in a Sample Matrix

This protocol outlines the general steps for using 2-butanone-d₅ as an internal standard. Specific parameters (e.g., concentrations, volumes, instrument settings) must be optimized for each specific application.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of 2-butanone (analyte) and 2-butanone-d₅ (IS) in a suitable organic solvent (e.g., methanol).
  • From the primary stocks, prepare a series of calibration standards by spiking blank matrix with the analyte at various known concentrations.
  • Prepare a working IS solution. The concentration should be chosen to yield a robust signal without causing detector saturation.

2. Sample Preparation:

  • Aliquot a known volume of the unknown sample, calibration standards, and quality control (QC) samples into labeled tubes.
  • Add a precise volume of the IS working solution to every tube (except for "double blank" samples used to check for interference).
  • Vortex mix all samples.
  • Perform sample cleanup. For 2-butanone in plasma, a common method is protein precipitation. Add a volume of cold acetonitrile (e.g., 3x the sample volume), vortex thoroughly, and centrifuge at high speed to pellet the precipitated proteins.
  • Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared samples into the LC-MS/MS system.
  • Chromatography: Use a suitable LC column (e.g., C18) to achieve chromatographic separation. The goal is for the analyte and IS to co-elute.
  • Mass Spectrometry: Operate the mass spectrometer in a positive ion mode using an appropriate ionization source (e.g., Electrospray Ionization - ESI).
  • MRM Transitions: Monitor at least one specific precursor → product ion transition for both the analyte and the IS. For example:
  • 2-Butanone (Analyte): Precursor m/z 73.1 ([M+H]⁺) → Product m/z (e.g., 43.1)
  • 2-Butanone-d₅ (IS): Precursor m/z 78.1 ([M+H]⁺) → Product m/z (e.g., 46.1)

4. Data Processing and Quantification:

  • Integrate the chromatographic peak areas for both the analyte and the IS in all samples.
  • Calculate the peak area ratio (Analyte Area / IS Area) for each injection.
  • Generate a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. Apply a linear regression model.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

1,1,1,3,3-pentadeuteriobutan-2-one is more than a mere chemical variant; it is an enabling tool for achieving the highest standards of accuracy and precision in quantitative science. Its physicochemical properties are nearly identical to its unlabeled analogue, allowing it to perfectly trace the analyte through extraction and analysis. The mass difference of +5 amu provides a clear, interference-free signal for detection. By understanding its proper nomenclature, synthesis, and the principles behind its application, researchers in drug development and other scientific fields can ensure the integrity and reliability of their quantitative data, forming a solid foundation for critical decision-making.

References

  • Pharmaffiliates. CAS No : 24313-50-6 | Product Name : 2-Butanone-1,1,1,3,3-d5. [Link]

  • RIFM. RIFM fragrance ingredient safety assessment, 2-butanone, CAS Registry Number 78-93-3. [Link]

  • PubChem. 2-Butanone-1,1,1,3,3-d5 | C4H8O. [Link]

  • OSHA. 2-Butanone (MEK), Hexone (MIBK). [Link]

  • PubChem. 2-Pentanone-1,1,1,3,3-d5 | C5H10O. [Link]

  • OSHA. 2-Butanone (Methyl Ethyl Ketone). [Link]

Sources

Foundational

A Comparative Analysis of the Physical Properties of Deuterated 2-Butanone and Non-Deuterated MEK: An In-depth Technical Guide

Introduction: The Subtle Power of Deuteration in a Workhorse Solvent For researchers, scientists, and drug development professionals, the quest for precision and control is paramount. In this context, isotopic substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of Deuteration in a Workhorse Solvent

For researchers, scientists, and drug development professionals, the quest for precision and control is paramount. In this context, isotopic substitution, particularly the replacement of hydrogen with its heavier, stable isotope deuterium, has emerged as a powerful tool. This guide delves into the nuanced yet significant impact of deuteration on the physical properties of a widely used industrial solvent and chemical intermediate: 2-butanone, also known as methyl ethyl ketone (MEK).

Deuterated 2-butanone, where one or more hydrogen atoms are replaced by deuterium, offers unique advantages in various scientific applications. In pharmaceutical development, for instance, selective deuteration can alter a drug's metabolic profile, potentially enhancing its therapeutic efficacy and safety. Understanding the fundamental physical property differences between deuterated and non-deuterated 2-butanone is crucial for its effective application in synthesis, purification, and formulation. This whitepaper provides a comprehensive comparison of these properties, the underlying scientific principles governing the observed differences, and standardized protocols for their accurate measurement.

Comparative Physical Properties: A Quantitative Overview

The substitution of hydrogen with deuterium, while seemingly a minor change, imparts a measurable difference in the physical characteristics of 2-butanone. The following table summarizes the key physical properties of non-deuterated MEK and its deuterated analogue, 2-butanone-1,1,1,3,3-d5. It is important to note that while data for non-deuterated MEK is widely available from numerous peer-reviewed sources, the data for deuterated 2-butanone is primarily sourced from commercial suppliers and may represent typical values rather than high-precision experimental determinations.

Physical PropertyNon-Deuterated 2-Butanone (MEK)Deuterated 2-Butanone (2-Butanone-1,1,1,3,3-d5)
Molecular Formula C₄H₈OC₄H₃D₅O
Molar Mass ( g/mol ) 72.11[1]77.14[2]
Boiling Point (°C) 79.6 - 80[1][2]80[2]
Melting Point (°C) -87 to -86.3[1][2]-87[2]
Density (g/mL at 25°C) 0.805[2]0.860[2]
Refractive Index (n20/D) 1.379[2]1.379[2]

The Theoretical Underpinnings of Isotopic Effects on Physical Properties

The observed differences in physical properties between deuterated and non-deuterated compounds stem from fundamental principles of physics and chemistry, primarily the kinetic isotope effect and its influence on intermolecular forces.

Zero-Point Energy and Bond Strength

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This is a consequence of the difference in their zero-point vibrational energies.[3] Due to its greater mass, a C-D bond has a lower vibrational frequency compared to a C-H bond.[4][5] This results in a lower zero-point energy for the C-D bond.[3][6][7] A lower zero-point energy means that more energy is required to stretch the C-D bond to the point of dissociation, hence it is considered a stronger bond.[3][8][9]

G cluster_0 Potential Energy Well energy Potential Energy distance Interatomic Distance curve ZPE_D Zero-Point Energy (C-D) Dissociation Dissociation Energy

Caption: A simplified potential energy diagram illustrating the lower zero-point energy of a C-D bond compared to a C-H bond.

Intermolecular Forces

The physical properties of liquids, such as boiling point and viscosity, are largely determined by the strength of intermolecular forces. In the case of 2-butanone, these are primarily dipole-dipole interactions and London dispersion forces (a type of van der Waals force).

  • Dipole-Dipole Interactions: 2-Butanone is a polar molecule due to the electronegativity difference between the carbon and oxygen atoms of the carbonyl group, resulting in a significant dipole moment.[10] While the direct effect of deuteration on the dipole moment of ketones is not extensively documented in readily available literature, it is generally understood that isotopic substitution can lead to subtle changes in molecular geometry and electron distribution, which in turn could slightly alter the dipole moment.

  • London Dispersion Forces: These forces arise from temporary fluctuations in electron density around a molecule. The polarizability of a molecule, or the ease with which its electron cloud can be distorted, is a key factor in the strength of these forces. Deuteration can slightly decrease the polarizability of a C-D bond compared to a C-H bond.[11] This is because the heavier deuterium nucleus holds the electrons more tightly, making the electron cloud less deformable. This reduction in polarizability can lead to weaker London dispersion forces.

The interplay between these factors determines the overall strength of intermolecular attractions. For many nonpolar organic compounds, the weaker dispersion forces in the deuterated analogue lead to a slightly lower boiling point. However, in polar molecules like 2-butanone, the effect can be more complex and may be counteracted by other factors.

Diagrammatic Representation of Intermolecular Forces

G cluster_0 Non-Deuterated MEK cluster_1 Deuterated 2-Butanone MEK1 C₄H₈O MEK2 C₄H₈O MEK1->MEK2 Dipole-Dipole MEK1->MEK2 Dispersion dMEK1 C₄H₃D₅O dMEK2 C₄H₃D₅O dMEK1->dMEK2 Slightly Altered Dipole-Dipole dMEK1->dMEK2 Slightly Weaker Dispersion G SamplePrep Sample Preparation (Purity Check, Degassing) BoilingPoint Boiling Point Determination SamplePrep->BoilingPoint Density Density Measurement SamplePrep->Density RefractiveIndex Refractive Index Measurement SamplePrep->RefractiveIndex Viscosity Viscosity Measurement SamplePrep->Viscosity DataAnalysis Data Analysis and Uncertainty Assessment BoilingPoint->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis Viscosity->DataAnalysis Report Reporting of Results DataAnalysis->Report

Caption: A general workflow for the experimental determination of the physical properties of a liquid sample.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Micro-boiling point method):

  • Apparatus Setup:

    • A Thiele tube or a similar oil bath apparatus.

    • A calibrated thermometer with appropriate precision.

    • A small test tube or fusion tube.

    • A capillary tube sealed at one end.

  • Procedure:

    • Attach the small test tube containing a few drops of the sample to the thermometer.

    • Place the sealed capillary tube, open end down, into the sample.

    • Immerse the assembly in the oil bath.

    • Heat the oil bath gently and stir continuously to ensure uniform temperature distribution.

    • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

    • Once a steady stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

    • Record the temperature and the ambient atmospheric pressure.

  • Self-Validation and Quality Control:

    • Calibrate the thermometer against a certified standard.

    • Perform the measurement in triplicate to ensure reproducibility.

    • Correct the observed boiling point to standard pressure (760 mmHg) using the appropriate pressure-temperature nomograph or the Clausius-Clapeyron equation. A general rule of thumb is that for pressures near one atmosphere, a 10 mmHg decrease in pressure results in approximately a 0.5 °C decrease in boiling point. [12]

Density Measurement

Principle: Density is the mass of a substance per unit volume.

Methodology (ASTM D4052 - Digital Density Meter):

  • Apparatus:

    • A digital density meter with a calibrated oscillating U-tube.

    • A constant temperature bath to control the temperature of the measurement cell.

  • Procedure:

    • Calibrate the instrument with dry air and a certified reference standard of known density (e.g., pure water).

    • Set the temperature of the measurement cell to the desired value (e.g., 25.0 °C) and allow it to stabilize.

    • Inject the sample into the U-tube, ensuring there are no air bubbles.

    • The instrument measures the oscillation period of the U-tube filled with the sample.

    • The density is calculated automatically by the instrument based on the calibration data.

  • Self-Validation and Quality Control:

    • Regularly verify the calibration of the instrument with certified density standards.

    • Ensure the sample is free of air bubbles, as these will lead to erroneously low density readings.

    • Perform multiple readings for each sample to assess precision.

    • Adherence to the ASTM D4052 standard ensures a traceable and validated measurement.

Refractive Index Measurement

Principle: The refractive index is a dimensionless number that describes how light propagates through a medium. It is the ratio of the speed of light in a vacuum to the speed of light in the substance.

Methodology (Abbe Refractometer):

  • Apparatus:

    • An Abbe refractometer with a light source (typically a sodium D-line lamp, 589 nm).

    • A constant temperature water circulator connected to the refractometer prisms.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

    • Set the temperature of the prisms to 20.0 °C and allow it to stabilize.

    • Apply a few drops of the sample onto the lower prism and close the prism assembly.

    • Look through the eyepiece and adjust the coarse and fine control knobs until the field of view is divided into a light and a dark section.

    • Rotate the compensator dial to eliminate any color fringes at the boundary.

    • Adjust the control knobs to bring the boundary line exactly to the center of the crosshairs.

    • Read the refractive index from the instrument's scale.

  • Self-Validation and Quality Control:

    • Ensure the prisms are clean before each measurement.

    • Allow sufficient time for the sample to reach thermal equilibrium with the prisms.

    • Perform multiple readings and calculate the average.

    • Regularly check the calibration of the instrument.

Conclusion: A Guide for Informed Application

The deuteration of 2-butanone results in subtle but significant changes to its physical properties, most notably an increase in density. While the boiling point, melting point, and refractive index are reported to be very similar to the non-deuterated form, high-precision measurements would likely reveal minor differences. These changes are rooted in the fundamental principles of isotope effects on bond strength and intermolecular forces.

For researchers, scientists, and drug development professionals, a thorough understanding of these differences is critical. It allows for the informed selection of solvents, the accurate design of experiments, and the robust interpretation of results. By employing standardized and self-validating measurement protocols, the scientific community can ensure the generation of high-quality, reliable data, paving the way for further innovation and discovery.

References

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2-Butanone. U.S. Department of Health and Human Services.
  • National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of 2-Butanone. In Toxicological Profile for 2-Butanone. Retrieved February 8, 2026, from [Link]

  • S. S. Krishnamurthy. (1997). Use of Isotopes for Studying Reaction Mechanisms. Resonance, 2(6), 56-64.
  • Li, Y., et al. (2024).
  • Wang, Z., et al. (2025).
  • Hansen, K. T., et al. (2018). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. ACS Medicinal Chemistry Letters, 9(6), 549-553.
  • College of St. Benedict and St. John's University. (n.d.). MK13. Kinetic Isotope Effects. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butanone-1,1,1,3,3-d5. PubChem. Retrieved February 8, 2026, from [Link]

  • Kedenburg, S., et al. (2012). Linear refractive index and absorption measurements of nonlinear optical liquids in the visible and near-infrared spectral region. Applied Physics B, 109, 613-618.
  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved February 8, 2026, from [Link]

  • Yuan, H., et al. (2025). Superacid-catalysed α-deuteration of ketones with D2O. Organic & Biomolecular Chemistry.
  • Dadmun, M. D., et al. (1994). The Polarizability of Some Deuterated Hydrocarbons. The Journal of Physical Chemistry, 98(18), 4882-4886.
  • LibreTexts. (2022). 7: Difference in zero-point vibrational energies for CH versus CD bonds. Chemistry LibreTexts.
  • LibreTexts. (2022). 6.2A: Overview of Boiling Point. Chemistry LibreTexts.
  • Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. Journal of the American Chemical Society, 125(45), 13836-13849.
  • Kirchner, B., & Reiher, M. (2005). Theoretical Study of the Isotope Effect in Optical Rotation. The Journal of Physical Chemistry A, 109(13), 3075-3084.
  • Rathmann, T., et al. (1998). Polarization of deuterium molecules. AIP Conference Proceedings, 421, 191.
  • Bouteloup, Y., et al. (2023). Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines.
  • Wang, P., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America, 25(10), 1056-1066.
  • Quora. (2017). Which bond is stronger, CD or CH?. Retrieved February 8, 2026, from [Link]

  • LibreTexts. (2019). 21.3 Physical Properties of Aldehydes and Ketones. Chemistry LibreTexts.
  • Marchetti, A., & Tassi, L. (2005). Density measurements of the binary mixtures of 2-butanone and 2-butanol at temperatures from −10 to 80 °C.
  • Zac, A. (2022). Determining Deuterium Polarization via Nuclear Magnetic Resonance. UNH Scholars' Repository.
  • Yeh, C.-H., et al. (2012). Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer. Sensors, 12(1), 896-903.
  • Quora. (2016). If C=C bonds are stronger than C-H bonds, then why does CH have a higher vibrational frequency for IR spectroscopy?. Retrieved February 8, 2026, from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved February 8, 2026, from [Link]

  • Oreate AI. (2026). Study on the Recovery Methods of Samples in High Boiling Point Deuterated Reagents After NMR Testing.
  • Sagnella, D. E., & Straub, J. E. (2001). Vibrational Frequency Shifts and Relaxation Rates for a Selected Vibrational Mode in Cytochrome c. Biophysical Journal, 80(1), 70-84.
  • Nakayama, T., et al. (2015). Ultraviolet and visible complex refractive indices of secondary organic material produced by photooxidation of the aromatic compounds. Atmospheric Chemistry and Physics, 15(3), 1435-1446.
  • PubMed. (2003). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Dipole moments of linear alkyl ketones, ethers and aldehydes. Retrieved February 8, 2026, from [Link]

  • Chemistry Stack Exchange. (2022). Bond frequency vs Bond Strength in Kinetic Isotope Effect. Retrieved February 8, 2026, from [Link]

  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(8), 2411.
  • LibreTexts. (2023). 10.3B: Kinetic Isotope Effects. Chemistry LibreTexts.
  • ResearchGate. (2020). Deuteration improves small-molecule fluorophores. Retrieved February 8, 2026, from [Link]

  • HUBERLAB. (n.d.).
  • LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts.
  • Toppr. (n.d.). Which absorbs at higher frequencies: a C-H or C-D bond? Explain in terms of absorption. Retrieved February 8, 2026, from [Link]

  • National Institutes of Health. (2025).
  • ZEOCHEM. (n.d.). Deuterium Labeled Compounds. Retrieved February 8, 2026, from [Link]

  • Maharashtra State Bureau of Textbook Production and Curriculum Research. (2019). Chemistry Textbook.
  • YouTube. (2022).
  • U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range.

Sources

Foundational

Technical Deep Dive: Isotopic Enrichment & Stability of Commercial MEK-d5

Topic: Isotopic Enrichment Levels of Commercial MEK-d5 (2-Butanone-1,1,1,3,3-d5) Content Type: Technical Whitepaper / Application Guide Audience: Analytical Chemists, DMPK Scientists, and Quality Control Specialists. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isotopic Enrichment Levels of Commercial MEK-d5 (2-Butanone-1,1,1,3,3-d5) Content Type: Technical Whitepaper / Application Guide Audience: Analytical Chemists, DMPK Scientists, and Quality Control Specialists.

Executive Summary: The "Alpha-Proton" Imperative

Commercial Methyl Ethyl Ketone-d5 (MEK-d5), specifically 2-Butanone-1,1,1,3,3-d5 , is the industry-standard internal reference for quantifying MEK exposure in biological and environmental matrices. While Certificates of Analysis (CoAs) typically state an isotopic enrichment of ≥98 atom % D , the practical utility of this reagent is governed not just by its initial synthesis, but by the thermodynamic lability of its deuterium atoms.[1]

Unlike stable aromatic deuterated standards (e.g., Toluene-d8), MEK-d5 places all five deuterium atoms at the alpha-positions (C1 and C3) relative to the carbonyl group. This structural reality creates a "stability paradox": the positions required for mass spectral differentiation (M+5) are the exact positions susceptible to keto-enol tautomerism.

This guide details the enrichment specifications, the mechanistic risks of back-exchange during sample preparation, and a self-validating protocol to verify isotopic integrity before critical assays.

Commercial Specifications & Isotopic Landscape

The synthesis of MEK-d5 generally involves base-catalyzed Hydrogen/Deuterium (H/D) exchange of 2-butanone in D₂O. Because this process is reversible, achieving 100% enrichment is asymptotically difficult.[1] Commercial standards settle at a cost-effective equilibrium of ~98-99%.

Table 1: Comparative Specifications of Commercial MEK-d5
FeatureSpecificationTechnical Note
Chemical Name 2-Butanone-1,1,1,3,3-d5CAS: 24313-50-6
Structure CD₃-C(=O)-CD₂-CH₃Terminal methyl (C4) remains -CH₃
Isotopic Enrichment 98 atom % D Represents average D incorporation, not phase purity.[1]
Chemical Purity ≥99% (GC)Impurities often include trace 2-butanol or acetone.[1]
Mass Shift M+5 (m/z 77 vs 72)Critical for resolving from native MEK (m/z 72).[1]
Density 0.860 g/mLSlightly higher than native MEK (0.805 g/mL) due to isotope effect.[1]

Critical Insight: "98 atom % D" does not mean 98% of the molecules are fully deuterated (d5). It is a statistical average.[1] A fresh bottle typically contains a distribution:

  • d5 (Target): ~90-92%

  • d4 (Incomplete): ~6-8%

  • d0 (Native): <0.1% (Crucial for low-level quantitation)

The Mechanism of Enrichment Loss (Expertise Pillar)

The most common failure mode in MEK analysis is not the degradation of the molecule, but the silent loss of isotopic signature .[1]

The Keto-Enol Back-Exchange Trap

Ketones possess acidic alpha-protons (pKa ~20). In the presence of protic solvents (water, methanol) and trace acid/base catalysts, MEK-d5 undergoes enolization. When the enol reverts to the keto form, it grabs a proton from the solvent.[1] If that solvent is H₂O, you irreversibly trade a Deuterium for a Hydrogen.[1][2]

  • Risk Factor: High pH buffers, protic extraction solvents (MeOH/EtOH), or long-term storage in non-dried glassware.[1]

  • Consequence: The M+5 signal decays to M+4, M+3, etc., causing quantification errors because the Internal Standard (IS) concentration appears to drop while the native analyte signal remains constant.

Visualization: The Back-Exchange Pathway

The following diagram illustrates the mechanistic vulnerability of MEK-d5 in protic media.

MEK_Exchange MEK_d5 MEK-d5 (Stable) CD3-CO-CD2-CH3 Enolate Enolate Intermediate (Planar, sp2) MEK_d5->Enolate -D+ (Base Catalysis) MEK_d4 MEK-d4 (Compromised) CD2H-CO-CD2-CH3 Enolate->MEK_d4 +H+ (From Solvent) MEK_d4->Enolate Further Exchange Solvent Protic Solvent (H2O / MeOH) Solvent->Enolate Proton Source

Figure 1: Mechanism of Deuterium loss (Back-Exchange) in protic solvents. The transition from d5 to d4 alters the mass spec response ratio.

Self-Validating Experimental Protocols

To ensure data integrity, you must validate the isotopic purity of MEK-d5 before use, especially if the bottle has been opened previously.[1]

Protocol A: Rapid Isotopic Purity Check (GC-MS)

Objective: Determine if significant back-exchange has occurred during storage.

  • Preparation: Dilute 10 µL of MEK-d5 into 1 mL of anhydrous Dichloromethane (DCM) or Hexane. Do not use Methanol.

  • Instrument: GC-MS (Single Quadrupole is sufficient).

  • Method:

    • Inlet: 200°C, Split 50:1.

    • Column: DB-624 or equivalent (optimized for volatiles).

    • Scan Range: m/z 35 – 100.[1]

  • Data Analysis (Self-Validation Logic):

    • Extract Ion Chromatograms (EIC) for m/z 77 (d5), 76 (d4), and 72 (d0).

    • Pass Criteria: Intensity of m/z 77 > 90% of Total Ion Count (TIC) for the peak. Intensity of m/z 72 (Native) < 0.5%.

    • Fail Criteria: Significant presence of m/z 76 or 75 indicates moisture contamination and back-exchange. Discard standard.

Protocol B: Biological Sample Preparation (Headspace)

Objective: Quantify MEK in urine/blood while minimizing exchange.

  • Matrix Modification: Add 0.5 g Sodium Sulfate (solid) to the headspace vial to salt-out volatiles and bind trace water.

  • Internal Standard Addition:

    • Prepare a working solution of MEK-d5 in DMSO-d6 (Aprotic, deuterated). Avoid EtOH/MeOH.

    • Spike samples immediately before sealing.[1]

  • Incubation: Limit headspace incubation to <15 mins at 60°C. Prolonged heating promotes exchange even in "sealed" environments if moisture is present.[1]

Decision Framework for Method Selection

Use this workflow to select the correct handling procedure based on your analytical needs.

Workflow Start Start: MEK Analysis Check_QC QC: Isotopic Purity Check (Protocol A) Start->Check_QC Pass_Fail Pass Criteria Met? (m/z 77 > 90%) Check_QC->Pass_Fail Discard Discard & Re-order (Moisture Contamination) Pass_Fail->Discard No Select_Matrix Select Sample Matrix Pass_Fail->Select_Matrix Yes Aqueous Aqueous (Urine/Blood) Select_Matrix->Aqueous Solid Solid/Polymer Select_Matrix->Solid Method_Aq Headspace GC-MS + Na2SO4 (Salting Out) Solvent: DMSO-d6 Aqueous->Method_Aq Method_Sol Solvent Extraction Solvent: CS2 or Hexane (Anhydrous) Solid->Method_Sol

Figure 2: Decision tree for MEK-d5 QC and method selection to prevent isotopic dilution.

References

  • Sigma-Aldrich. 2-Butanone-1,1,1,3,3-d5 Product Specifications. Retrieved from

  • Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry. Retrieved from

  • National Institute of Standards and Technology (NIST). 2-Butanone Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1] Retrieved from

  • L. Ciazynska-Halarewicz et al. Gas Chromatographic Analysis of Ketones. Journal of Chromatography A, 2003.[1] (Contextualizing retention indices for MEK).

  • University of Surrey. Alkaline Stability of Anion-Exchange Membranes. (Mechanistic insight into quaternary ammonium/ketone stability in alkaline environments). Retrieved from

Sources

Foundational

An In-Depth Technical Guide to 2-Butanone-1,1,1,3,3-d5: Synthesis, Characterization, and Applications in Drug Development

This technical guide provides a comprehensive overview of 2-Butanone-1,1,1,3,3-d5, a deuterated isotopologue of methyl ethyl ketone (MEK). Designed for researchers, scientists, and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Butanone-1,1,1,3,3-d5, a deuterated isotopologue of methyl ethyl ketone (MEK). Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical identifiers, synthesis, analytical characterization, and critical applications of this stable isotope-labeled compound. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.

Core Chemical Identity and Properties

2-Butanone-1,1,1,3,3-d5, also known as MEK-d5, is a valuable tool in various scientific disciplines, particularly in mechanistic studies and as an internal standard for mass spectrometry-based quantification. Its physical and chemical properties are similar to its non-deuterated counterpart, but its increased mass provides a distinct signature for analytical detection.

Chemical Identifiers

A clear and unambiguous identification of chemical compounds is paramount for scientific communication and regulatory compliance. The key identifiers for 2-Butanone-1,1,1,3,3-d5 are summarized in the table below.

IdentifierValueSource
PubChem CID 16213377[1]
CAS Number 24313-50-6[2][3]
IUPAC Name 1,1,1,3,3-pentadeuteriobutan-2-one[1]
Molecular Formula C₄H₃D₅O[2]
Molecular Weight 77.14 g/mol [2][4]
InChI InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i2D3,3D2
InChIKey ZWEHNKRNPOVVGH-PDWRLMEDSA-N
SMILES [2H]C([2H])([2H])C(=O)C([2H])([2H])C[1]
Synonyms Deuterated 2-butanone, MEK-1,1,1,3,3-D5, Methyl-d3 ethyl-1,1-d2 ketone[2]
Physicochemical Properties

The physicochemical properties of 2-Butanone-1,1,1,3,3-d5 are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Appearance Colorless liquid[5]
Melting Point -87 °C (lit.)[6]
Boiling Point 80 °C (lit.)[6]
Density 0.860 g/mL at 25 °C
Refractive Index n20/D 1.379 (lit.)
Flash Point -7 °C (19 °F)[2]

Synthesis and Purification of 2-Butanone-1,1,1,3,3-d5

The synthesis of 2-Butanone-1,1,1,3,3-d5 is typically achieved through hydrogen-deuterium exchange (HDX) at the α-positions of the carbonyl group. This is a well-established method for the deuteration of ketones.[7] The choice of a base-catalyzed approach is predicated on the acidity of the α-protons, which are readily abstracted to form an enolate intermediate that can then be quenched with a deuterium source.

Rationale for the Synthetic Approach

Base-catalyzed hydrogen-deuterium exchange is a facile and efficient method for incorporating deuterium into ketones.[7] The reaction proceeds through a keto-enol equilibrium, where the enolate intermediate is exposed to a deuterium-rich environment, typically deuterium oxide (D₂O). The use of a strong base ensures a sufficient concentration of the enolate for the exchange to occur at a reasonable rate.

Caption: Workflow for the synthesis of 2-Butanone-1,1,1,3,3-d5.

Detailed Experimental Protocol

This protocol is adapted from general procedures for base-catalyzed deuteration of ketones.[7]

Materials:

  • 2-Butanone (reagent grade)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Sodium metal (or other suitable base)

  • Anhydrous diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Preparation of Sodium Deuteroxide (NaOD): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), carefully add a small, freshly cut piece of sodium metal to an excess of deuterium oxide. The reaction is exothermic and will generate deuterium gas. Allow the reaction to proceed until all the sodium has reacted to form a solution of NaOD in D₂O.

  • Deuterium Exchange Reaction: To the freshly prepared NaOD solution, add 2-butanone. The molar ratio of D₂O to the exchangeable protons of 2-butanone should be large to drive the equilibrium towards the deuterated product.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to accelerate the exchange. The progress of the deuteration can be monitored by taking small aliquots, quenching with a non-deuterated acid, extracting with a suitable solvent, and analyzing by ¹H NMR to observe the disappearance of the α-proton signals.

  • Work-up: Once the desired level of deuteration is achieved, cool the reaction mixture in an ice bath. Neutralize the excess base by the slow addition of a deuterated acid (e.g., DCl in D₂O) until the solution is neutral to pH paper.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the deuterated 2-butanone with anhydrous diethyl ether. Repeat the extraction multiple times to ensure complete recovery.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude 2-Butanone-1,1,1,3,3-d5 can be purified by fractional distillation to yield the final product with high chemical and isotopic purity.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 2-Butanone-1,1,1,3,3-d5. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for verifying the successful incorporation of deuterium. In ¹H NMR, the signals corresponding to the deuterated positions will be absent or significantly diminished. In ¹³C NMR, the carbons attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling.

Comparative NMR Data:

Nucleus2-Butanone (non-deuterated)2-Butanone-1,1,1,3,3-d5 (expected)
¹H NMR δ ~2.4 ppm (q, 2H, -CH₂-)δ ~2.4 ppm (s, 3H, -CH₃)
δ ~2.1 ppm (s, 3H, -COCH₃)Signal absent or significantly reduced
δ ~1.0 ppm (t, 3H, -CH₂CH₃)Signal absent or significantly reduced
¹³C NMR δ ~209 ppm (C=O)δ ~209 ppm (C=O)
δ ~37 ppm (-CH₂-)δ ~37 ppm (-CD₂-) (triplet)
δ ~30 ppm (-COCH₃)δ ~30 ppm (-COCD₃) (triplet)
δ ~8 ppm (-CH₂CH₃)δ ~8 ppm (-CH₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess the degree of isotopic enrichment. The mass spectrum of 2-Butanone-1,1,1,3,3-d5 will show a molecular ion peak at m/z 77, which is 5 mass units higher than that of non-deuterated 2-butanone (m/z 72).

Comparative MS Data:

Species2-Butanone (m/z)2-Butanone-1,1,1,3,3-d5 (m/z)Fragment Identity
Molecular Ion [M]⁺ 7277C₄H₈O⁺ / C₄H₃D₅O⁺
Fragment 1 5759[C₃H₅O]⁺ / [C₂H₃D₂O]⁺
Fragment 2 (Base Peak) 4346[CH₃CO]⁺ / [CD₃CO]⁺
Fragment 3 2929[C₂H₅]⁺

Note: The fragmentation pattern is predicted based on the known mass spectrum of 2-butanone.[10]

Caption: Workflow for the analytical characterization of 2-Butanone-1,1,1,3,3-d5.

Applications in Drug Development and Research

Deuterated compounds, such as 2-Butanone-1,1,1,3,3-d5, are indispensable tools in modern drug discovery and development. Their applications stem from the kinetic isotope effect (KIE) and their utility as stable isotope-labeled internal standards.

Mechanistic Studies and the Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions in which a C-H bond is broken in the rate-determining step. This is known as the kinetic isotope effect. In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds.[11] By strategically placing deuterium at a site of metabolism, the rate of that metabolic pathway can be slowed down. This allows researchers to:

  • Elucidate metabolic pathways: By observing how deuteration affects the formation of different metabolites, the primary sites of metabolism can be identified.

  • Improve pharmacokinetic profiles: Slowing down metabolism can lead to a longer drug half-life, reduced dosing frequency, and potentially a better therapeutic window.[11]

Internal Standards in Bioanalysis

One of the most common applications of 2-Butanone-1,1,1,3,3-d5 is as an internal standard (IS) in quantitative bioanalysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[12] An ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variations in sample preparation and instrument response.

Why 2-Butanone-d5 is an Excellent Internal Standard for 2-Butanone Analysis:

  • Co-elution: It has nearly identical chromatographic retention times to the non-deuterated analyte.

  • Similar Extraction Recovery: It behaves similarly during sample extraction procedures.[13]

  • Mass Discrimination: It is easily distinguished from the analyte by its higher mass in the mass spectrometer.

Protocol for using 2-Butanone-d5 as an Internal Standard in GC-MS Analysis

This protocol outlines the general steps for using 2-Butanone-1,1,1,3,3-d5 as an internal standard for the quantification of 2-butanone in a biological matrix.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • 2-Butanone calibration standards

  • 2-Butanone-1,1,1,3,3-d5 internal standard solution of a known concentration

  • Extraction solvent (e.g., ethyl acetate)

  • GC-MS system

Procedure:

  • Sample Preparation: To a known volume of the biological matrix, calibration standards, and quality control samples, add a fixed volume of the 2-Butanone-1,1,1,3,3-d5 internal standard solution.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.

  • Analysis by GC-MS: Inject a portion of the extracted sample onto the GC-MS system. The instrument should be operated in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both 2-butanone and 2-Butanone-1,1,1,3,3-d5.

  • Quantification: The concentration of 2-butanone in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated from the standards.

Safety and Handling

2-Butanone-1,1,1,3,3-d5 is a highly flammable liquid and vapor and causes serious eye irritation. It may also cause drowsiness or dizziness.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Butanone-1,1,1,3,3-d5 is a versatile and valuable chemical tool for researchers in drug development and other scientific fields. Its well-defined chemical identity, accessible synthesis, and straightforward analytical characterization make it a reliable choice for a range of applications. A thorough understanding of its properties and the principles behind its use, as outlined in this guide, will enable scientists to effectively leverage this deuterated compound to advance their research.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Identification and Quantification of MEK-d5 Residual Solvent by Proton NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Residual Solvent Analysis In the pharmaceutical industry, the control of residual solvents is a critical aspect of drug d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Residual Solvent Analysis

In the pharmaceutical industry, the control of residual solvents is a critical aspect of drug development and manufacturing. These organic volatile chemicals, used during the synthesis of drug substances, excipients, or in the preparation of drug products, are not completely removed by practical manufacturing techniques. Their presence, even in trace amounts, can impact the efficacy, stability, and safety of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for the control of residual solvents, classifying them based on their toxicity. Methyl ethyl ketone (MEK), also known as 2-butanone, is a commonly used solvent and is classified as a Class 3 solvent by the ICH, indicating low toxic potential.

Deuterated solvents, such as MEK-d5 (2-Butanone-1,1,1,3,3-d5), are frequently employed in the synthesis of complex molecules and active pharmaceutical ingredients (APIs) to probe reaction mechanisms or to introduce isotopic labels for analytical purposes. Consequently, the detection and quantification of residual MEK-d5 are essential to ensure the purity and safety of the final product.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and versatile analytical technique for the identification and quantification of residual solvents.[1] It offers several advantages over other methods, including its non-destructive nature, minimal sample preparation, and the ability to provide both qualitative and quantitative information from a single experiment.[1] The direct proportionality between the integral of an NMR signal and the number of protons it represents allows for accurate quantification without the need for compound-specific response factors.

This application note provides a comprehensive guide for the identification and quantification of MEK-d5 residual solvent using ¹H NMR spectroscopy. It includes a detailed protocol for sample preparation, data acquisition, and data analysis, along with a table of chemical shifts for MEK-d5 and other common residual solvents.

¹H NMR Spectral Data for MEK-d5 and Common Residual Solvents

Accurate identification of residual solvents by ¹H NMR relies on the precise knowledge of their chemical shifts. The chemical shift of a proton is influenced by its local electronic environment, which can be affected by the solvent, temperature, and pH. The following table provides the ¹H NMR chemical shifts for the residual protons of MEK-d5 and other common laboratory solvents in various deuterated NMR solvents.

Structure of MEK-d5 (2-Butanone-1,1,1,3,3-d5):

In MEK-d5, the protons on the methyl group at the C4 position are the ones observed in the ¹H NMR spectrum. Based on the spectrum of non-deuterated methyl ethyl ketone, the chemical shift of these protons is expected to be in the upfield region of the spectrum.[2]

Table 1: ¹H NMR Chemical Shifts (δ) of MEK-d5 Residual Protons and Common Solvents in Various Deuterated Solvents (ppm)

CompoundProtonsCDCl₃(CD₃)₂CO(CD₃)₂SOC₆D₆CD₃CNCD₃ODD₂O
MEK-d5 -CH₃ ~1.06 ~0.96 ~0.91 ~0.85 ~0.96 ~1.01 ~1.26 *
AcetoneCH₃2.172.092.091.552.082.152.22
AcetonitrileCH₃2.102.052.071.551.962.032.06
BenzeneCH7.367.367.377.157.377.33-
DichloromethaneCH₂5.305.635.764.275.445.49-
Diethyl etherOCH₂CH₃3.483.413.383.263.423.493.56
OCH₂CH1.211.111.091.111.121.181.17
N,N-Dimethylformamide (DMF)CHO8.027.967.957.637.927.977.92
N-CH₃2.96, 2.882.94, 2.782.89, 2.732.36, 1.862.89, 2.772.99, 2.863.01, 2.85
Dimethyl sulfoxide (DMSO)CH₃2.622.522.541.682.502.652.71
EthanolCH₂3.723.573.443.343.543.603.65
CH₃1.251.121.060.961.121.191.17
Ethyl acetateOCH₂4.124.054.033.894.064.094.14
COCH₃2.051.971.991.651.972.012.07
CH₃1.261.201.170.921.201.241.24
n-HexaneCH₃0.880.880.860.890.890.90-
CH₂1.261.281.251.241.281.29-
IsopropanolCH4.033.953.803.753.893.964.02
CH₃1.221.151.091.031.121.171.18
MethanolCH₃3.493.313.163.073.283.343.34
TolueneAr-H7.27-7.177.29-7.157.27-7.157.10-7.007.28-7.187.25-7.15-
CH₃2.362.332.302.112.322.33-
WaterH₂O1.562.843.330.402.134.874.79

*Estimated chemical shift based on the non-deuterated analogue. The actual chemical shift may vary slightly. Data compiled from various sources.[3][4][5]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the quantitative analysis of MEK-d5 using ¹H NMR. The key to accurate quantification is meticulous sample preparation and the use of appropriate data acquisition parameters.

Protocol 1: Sample Preparation for Quantitative ¹H NMR (qNMR)

The internal standard method is a robust approach for qNMR as it minimizes errors arising from variations in sample volume, spectrometer performance, and relaxation delays.

Materials:

  • Test sample containing the active pharmaceutical ingredient (API) and potentially MEK-d5.

  • Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene, or a certified reference material). The internal standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the API or residual solvents.

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) with low residual water content.

  • High-precision analytical balance (readability of at least 0.01 mg).

  • High-quality 5 mm NMR tubes.

  • Volumetric flasks and pipettes.

Procedure:

  • Selection of Internal Standard: Choose an internal standard that is soluble in the selected deuterated solvent, does not react with the sample, and has a proton signal in a clear region of the spectrum.

  • Weighing: Accurately weigh a specific amount of the test sample (e.g., 10-20 mg) and the internal standard into a clean, dry vial. The amount of internal standard should be chosen to give a signal intensity comparable to that of the MEK-d5 signal.

  • Dissolution: Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial. Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.

  • Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the filling height is sufficient for the NMR spectrometer's detection coil (typically around 4-5 cm).

  • Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before starting the measurement.

Workflow for Sample Preparation

Sample_Preparation cluster_prep Sample Preparation start Start weigh_sample Accurately weigh sample and internal standard start->weigh_sample 1 dissolve Dissolve in deuterated solvent weigh_sample->dissolve 2 transfer Transfer to NMR tube dissolve->transfer 3 equilibrate Equilibrate in NMR spectrometer transfer->equilibrate 4 end Ready for Acquisition equilibrate->end 5

Caption: Workflow for qNMR Sample Preparation.

Protocol 2: Data Acquisition for Quantitative ¹H NMR (qNMR)

The acquisition parameters must be carefully chosen to ensure that the resulting spectrum is quantitative. This means that the signal intensities are directly proportional to the number of protons.

Recommended Spectrometer Parameters:

  • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

  • Pulse Program: A simple 90° pulse-acquire sequence (e.g., 'zg' on Bruker instruments).

  • Pulse Width (P1): Calibrated 90° pulse.

  • Relaxation Delay (D1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest (both MEK-d5 and the internal standard). A D1 of 30-60 seconds is often sufficient for small molecules. If T₁ values are unknown, they should be measured using an inversion-recovery experiment.

  • Acquisition Time (AQ): Sufficiently long to allow the Free Induction Decay (FID) to decay to baseline, typically 2-4 seconds.

  • Number of Scans (NS): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Receiver Gain (RG): Set automatically to avoid clipping of the FID.

  • Temperature: A constant and controlled temperature (e.g., 298 K).

Procedure:

  • Insert Sample: Insert the NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Set Parameters: Set the acquisition parameters as described above.

  • Acquire Data: Start the acquisition.

  • Save Data: Save the raw FID data for processing.

Data Analysis and Quantification

The quantification of MEK-d5 is based on the comparison of the integral of its residual proton signal with the integral of a known signal from the internal standard.

Data Processing Workflow

Data_Processing cluster_processing Data Processing and Analysis fid Raw FID Data ft Fourier Transform fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration of Signals baseline->integrate calculate Calculate Concentration integrate->calculate result Report Result calculate->result

Caption: Workflow for qNMR Data Processing and Analysis.

Calculation of MEK-d5 Concentration

The concentration of MEK-d5 in the sample can be calculated using the following formula:

Concentration (mg/g) = (I_MEK / N_MEK) * (N_IS / I_IS) * (MW_MEK / MW_IS) * (m_IS / m_sample) * P_IS * 1000

Where:

  • I_MEK = Integral of the MEK-d5 residual proton signal (-CH₃)

  • N_MEK = Number of protons for the MEK-d5 signal (3)

  • I_IS = Integral of the internal standard signal

  • N_IS = Number of protons for the internal standard signal

  • MW_MEK = Molecular weight of MEK-d5 (77.14 g/mol )

  • MW_IS = Molecular weight of the internal standard

  • m_IS = Mass of the internal standard (in mg)

  • m_sample = Mass of the sample (in g)

  • P_IS = Purity of the internal standard (e.g., 0.995 for 99.5% purity)

Method Validation

For use in a regulated environment, the qNMR method for MEK-d5 quantification must be validated according to ICH Q2(R2) guidelines.[6] Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This involves demonstrating that the MEK-d5 signal is free from interference from the API, other residual solvents, or impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is established by analyzing a series of samples with known concentrations of MEK-d5.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with a known amount of MEK-d5 (spiked samples).

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

¹H NMR spectroscopy provides a rapid, reliable, and accurate method for the identification and quantification of residual MEK-d5 in pharmaceutical substances. The protocols and data presented in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to implement this technique in their laboratories. By following the detailed procedures for sample preparation, data acquisition, and data analysis, and by adhering to the principles of method validation, the purity and safety of pharmaceutical products can be confidently assured.

References

  • Doc Brown's Chemistry. (n.d.). The H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Magritek. (2023, December 8). Quantifying residual solvents in active pharmaceutical ingredients. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Agilent Technologies. (2011). Easy, Precise and Accurate Quantitative NMR. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]

Sources

Application

Application Note: 2-Butanone-1,1,1,3,3-d5 in Metabolomics Tracing

This guide outlines the technical specifications, experimental protocols, and interpretative frameworks for utilizing 2-Butanone-1,1,1,3,3-d5 (Methyl Ethyl Ketone-d5) in metabolomics. Executive Summary 2-Butanone-1,1,1,3...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, experimental protocols, and interpretative frameworks for utilizing 2-Butanone-1,1,1,3,3-d5 (Methyl Ethyl Ketone-d5) in metabolomics.

Executive Summary

2-Butanone-1,1,1,3,3-d5 (MEK-d5) serves as a critical stable isotope internal standard (SIS) and metabolic tracer for volatile organic compound (VOC) profiling. Its primary utility lies in the absolute quantification of 2-butanone—a biomarker for metabolic dysregulation in diabetes, oxidative stress, and specific carcinomas (e.g., breast cancer). Beyond quantification, its unique labeling pattern (


) allows for mechanistic tracing of reductive (to 2-butanol) and oxidative (to 3-hydroxy-2-butanone) pathways, providing high-resolution data on redox states in biological systems.

Technical Specifications & Chemical Profile

FeatureSpecification
Compound Name 2-Butanone-1,1,1,3,3-d5
Synonyms Methyl ethyl ketone-d5; MEK-d5
CAS Number 2816-57-1 (Labeled) / 78-93-3 (Unlabeled)
Chemical Formula

Molecular Weight 77.14 g/mol (vs. 72.11 g/mol unlabeled)
Isotopic Purity

98 atom % D
Mass Shift +5 Da (M+5)
Boiling Point 80 °C
Key Fragment Ions (EI) m/z 46 (Base), m/z 59 (Qualifier), m/z 77 (Molecular Ion)

Application I: Quantitative Metabolomics (Targeted Protocol)

This protocol details the absolute quantification of 2-butanone in biofluids (urine/plasma) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. The d5-analog corrects for matrix effects, extraction efficiency, and ionization variability.

Experimental Workflow

A. Sample Preparation

  • Thawing: Thaw urine/plasma samples on ice to prevent VOC loss.

  • Aliquot: Transfer 2.0 mL of sample into a 10 mL headspace vial with a magnetic crimp cap.

  • Salting Out: Add 0.5 g NaCl to enhance volatility (salting-out effect).

  • Internal Standard Addition: Spike with 10 µL of 2-Butanone-d5 working solution (10 µg/mL in methanol).

    • Final Concentration: 50 ng/mL (adjustable based on expected range).

  • Sealing: Immediately seal with a PTFE/Silicone septum cap.

B. HS-SPME Extraction

  • Fiber Selection: 75 µm Carboxen/PDMS (Polydimethylsiloxane) – optimized for low-MW volatiles.

  • Incubation: 40°C for 10 min (agitation at 250 rpm).

  • Extraction: Expose fiber to headspace for 20 min at 40°C.

C. GC-MS Acquisition Parameters

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

  • Column: DB-624 or VF-624ms (30 m × 0.25 mm × 1.4 µm) – specialized for volatile separation.

  • Inlet: Splitless mode, 250°C. Desorption time: 2 min.

  • Oven Program:

    • Hold 35°C for 3 min.

    • Ramp 10°C/min to 100°C.

    • Ramp 25°C/min to 220°C (Hold 2 min).

  • MS Detection: Selected Ion Monitoring (SIM) Mode.[1]

SIM Table Setup (Critical)
CompoundTypeTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Ret. Time (approx)
2-Butanone (Endogenous) Target43 (

)
57 (

)
72 (

)
4.2 min
2-Butanone-d5 Internal Std46 (

)
59 (

)
77 (

)
4.18 min*

*Note: Deuterated compounds often elute slightly earlier than non-labeled analogs due to the inverse isotope effect on interaction with the stationary phase.

Data Analysis & Validation
  • Integration: Integrate the peak areas for m/z 43 (Target) and m/z 46 (IS).

  • Ratio Calculation: Calculate Response Ratio (

    
    ) = Area(Target) / Area(IS).
    
  • Quantification: Determine concentration using a calibration curve (Ratio vs. Concentration) plotted with 6 points (e.g., 10–1000 ng/mL).

  • Acceptance Criteria:

    • Linearity (

      
      ) > 0.995.
      
    • IS Peak Area variation < 15% across the batch.

Application II: Mechanistic Pathway Tracing (Metabolic Flux)

Beyond quantification, 2-Butanone-d5 is a powerful probe for monitoring reductive vs. oxidative metabolic shifts in hepatic or cellular models. The retention or loss of the deuterium label (


 vs 

) maps the enzymatic pathway utilized.
Pathway Logic
  • Reductive Pathway (Reversible):

    • Enzyme: Carbonyl Reductase / Alcohol Dehydrogenase.

    • Reaction: 2-Butanone-d5

      
       2-Butanol-d5.
      
    • Mass Shift: The d5 label is fully retained. The mass increases by +2 Da (addition of 2 Hydrogens from NADH/H+).

    • Product:

      
       (MW 79).
      
  • Oxidative Pathway (CYP450 Mediated):

    • Enzyme: CYP2E1.

    • Reaction: 2-Butanone-d5

      
       3-Hydroxy-2-butanone (Acetoin).
      
    • Mechanism: Hydroxylation typically occurs at the C3 position (methylene group).

    • Mass Shift: One Deuterium at C3 is replaced by an -OH group.

    • Product:

      
      .
      
    • Result: Loss of 1 Deuterium (Mass shift changes from M+5 to M+4 relative to unlabeled acetoin).

Pathway Visualization

MetabolicTracing cluster_legend Tracing Logic MEK_d5 2-Butanone-d5 (Tracer) MW: 77 [CD3-CO-CD2-CH3] Butanol_d5 2-Butanol-d5 (Reductive Product) MW: 79 [CD3-CH(OH)-CD2-CH3] MEK_d5->Butanol_d5 Reduction (ADH/NADH) +2H, Retains d5 Acetoin_d4 3-Hydroxy-2-butanone-d4 (Oxidative Product) MW: 92 [CD3-CO-CD(OH)-CH3] MEK_d5->Acetoin_d4 Oxidation (CYP2E1) -D, +OH (Loss of 1 Da label) CO2 CO2 (Terminal Oxidation) Acetoin_d4->CO2 Downstream Catabolism key Blue: Precursor (M+5) Green: Reductive Path (M+5 retained) Red: Oxidative Path (Shift to M+4)

Caption: Metabolic fate of 2-Butanone-d5. The reductive pathway retains the full isotopic signature, while oxidative hydroxylation at C3 results in the specific loss of one deuterium atom, allowing differentiation of flux.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2-Butanone. Centers for Disease Control and Prevention. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16213377, 2-Butanone-1,1,1,3,3-d5. PubChem.[2] Available at: [Link]

  • Kure, S., et al. (2021). "A prediction model using 2-propanol and 2-butanone in urine distinguishes breast cancer." Scientific Reports, 11, 19748. Available at: [Link]

  • Shimadzu Corporation. (2020). Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. Application News No. M265. Available at: [Link]

Sources

Method

Application Note: Advanced Solvent Extraction &amp; Analysis Utilizing Deuterated Methyl Ethyl Ketone (MEK-d8)

Abstract This technical guide details the specialized applications of Deuterated Methyl Ethyl Ketone (MEK-d8; 2-Butanone-d8) in pharmaceutical drug development and structural elucidation. Unlike protonated MEK, which is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the specialized applications of Deuterated Methyl Ethyl Ketone (MEK-d8; 2-Butanone-d8) in pharmaceutical drug development and structural elucidation. Unlike protonated MEK, which is a common industrial solvent, MEK-d8 serves high-value roles in Isotope Dilution Mass Spectrometry (IDMS) for residual solvent quantification and Direct-Immersion Microextraction for NMR spectroscopy. This document provides validated protocols for these workflows, emphasizing the mitigation of matrix effects and the preservation of volatile analytes.

Introduction: The Strategic Role of MEK-d8

Methyl Ethyl Ketone (MEK) is a Class 2 residual solvent (USP <467>) frequently found in pharmaceutical processing. Its deuterated isotopologue, MEK-d8, is chemically identical but mass-shifted (+8 Da) and "invisible" to standard proton NMR (


H-NMR).
Why Utilize MEK-d8?
  • Mass Spectrometry (GC-MS): It acts as the ideal Internal Standard (SIL-IS) . Because it shares the exact extraction coefficient and chromatographic behavior as MEK but is spectrally distinct, it corrects for variations in headspace equilibrium and matrix binding.

  • NMR Spectroscopy: It allows for the extraction of polar organic compounds directly into a ketone-based solvent without the need for evaporation (which causes loss of volatiles) or signal suppression of the solvent peak.

Physical Properties Comparison
PropertyMEK (Protonated)MEK-d8 (Deuterated)Relevance
Formula C

H

O
C

D

O
Mass Shift (+8)
Molecular Weight 72.11 g/mol ~80.16 g/mol MS Quantification
Boiling Point 79.6 °C78.5 °CVolatility Match
Density (25°C) 0.805 g/mL0.890 g/mLPhase Separation (LLE)
Water Solubility ~27.5 g/100mLSimilarPolar Extraction
NMR Signal

1.0, 2.1, 2.5 ppm
Silent (

H)
Spectral Clarity

Protocol A: Residual Solvent Analysis via Headspace GC-MS

Application: Quantification of residual MEK in drug substances using MEK-d8 as a Stable Isotope Labeled Internal Standard (SIL-IS). Regulatory Context: Complies with USP <467> and ICH Q3C guidelines for Class 2 solvents.[1]

The Principle: Isotope Dilution

Standard external calibration fails when the drug matrix (e.g., a viscous polymer or salt) alters the vapor pressure of the residual solvent. MEK-d8 compensates for this "Matrix Effect" because its partition coefficient (


) shifts identically to the analyte.
Workflow Diagram (GC-MS)

GCMS_Workflow Sample Drug Substance (Weigh 100-500 mg) Dissolution Dissolve in DMSO/DMF Sample->Dissolution Spike Spike with MEK-d8 (IS) Dissolution->Spike Add Internal Std Headspace Headspace Equilibration (80°C, 20 min) Spike->Headspace Seal Vial Injection GC Injection (Split 1:10) Headspace->Injection Gas Phase Transfer Detection MS Detection (SIM Mode) Injection->Detection m/z 72 vs m/z 80

Figure 1: Isotope Dilution Workflow for Residual Solvent Analysis. The co-extraction of MEK-d8 ensures accurate quantification despite matrix viscosity.

Step-by-Step Protocol

Reagents:

  • Sample: Pharmaceutical API or excipient.

  • Diluent: DMSO or DMF (High purity, headspace grade).

  • Internal Standard: MEK-d8 (99.5% D atom).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of MEK (Target) at 5,000 ppm in DMSO.

    • Prepare a stock solution of MEK-d8 (IS) at 5,000 ppm in DMSO.

  • Sample Preparation:

    • Accurately weigh 500 mg of the drug substance into a 20 mL headspace vial.

    • Add 5.0 mL of DMSO.

    • CRITICAL: Add 20

      
      L of MEK-d8 Stock Solution directly to the vial.
      
    • Seal immediately with a PTFE/Silicone septum crimp cap.

  • Headspace Conditions:

    • Equilibration Temp: 80°C (Must be below diluent BP but above MEK BP).

    • Equilibration Time: 20–45 minutes (Matrix dependent).

    • Agitation: High (to facilitate release from solid matrices).

  • GC-MS Parameters:

    • Column: DB-624 or equivalent (Cyanopropylphenyl polysiloxane).

    • Carrier Gas: Helium @ 1.2 mL/min.

    • SIM Mode (Selected Ion Monitoring):

      • Monitor m/z 43, 72 (MEK Target).

      • Monitor m/z 46, 80 (MEK-d8 IS).

  • Calculation:

    • Calculate the Response Ratio:

      
      .
      
    • Plot

      
       against concentration to generate the calibration curve.
      

Protocol B: Direct-Immersion Single-Drop Microextraction (DI-SDME) for NMR

Application: Rapid screening of aqueous reaction mixtures for ketone-soluble intermediates without evaporation. Scientific Logic: Traditional extraction requires drying (MgSO


) and rotary evaporation, which strips away volatile intermediates. Using MEK-d8 as the extraction solvent allows the organic phase to be injected directly into an NMR tube.
The Principle: Solvation without Evaporation

MEK-d8 is moderately polar, making it excellent for extracting small organic molecules (metabolites, reaction byproducts) from water. Since the solvent is deuterated, the resulting organic drop can be analyzed immediately via NMR; the solvent signal will be suppressed, revealing the analyte signals clearly.

Workflow Diagram (NMR-SDME)

SDME_Workflow Aqueous Aqueous Reaction Mixture Syringe Microsyringe (MEK-d8) Droplet Extrude Droplet (Immersion) Syringe->Droplet Insert Needle Equilibrium Partitioning (5-10 min) Droplet->Equilibrium Analyte Diffusion Retract Retract Droplet Equilibrium->Retract Enriched Solvent NMR Direct NMR Analysis Retract->NMR Transfer to Tube

Figure 2: Single-Drop Microextraction (SDME). Analytes partition into the MEK-d8 droplet, which is then analyzed directly, bypassing evaporation steps.

Step-by-Step Protocol

Equipment:

  • 10

    
    L or 25 
    
    
    
    L Hamilton Microsyringe (Gas Tight).
  • Magnetic Stirrer.

  • NMR Tubes (Micro-probe compatible preferred).

Procedure:

  • Setup: Place 2 mL of the aqueous sample in a small vial with a stir bar. Adjust pH if necessary to ensure the analyte is in its neutral (extractable) form.

  • Priming: Rinse the microsyringe with MEK-d8 three times. Draw up 2

    
    L of pure MEK-d8.
    
  • Immersion:

    • Clamp the syringe above the vial.

    • Lower the needle tip into the aqueous solution.

    • Depress the plunger to push out a 1.5

      
      L droplet of MEK-d8. The droplet should hang from the needle tip (MEK is less dense than water, but surface tension holds small drops; if it floats away, use a conical insert).
      
  • Extraction:

    • Stir the aqueous solution gently (avoid detaching the drop).

    • Allow 5–10 minutes for equilibrium. Analytes partition from water

      
       MEK-d8.
      
  • Retraction & Analysis:

    • Retract the plunger to pull the droplet back into the needle.

    • Transfer the droplet into a micro-NMR tube containing a small volume of CDCl

      
       (if dilution is needed) or directly into a capillary NMR probe.
      
    • Acquire

      
      H-NMR.[2] The MEK-d8 will not obscure the proton region (0–10 ppm).
      

Technical Considerations & Safety

Deuterium Exchange
  • Caution: MEK-d8 has exchangeable protons at the

    
    -carbon positions (adjacent to the carbonyl). In highly basic or acidic aqueous media, deuterium-proton exchange (H/D exchange) may occur, resulting in the appearance of proton signals for MEK (multiplets at ~2.5 ppm).
    
  • Mitigation: Keep extraction times short (<15 min) and maintain pH near neutral (pH 5–8) during the SDME process.

Handling & Storage[4]
  • Hygroscopicity: MEK is miscible with water. MEK-d8 must be stored in a desiccator. Absorption of atmospheric H

    
    O will introduce a broad water peak at ~1.5 ppm (in CDCl
    
    
    
    ) or ~4.8 ppm (in D
    
    
    O), complicating integration.
  • Volatility: Store MEK-d8 at 4°C. Ensure caps are parafilmed to prevent isotopic dilution via vapor exchange.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. USP-NF.

  • International Conference on Harmonisation (ICH). (2021). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1]

  • Cambridge Isotope Laboratories. (2023). Deuterated Solvent Reference Data.

  • Sigma-Aldrich (Merck). (2023). Methyl Ethyl Ketone-d8 Product Specification and Safety Data Sheet.

  • Psillakis, E., & Kalogerakis, N. (2001). Developments in liquid-phase microextraction. Trends in Analytical Chemistry, 20(9), 418-426.

Sources

Application

Application Note &amp; Protocol: Quantitative Analysis of 2-Butanone in Biological Matrices using 2-Butanone-d5 and LC-MS/MS

Abstract This document provides a comprehensive guide for the quantitative analysis of 2-butanone (also known as methyl ethyl ketone, MEK) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-butanone (also known as methyl ethyl ketone, MEK) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol leverages 2-Butanone-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this volatile organic compound.

Introduction: The Rationale for a Deuterated Internal Standard

2-Butanone is a volatile organic compound with applications as a solvent and is also found in trace amounts in some natural products and as a metabolite.[1][2] Its quantification in biological matrices is crucial in various fields, including toxicology, environmental health, and clinical diagnostics.[3] Quantitative analysis by LC-MS/MS is a powerful technique due to its high sensitivity and specificity.[4] However, the accuracy and reliability of these measurements can be compromised by several factors, including:

  • Sample Preparation Variability: Inconsistent recovery during extraction steps.[5]

  • Matrix Effects: Co-eluting endogenous components in complex matrices like plasma or urine can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[5]

  • Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity over time.[5]

To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry.[5] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope.[6] In this case, 2-Butanone-d5, with five hydrogen atoms replaced by deuterium, is the ideal internal standard for 2-butanone analysis.[7]

Why 2-Butanone-d5?

  • Chemical and Physical Similarity: 2-Butanone-d5 is chemically identical to 2-butanone, meaning it exhibits nearly the same chromatographic retention time, extraction recovery, and ionization efficiency.[6][8]

  • Mass Differentiation: The five-dalton mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

  • Co-elution: The near-identical chromatographic behavior ensures that the analyte and internal standard experience the same matrix effects at the same time, allowing for effective normalization.[8]

The principle behind this method is isotope dilution mass spectrometry (IDMS) .[9][10] A known amount of 2-Butanone-d5 is added to each sample at the beginning of the workflow.[11] By measuring the ratio of the analyte's signal to the internal standard's signal, the aforementioned sources of variability are effectively corrected, leading to highly accurate and precise quantification.[5][9]

Materials and Reagents

Chemicals and Standards
Compound Supplier Purity/Isotopic Purity CAS Number
2-Butanone (MEK)Sigma-Aldrich≥99.9% (GC)78-93-3[1]
2-Butanone-1,1,1,3,3-d5Sigma-Aldrich98 atom % D24313-50-6[7]
AcetonitrileFisher ScientificLC-MS Grade-
MethanolFisher ScientificLC-MS Grade-
Formic AcidThermo Fisher ScientificOptima™ LC/MS Grade-
Deionized WaterIn-house>18 MΩ·cm-
Human Plasma (K2-EDTA)BioIVT--
Key Properties of Analyte and Internal Standard
Property 2-Butanone 2-Butanone-d5
Molecular Formula C₂H₅COCH₃CH₃CD₂COCD₃[7]
Molecular Weight 72.11 g/mol [12]77.14 g/mol [7][13]
Mass Shift -M+5

Experimental Protocols

Preparation of Stock and Working Solutions

CAUTION: 2-Butanone is a highly flammable liquid and vapor. Handle in a well-ventilated fume hood away from ignition sources.[7][13]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 2-Butanone and 2-Butanone-d5 into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.

  • Intermediate Stock Solutions (100 µg/mL):

    • Dilute 1 mL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.

  • Working Standard Solution (for Calibration Curve):

    • Prepare a series of dilutions of the 2-Butanone intermediate stock solution with 50:50 (v/v) methanol:water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL):

    • Dilute the 2-Butanone-d5 intermediate stock solution with methanol to a final concentration of 50 ng/mL. This solution will be used to spike all samples, calibration standards, and quality controls.

Sample Preparation: Protein Precipitation

This protocol is designed for the analysis of 2-butanone in human plasma.

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality controls at room temperature.

  • Aliquoting: Pipette 100 µL of each sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spiking with Internal Standard: Add 20 µL of the 50 ng/mL 2-Butanone-d5 working solution to all tubes except the "double blank" (a blank matrix sample without internal standard).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A 1. Aliquot 100 µL Plasma B 2. Spike with 20 µL 2-Butanone-d5 (IS) A->B C 3. Add 400 µL Acetonitrile (Protein Precipitation) B->C D 4. Vortex & Centrifuge C->D E 5. Transfer Supernatant D->E F 6. LC-MS/MS Injection E->F G 7. Data Acquisition (MRM Mode) F->G H 8. Peak Integration G->H I 9. Calculate Analyte/IS Peak Area Ratio H->I J 10. Quantify using Calibration Curve I->J

Caption: Workflow for the quantification of 2-butanone in plasma.

LC-MS/MS Instrumentation and Conditions
Parameter Condition
LC System Shimadzu Nexera X2 or equivalent
MS System SCIEX Triple Quad™ 5500 or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Mass Spectrometry - Multiple Reaction Monitoring (MRM)

The mass spectrometer will be operated in MRM mode to monitor the specific precursor-to-product ion transitions for both 2-butanone and 2-butanone-d5.

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) Dwell Time (ms)
2-Butanone 73.1 (Quantifier)43.115100
73.1 (Qualifier)55.112100
2-Butanone-d5 (IS) 78.146.115100

Note: The protonated molecule [M+H]⁺ is used as the precursor ion. The specific transitions and collision energies should be optimized for the instrument in use.

Data Analysis and Method Validation

Quantification
  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the 2-butanone quantifier transition to the 2-butanone-d5 transition against the nominal concentration of the calibration standards.

  • Regression: A linear regression with a 1/x² weighting factor is typically used. The coefficient of determination (r²) should be ≥ 0.99.[14]

  • Concentration Calculation: The concentration of 2-butanone in unknown samples is calculated from their measured peak area ratios using the regression equation of the calibration curve.

Method Validation Parameters

The analytical method should be validated according to regulatory guidelines, such as those from the FDA.[14][15][16] Key validation parameters include:

  • Selectivity and Specificity: No significant interfering peaks should be present at the retention times of the analyte and IS in blank matrix samples.

  • Accuracy and Precision: The intra- and inter-day accuracy (% bias) and precision (%CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[14]

  • Calibration Curve: At least 75% of the calibration standards must be within ±15% of their nominal values (±20% at LLOQ).[14]

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in neat solution. The use of a SIL-IS like 2-Butanone-d5 is crucial for mitigating matrix effects.[5][8]

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of 2-butanone in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Example Data and Acceptance Criteria

Table 1: Example Calibration Curve Data

Nominal Conc. (ng/mL) Analyte/IS Peak Area Ratio Calculated Conc. (ng/mL) Accuracy (%)
1.0 (LLOQ)0.0251.05105.0
2.50.0632.52100.8
100.2489.9299.2
501.2650.4100.8
2005.05202.0101.0
80020.1804.0100.5
100025.01000.0100.0

Regression: y = 0.025x + 0.0001; r² = 0.9995

Table 2: Example Quality Control (QC) Sample Performance

QC Level Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) (n=6) Precision (%CV) Accuracy (%)
LLOQ QC1.01.087.2108.0
Low QC3.02.915.597.0
Mid QC150154.54.1103.0
High QC750735.03.898.0

Diagram: Principle of Isotopic Dilution

G A Sample Unknown Amount of Analyte (2-Butanone) C Spiked Sample Mixture of Analyte and SIL-IS A->C B Internal Standard Known Amount of SIL-IS (2-Butanone-d5) B->C D LC-MS/MS Analysis Measure Peak Area Ratio (Analyte / SIL-IS) C->D E Quantification Calculate Analyte Concentration D->E

Caption: The principle of isotopic dilution for accurate quantification.

Conclusion

The use of 2-Butanone-d5 as an internal standard provides a robust, reliable, and accurate method for the quantitative analysis of 2-butanone in biological matrices by LC-MS/MS. Its chemical similarity to the analyte ensures that it effectively tracks and corrects for variations in sample preparation and instrumental response, a critical requirement for meeting regulatory standards in bioanalysis. The detailed protocol herein serves as a comprehensive guide for establishing a validated method for the determination of 2-butanone in a research or clinical setting.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of butanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 2-butanone, CAS Registry Number 78-93-3. Food and Chemical Toxicology, 134S, 110921.
  • Stow, S. M., et al. (2024). Characterization of 2-Butanone Peroxide Oligomeric Profiles and Their Associated Gas-Phase and Solution-Phase Rearrangement Products by Electrospray Ionization Mass Spectrometry for Forensic Applications. Journal of the American Society for Mass Spectrometry.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butanone-1,1,1,3,3-d5. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Butanone (FDB003383). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butanone. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butanone Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Retrieved from [Link]

  • Journal of Analytical Atomic Spectrometry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Retrieved from [Link]

  • PubMed Central. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]

  • International Journal of Research and Scientific Innovation. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • U.S. Food & Drug Administration. (2020). An LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). LC-MS/MS Based Volatile Organic Compound Biomarkers Analysis for Early Detection of Lung Cancer. Retrieved from [Link]

  • University of Pretoria. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butanone. NIST Chemistry WebBook. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]

Sources

Method

Synthesis of labeled pharmaceuticals using pentadeuteriobutan-2-one

Application Note: High-Fidelity Synthesis of Deuterated Pharmacophores Using Pentadeuteriobutan-2-one Part 1: Introduction & Strategic Rationale The strategic incorporation of deuterium into pharmaceutical scaffolds—ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Deuterated Pharmacophores Using Pentadeuteriobutan-2-one

Part 1: Introduction & Strategic Rationale

The strategic incorporation of deuterium into pharmaceutical scaffolds—often termed the "Deuterium Switch"—is a proven modality for improving the pharmacokinetic (PK) and toxicological profiles of small molecule drugs. This guide focuses on Pentadeuteriobutan-2-one (1,1,1,3,3-d5), a critical building block for introducing metabolically robust sec-butyl and ethyl-methyl motifs into drug candidates.

Why This Precursor?

The sec-butyl moiety is a common pharmacophore found in anticonvulsants, anesthetics, and herbicide classes. However, it is metabolically vulnerable. Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) rapidly oxidize the


-carbons flanking the carbonyl or amine center.

Pentadeuteriobutan-2-one (


) offers a precise solution by "capping" these metabolic soft spots with deuterium. Because the carbon-deuterium (C-D) bond is approximately 6–10 times stronger than the carbon-hydrogen (C-H) bond (the Kinetic Isotope Effect, or KIE), this substitution can significantly reduce the rate of metabolic clearance without altering the drug's binding affinity or potency.

Part 2: Material Science & Handling

Reagent Profile:

  • Chemical Name: 2-Butanone-1,1,1,3,3-d5[1]

  • Structure:

    
    
    
  • Isotopic Purity:

    
     atom % D[1][2]
    
  • Key Consideration: The deuterium atoms at the C1 and C3 positions are

    
    -acidic. In the presence of strong bases and protic solvents (e.g., NaOH in 
    
    
    
    ), these atoms can undergo back-exchange with hydrogen.
  • Storage: Store at 2–8°C under argon to prevent moisture ingress and isotopic dilution.

Table 1: Physicochemical Comparison

PropertyNon-Labeled 2-ButanonePentadeuteriobutan-2-oneImplication for Synthesis
MW ( g/mol ) 72.1177.14Adjust stoichiometry for mass shift (+5).
Boiling Point 79.6°C~78-79°CSimilar volatility; avoid high-vac losses.
Alpha-Proton pKa ~20~21 (estimated)Slightly lower acidity due to secondary KIE; slower enolization.
Metabolic Liability High (Alpha-hydroxylation)Low (Blocked via KIE)Primary utility in drug design.

Part 3: Metabolic Stabilization Logic (Mechanism)

The following diagram illustrates the mechanistic basis for using this reagent. By deuterating the


-positions, we block the formation of the radical intermediate required for Phase I oxidative metabolism.

MetabolicPathways Substrate sec-Butyl Drug (H-Form) CYP450 CYP450 Enzyme (H-Abstraction) Substrate->CYP450 Fast Radical Carbon Radical Intermediate CYP450->Radical k_H Metabolite Hydroxylated Metabolite (Rapid Clearance) Radical->Metabolite Oxidation DeutSubstrate sec-Butyl Drug (D-Form) Block Metabolic Blockade (High KIE) DeutSubstrate->Block CYP450 Attack StableDrug Intact Drug (Extended Half-life) Block->StableDrug k_D << k_H

Caption: Comparative metabolic fate of proteo- vs. deutero-sec-butyl pharmacophores. The high energy barrier of C-D bond cleavage prevents radical formation.

Part 4: Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Deuterated sec-Butyl Amines)

This is the "workhorse" reaction for generating amine-based drugs (e.g., labeled analogs of bioactive amines).

Objective: Synthesize N-benzyl-3,3,4,4,4-pentadeuterio-sec-butylamine (Model Intermediate). Reaction:



Note on Regiochemistry: The naming depends on the numbering priority, but the ethyl group remains deuterated.

Reagents:

  • Pentadeuteriobutan-2-one (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv) — Preferred over

    
     for lower toxicity and better functional group tolerance.
    
  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous).

Step-by-Step Methodology:

  • Imine Formation (Pre-complexation):

    • In a flame-dried reaction flask under Argon, dissolve Benzylamine (1.05 equiv) in anhydrous DCE (0.2 M concentration).

    • Add Pentadeuteriobutan-2-one (1.0 equiv) via syringe.

    • Add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Critical Step: Stir at room temperature for 30–60 minutes. Do not add the reductant yet. This ensures the equilibrium shifts toward the imine (

      
      ) before reduction, minimizing direct reduction of the ketone if using stronger reductants.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Self-Validation Check: Monitor via TLC or LC-MS. The disappearance of the starting ketone (m/z 77) and appearance of the product mass (M+5) confirms progress.

  • Workup (Preserving Isotopic Integrity):

    • Quench with saturated aqueous

      
      . Do not use strong acid/base for prolonged periods to avoid alpha-exchange.
      
    • Extract with DCM (

      
      ).
      
    • Dry organic layers over

      
       and concentrate in vacuo.
      
    • Note: The product amine is volatile. Do not apply high vacuum (< 10 mbar) for extended periods.

  • Purification:

    • Flash chromatography (Silica gel, MeOH/DCM gradient with 1%

      
      ).
      

Expected Outcome:

  • Yield: 75–85%

  • Isotopic Incorporation: >98% (Retained from starting material).

Protocol B: Grignard Addition (Synthesis of Tertiary Alcohols)

Used for synthesizing labeled tertiary carbinols, common in sedatives and hypnotic agents.

Workflow Diagram:

GrignardSynthesis Start Start: Pentadeuteriobutan-2-one (Anhydrous) Intermediate Intermediate: Magnesium Alkoxide Complex Start->Intermediate Add dropwise @ -78°C Reagent Reagent: Ph-MgBr (Phenyl Grignard) in THF/Ether Reagent->Intermediate Quench Quench: Sat. NH4Cl (Cold) Intermediate->Quench Exothermic Product Product: 2-Phenyl-2-butanol-d5 (Tertiary Alcohol) Quench->Product Isolation

Caption: Grignard addition workflow. Low temperature is critical to prevent enolization side-reactions.

Technical Nuance: Ketones with alpha-protons (even deuterons) can undergo enolization by the basic Grignard reagent, leading to reduced yields.

  • Solution: Use Cerium(III) Chloride (

    
    )  (Luche conditions) if enolization is observed. The organocerium reagent is more nucleophilic and less basic, preserving the deuterium label and improving yield.
    

Part 5: Quality Control & Validation

To ensure the protocol was successful, the following analytical signatures must be verified:

  • Mass Spectrometry (HRMS):

    • Look for the M+5 peak shift compared to the non-deuterated standard.

    • Absence of "M+4" or "M+3" peaks indicates no H/D exchange occurred during workup.

  • 
    -NMR Spectroscopy: 
    
    • Disappearance of Signals: In the product, the signals corresponding to the ethyl group (typically a quartet at ~2.4 ppm and triplet at ~1.0 ppm) will be altered.

    • The methylene protons (

      
      ) will be silent (invisible).
      
    • The methyl ketone protons (

      
      ) will be silent.
      
    • Result: The spectrum should look "cleaner" than the proteo-analog, simplifying the assignment of other drug protons.

  • 
    -NMR Spectroscopy: 
    
    • Look for the carbon-deuterium coupling . Deuterated carbons appear as multiplets (septets or quintets) with reduced intensity due to the lack of NOE enhancement and C-D coupling splitting.

References

  • Vertex Pharmaceuticals. (2012). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. National Institutes of Health (PMC). [Link]

  • Guengerich, F. P. (2017).[3] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. [Link]

  • Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • Ghiaci, P., et al. (2014). 2-Butanol and Butanone Production in Saccharomyces cerevisiae. PLoS ONE. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing H/D exchange in 2-Butanone-1,1,1,3,3-d5 storage

Topic: Preventing H/D Exchange in 2-Butanone-1,1,1,3,3-d5 Executive Summary You are working with 2-Butanone-1,1,1,3,3-d5 (Methyl ethyl ketone-d5). This reagent is kinetically unstable regarding its isotopic purity.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing H/D Exchange in 2-Butanone-1,1,1,3,3-d5

Executive Summary

You are working with 2-Butanone-1,1,1,3,3-d5 (Methyl ethyl ketone-d5). This reagent is kinetically unstable regarding its isotopic purity. Unlike deuterated benzene or chloroform, deuterated ketones possess a "self-destruct" mechanism driven by keto-enol tautomerism .

The alpha-deuterons at positions C1 (


) and C3 (

) are acidic (

). In the presence of trace moisture (

)
and a catalytic surface (such as untreated borosilicate glass), these deuterons will exchange with atmospheric protons, destroying the isotopic integrity of your solvent.

This guide provides a self-validating protocol to prevent this "scrambling" and ensure the fidelity of your NMR or MS data.

Module 1: The Mechanism of Failure

To prevent the issue, you must understand the enemy. The degradation is not a decomposition; it is an equilibrium shift.

The "Scrambling" Pathway

The exchange is catalyzed by both acids and bases. Standard laboratory glassware (borosilicate) contains surface silanol groups (


) that can act as weak acid/base catalysts, accelerating this process even in "clean" vials.

KetoEnolExchange Ketone_D 2-Butanone-d5 (Keto Form) Enol Enol Intermediate (Achiral/Planar) Ketone_D->Enol - D+ (Catalyzed by Glass/pH) Ketone_H Scrambled Ketone (H-incorporated) Enol->Ketone_H + H+ (Tautomerization) Water Atmospheric H2O (Proton Source) Water->Enol Protonation source

Figure 1: The catalytic cycle of H/D exchange.[1][2][3] Note that once H is incorporated, it is statistically unlikely to be removed without a massive excess of


.
Module 2: The Fortress Protocol (Storage & Handling)

Do not treat 2-Butanone-d5 like


. Follow this strict chain of custody.
1. The Container Hierarchy
Container TypeSuitabilityRisk FactorAction Required
Ampoule (Flame Sealed) Best NoneUse immediately upon opening.
Sure/Seal™ or Septum Vial Good LowUse positive pressure techniques.
Screw-Cap Vial (Standard) Poor HighDO NOT USE for long-term storage.
Plastic/Polymer Bottle Critical Fail ExtremePermeable to moisture. Transfer immediately.
2. Surface Passivation (The "Hidden" Variable)

Using untreated glassware is the most common cause of unexplained scrambling.

  • The Issue: Glass surfaces are covered in hydroxyl groups (

    
    ) that catalyze enolization.
    
  • The Fix: Silanization .[4][5]

    • Treat storage vials with a silanizing agent (e.g., dimethyldichlorosilane) to cap surface protons with hydrophobic methyl groups (

      
      ).
      
    • Protocol: Rinse vial with 5% silanizing agent in toluene

      
       Rinse with pure toluene 
      
      
      
      Rinse with methanol
      
      
      Bake at 100°C.
3. The "Argon Blanket" Workflow

Every time you access the bottle, you introduce moist air unless you follow this procedure:

  • Purge: Flush a clean syringe with dry Argon or Nitrogen (3x).

  • Equalize: Insert a balloon filled with inert gas into the septum before withdrawing liquid. This prevents a vacuum that sucks in room air when you pull the needle out.

  • Seal: Parafilm is not a moisture barrier. It is a dust cover. Rely on the septum and secondary containment (desiccator).

Module 3: Diagnostics & Troubleshooting

How do you know if your solvent is compromised?

NMR Validation Markers

For 2-Butanone-1,1,1,3,3-d5 (


):
FeatureIntact Solvent (Pass)Compromised Solvent (Fail)
C4 Methyl (

)
Triplet at ~1.0 ppm (

Hz). Clean splitting.
Complex Multiplet . As

at C3 becomes

, the coupling pattern distorts due to H-H coupling.
C3 Methylene (

)
Silent (No signal).New Signal at ~2.5 ppm . Small multiplet indicates H incorporation.
C1 Methyl (

)
Silent (No signal).New Signal at ~2.1 ppm . Broad singlet/multiplet indicates H incorporation.
Water Peak Distinct singlet (variable shift).Broadened or split peak indicates rapid exchange (

).
Decision Tree: To Use or Discard?

DecisionTree Start Solvent Status Check Visual Visual Inspection: Precipitate or Yellowing? Start->Visual NMR Run 1H-NMR (1 scan is sufficient) Visual->NMR No Discard DISCARD (Irreversible Exchange) Visual->Discard Yes (Aldol Condensation) Check1 Are there peaks at 2.1 or 2.5 ppm? NMR->Check1 Check2 Is the Water Peak Integral > 0.1%? Check1->Check2 No Check1->Discard Yes (Scrambled) Dry Attempt Drying (3A Sieves - Short Term) Check2->Dry Yes (Wet only) Use PROCEED (Valid for Experiment) Check2->Use No

Figure 2: Operational workflow for assessing solvent viability.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I dry 2-Butanone-d5 over molecular sieves? A: Proceed with extreme caution. While 3A sieves remove water, standard sieves are often slightly basic (aluminosilicates). Basic surfaces catalyze aldol condensation of ketones (dimerization) and H/D exchange.

  • Recommendation: Use neutral or slightly acidic activated sieves. Do not store the solvent over sieves for months. Dry it for 24 hours, then filter into a fresh, silanized, septum-sealed vial.

Q: I see a small peak at 2.1 ppm. Can I mathematically subtract it? A: No. If you see a proton signal at the alpha position, your solvent is now a mixture of isotopologues (


). This creates a complex "isotopic solvent effect" that can broaden your analyte's peaks and alter chemical shifts. The solvent is no longer "lock-grade" reliable.

Q: Why did my solvent go bad in the fridge? A: Cold storage slows kinetics but increases humidity condensation. If the cap was not perfectly tight, cooling the vial created a vacuum that pulled moist refrigerator air (often 80-90% RH) into the vial. Always let the vial warm to room temperature in a desiccator before opening.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • Cambridge Isotope Laboratories (CIL). Deuterated Solvent Storage and Handling Guide. Retrieved from .

  • Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Retrieved from .[6]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
  • National Institutes of Health (NIH). Silanizing Glassware Protocol. Retrieved from .

Sources

Optimization

Minimizing evaporation loss of volatile MEK-d5 during handling

Topic: Volatility Management & Handling of Methyl Ethyl Ketone-d5 (2-Butanone-d5) Status: Operational Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary Methyl Ethyl Ketone-d5 (MEK-d5) presents a d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Volatility Management & Handling of Methyl Ethyl Ketone-d5 (2-Butanone-d5)

Status: Operational Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

Methyl Ethyl Ketone-d5 (MEK-d5) presents a dual challenge in the laboratory: it is both financially dense (high cost per milliliter) and physically fugitive (high vapor pressure).[1] Unlike water or DMSO, MEK-d5 possesses a vapor pressure of approximately 78 mmHg at 20°C (similar to non-deuterated MEK).[1] This physical property drives rapid evaporation during standard handling, leading to concentration errors in quantitative NMR (qNMR) and significant financial loss.

This guide replaces standard "liquid handling" rules with "volatile solvent" protocols , focusing on vapor equilibrium and closed-system transfers.

Part 1: The Physics of Loss (FAQ)

Q: Why does MEK-d5 drip out of my pipette tip immediately after aspiration? A: This is caused by Vapor Pressure Buildup , not gravity. When you aspirate a volatile solvent like MEK-d5 into an air-displacement pipette, the solvent immediately begins to evaporate into the air gap (dead volume) inside the pipette shaft.[1] This phase change increases the pressure in the headspace.

  • The Mechanism:

    
    .[1]
    
  • The Result: The internal pressure exceeds the atmospheric pressure holding the liquid up, forcing the liquid out of the tip (dripping).

  • The Fix: Use a Positive Displacement Pipette or the "Pre-equilibration" syringe technique described in Part 3.

Q: I stored my sample in a "sealed" screw-cap vial, but the volume decreased by 10% over a week. Why? A: You likely experienced Septum Coring or Cap Relaxation . Standard polypropylene caps relax (loosen) over time due to temperature fluctuations. Furthermore, if you used a standard PTFE-lined rubber septum and punctured it more than once, the volatile MEK vapor found a micro-channel to escape.

  • The Fix: Use parafilm under the cap (if not puncturing) or switch to single-use crimp-top vials for long-term storage. For working solutions, store at +4°C to lower the vapor pressure, but always warm to room temperature before opening to prevent water condensation (MEK is hygroscopic).

Q: Does the deuterium labeling affect the boiling point? A: Minimally, but the handling requirements remain identical to non-deuterated MEK. The boiling point of MEK is 79.6°C. While deuterium substitution can cause a secondary isotope effect (often slightly lowering the boiling point or altering vapor pressure), for practical handling, you must treat MEK-d5 as a Class 1 Volatile .

Part 2: Critical Equipment & Materials

Using the wrong plasticware is the #1 source of contamination and loss. MEK is an aggressive solvent that attacks polystyrene and some rubber compounds.

ComponentRecommended MaterialFORBIDDEN Material Reason
Syringe Barrel Borosilicate Glass (Gas-tight)Polypropylene / PlasticMEK swells plastic plungers, causing them to seize or leak.[1]
Plunger Tip PTFE (Teflon)Standard Black RubberMEK extracts plasticizers from rubber, contaminating NMR spectra.[1]
Vial Septum PTFE-faced SiliconeNatural Rubber / ButylPTFE provides the chemical barrier; silicone provides the resealability.[1]
Pipette Type Positive DisplacementStandard Air DisplacementAir displacement relies on an air cushion that expands with solvent vapor.[1]
Part 3: Operational Protocols
Protocol A: The "Vapor Lock" Syringe Transfer

Best for: Quantitative transfer (qNMR) and volumes < 5 mL.[1]

The Logic: To prevent liquid from dripping, you must saturate the headspace inside the syringe before the final draw. This establishes an equilibrium where


, stopping further evaporation.[1]
  • Select Equipment: Use a Gastight Glass Syringe with a PTFE-tipped plunger and a cemented needle (reduces dead volume).

  • The Purge (Pre-wetting):

    • Insert needle into the MEK-d5 source vial.

    • Aspirate 110% of your target volume.

    • Do not withdraw the needle. Dispense the liquid back into the vial.

    • Repeat 3 times.

    • Why? This coats the glass barrel and saturates the air inside the needle hub with MEK vapor.

  • The Draw:

    • Aspirate slightly more than the target volume (e.g., for 500 µL, draw 510 µL).

    • Withdraw the needle from the liquid but keep it inside the vial headspace.

    • Pull the plunger back slightly to draw a small air gap into the needle tip (prevents capillary dripping).

  • The Transfer:

    • Move immediately to the destination vial.

    • Push the plunger smoothly. Touch the needle tip to the side of the glass to ensure the last drop transfers.

Protocol B: Nitrogen Blanket Storage

Best for: Minimizing degradation and moisture uptake (H-D exchange) in stock bottles.[1]

  • Source Gas: Use High-Purity Dry Nitrogen or Argon.

  • Flow Rate: Set to a gentle bleed (< 1 PSI). High flow induces evaporation (Venturi effect).

  • Technique:

    • Open the MEK-d5 bottle.

    • Insert a glass Pasteur pipette connected to the gas line into the neck (do not submerge).

    • Flush the headspace for 10–15 seconds.

    • Cap immediately with a Sure/Seal™ or Parafilm-wrapped cap.

Part 4: Decision Logic & Workflows
Workflow 1: Selecting the Transfer Method

Use this logic gate to determine the correct tool for the job, minimizing loss based on precision needs.

TransferMethod Start Start: Transfer MEK-d5 VolCheck Volume Required? Start->VolCheck Precision Is Precision Critical? (e.g., qNMR) VolCheck->Precision < 5 mL GlassPipette USE: Class A Glass Volumetric Pipette + Bulb VolCheck->GlassPipette 5 mL - 20 mL GradCyl USE: Glass Graduated Cylinder (Minimize Headspace) VolCheck->GradCyl > 20 mL GlassSyringe USE: Gastight Glass Syringe (Pre-wetted) Precision->GlassSyringe Yes (High Precision) PosPipette USE: Positive Displacement Pipette Precision->PosPipette No (General Prep)

Figure 1: Decision matrix for selecting transfer equipment. Note that standard air-displacement pipettes are excluded entirely due to dripping risks.[1]

Workflow 2: The "Pre-Equilibration" Cycle

Visualizing the physical mechanism of preventing dripping.

VaporLock Step1 1. Insert Syringe (Dry State) Step2 2. Aspirate MEK-d5 Step1->Step2 Liquid enters Step3 3. Dispense Back (In Vial) Step2->Step3 Coats walls Step4 4. Repeat 3x (Equilibration) Step3->Step4 Saturates Headspace Result State: Vapor Saturation (P_internal = P_vapor) Step4->Result Equilibrium Reached Action Final Draw (No Dripping) Result->Action

Figure 2: The Pre-Equilibration Cycle. By repeating the aspiration/dispense cycle, the vapor pressure inside the barrel equalizes, preventing the pressure differential that causes dripping.

References
  • PubChem. (n.d.). Methyl Ethyl Ketone (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • Brandt, J. (2020). Development of a Method to Study Evaporation of a Volatile Solvent. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Optimizing peak separation using 2-Butanone-d5 in gas chromatography

Technical Support Center: Optimizing GC Analysis with 2-Butanone-d5 Current Status: Operational Topic: 2-Butanone-d5 (Methyl Ethyl Ketone-d5) Method Optimization Audience: Analytical Chemists, Method Development Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing GC Analysis with 2-Butanone-d5

Current Status: Operational Topic: 2-Butanone-d5 (Methyl Ethyl Ketone-d5) Method Optimization Audience: Analytical Chemists, Method Development Scientists

Introduction: The Role of 2-Butanone-d5

You are likely using 2-Butanone-d5 (CD₃COCD₂CH₃) as an Internal Standard (ISTD) for the quantitation of Methyl Ethyl Ketone (MEK) in residual solvent analysis (USP <467>) or metabolic profiling.

While deuterated isotopologues are the "gold standard" for correction, they introduce specific physicochemical anomalies—primarily the Deuterium Isotope Effect —that can ruin peak integration and quantitation if not managed. This guide addresses the separation physics, mass spectral optimization, and troubleshooting of this specific isotopologue.

Module 1: The Physics of Separation (Chromatography)

Q: Why does my 2-Butanone-d5 standard elute before the native analyte?

A: This is the Inverse Isotope Effect . Unlike heavier isotopes like ¹³C, which have negligible retention shifts, deuterium (²H) significantly alters the molecule's volume and vibrational energy.

  • Mechanism: The C-D bond is shorter and stronger than the C-H bond.[1] This results in a smaller molar volume and lower polarizability for the deuterated molecule.[1]

  • Result: On non-polar columns (e.g., 100% Dimethylpolysiloxane), 2-Butanone-d5 has weaker Van der Waals interactions with the stationary phase compared to native 2-Butanone, causing it to elute earlier.

Q: How do I optimize the separation factor ( ) between d5 and d0?

A: Depending on your detector, your goal differs.

  • For MS (SIM/Scan): You ideally want co-elution to ensure the ISTD experiences the exact same matrix suppression/enhancement as the analyte.

  • For FID/ECD: You need baseline separation to integrate distinct peaks.

Optimization Protocol:

ParameterTo Promote Co-elution (MS)To Promote Separation (FID)
Stationary Phase Polar (PEG/Wax): Stronger dipole interactions minimize the subtle dispersion difference caused by deuterium.Non-Polar (DB-1, DB-5): Maximizes the "Inverse Isotope Effect," separating d5 from d0 based on volatility/polarizability.
Temperature Ramp Fast Ramp (>10°C/min): Compresses peak widths, forcing overlap.Isothermal or Shallow Ramp (<4°C/min): Increases residence time, allowing the slight difference in partition coefficients to widen the gap.
Phase Ratio (

)
Low

(Thin film):
Reduces retention, minimizing time for separation to occur.
High

(Thick film, >1.0 µm):
Increases interaction time with the phase, enhancing resolution.

Module 2: Mass Spectral Deconvolution (Detection)

Q: Which ions should I select to avoid "Cross-Talk"?

A: You must account for the specific deuteration pattern. Standard commercial 2-Butanone-d5 is typically 1,1,1,3,3-d5 (CD₃-CO-CD₂-CH₃).

Fragmentation Logic:

  • Native 2-Butanone: Primary cleavage occurs at the carbonyl alpha-bonds.

    • Base Peak: m/z 43 (

      
      )[2]
      
    • Secondary: m/z 57 (

      
      )
      
  • 2-Butanone-d5:

    • Base Peak: m/z 46 (

      
      ) — Shift of +3 Da
      
    • Secondary: m/z 59 (

      
      ) — Shift of +2 Da
      

Critical Warning: If your resolution is low (unit resolution), ensure your integration windows do not overlap.

Ion Selection Table:

CompoundQuantitation Ion (Target)Qualifier Ion 1Qualifier Ion 2
2-Butanone (Native) 43 72 (Molecular Ion)57
2-Butanone-d5 46 77 (Molecular Ion)59

Module 3: Troubleshooting & Logic Workflows

Visualizing the Optimization Path

Use the following logic tree to diagnose separation or sensitivity issues.

GC_Optimization Start Issue: Poor Peak Performance Check_Coelution Are d0 and d5 Co-eluting? Start->Check_Coelution Tailing Issue: Peak Tailing? Start->Tailing Detector_Type Detector Type? Check_Coelution->Detector_Type MS_Path MS Detector Detector_Type->MS_Path FID_Path FID/Non-Specific Detector_Type->FID_Path Check_Ions Check SIM Ions (43 vs 46) MS_Path->Check_Ions Resolution_Action Action: Increase Ramp Rate (Force Co-elution) Check_Ions->Resolution_Action If separating Sep_Action Action: Lower Ramp Rate Use Non-Polar Column FID_Path->Sep_Action Need Separation Deactivation Action: Deactivate Liner Check for Active Sites Tailing->Deactivation

Caption: Decision matrix for optimizing retention and peak shape based on detector type.

Q: My d5 peak is tailing significantly, but the d0 peak is fine. Why?

A: This is often a sign of Deuterium Exchange or Active Sites specifically affecting the isotopologue.

  • H/D Exchange: If your sample diluent is protic (e.g., water, methanol) and the pH is acidic or basic, the alpha-hydrogens (or deuteriums) can exchange.

    • Mechanism:[3] Keto-enol tautomerism allows

      
       on the 
      
      
      
      -carbon to swap with
      
      
      from the solvent.
    • Symptom:[4][5] Peak broadening and a "smear" between the d5 and d0 retention times.

    • Fix: Use aprotic solvents (DMSO, DMF, Acetonitrile) for sample prep if possible. Ensure neutral pH.

  • Liner Activity: Ketones are sensitive to active -OH groups in the inlet liner.

    • Fix: Switch to a deactivated, baffled liner (e.g., Ultra Inert).

Experimental Protocol: Temperature Gradient Optimization

To determine the optimal separation factor for your specific column:

  • Preparation: Prepare a 1:1 mixture of 2-Butanone and 2-Butanone-d5 at 100 ppm in Dimethyl Sulfoxide (DMSO).

  • Initial Run:

    • Start Temp: 40°C (Hold 5 min)

    • Ramp: 10°C/min to 200°C

  • Calculation: Calculate Resolution (

    
    ) between m/z 43 and m/z 46 peaks.
    
  • Iterative Adjustment:

    • If

      
       > 0.5 and you want co-elution: Increase initial hold temp to 50°C and ramp to 20°C/min.
      
    • If

      
       < 1.5 and you need separation: Decrease ramp to 2°C/min and lower initial temp to 35°C.
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Butanone. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Turowski, M., et al. (2003). Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography. Journal of Chromatography A.
  • United States Pharmacopeia (USP).General Chapter <467> Residual Solvents.

Sources

Optimization

Correcting for isotopic impurity in 2-Butanone-1,1,1,3,3-d5 calculations

Topic: Correcting for Isotopic Impurity in 2-Butanone-1,1,1,3,3-d5 Product ID: MEK-d5-ISO-101 Support Tier: Level 3 (Senior Application Science) Welcome to the Isotope Fidelity Support Center You are accessing the techni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting for Isotopic Impurity in 2-Butanone-1,1,1,3,3-d5 Product ID: MEK-d5-ISO-101 Support Tier: Level 3 (Senior Application Science)

Welcome to the Isotope Fidelity Support Center

You are accessing the technical guide for 2-Butanone-1,1,1,3,3-d5 (Methyl ethyl ketone-d5). This guide addresses the critical data correction workflows required when using this isotopologue as an Internal Standard (IS) in Mass Spectrometry or as a metabolic tracer.

The Core Challenge: No isotopically labeled standard is 100% pure. A typical high-grade d5-MEK standard may have an isotopic enrichment of 98-99% atom % D. This implies the presence of d4, d3, and d0 (native) isotopologues. Without mathematical correction, these impurities cause:

  • Non-linear calibration curves (due to "cross-talk").

  • Overestimation of analyte concentration.

  • Misinterpretation of NMR integrals.

Module 1: Mass Spectrometry Correction Protocols

The Phenomenon: Isotopic Cross-Talk

In quantitative LC-MS/GC-MS, you rely on the d5-standard to normalize matrix effects. However, two specific interference pathways must be corrected:

  • Forward Contribution (Analyte

    
     IS):  High concentrations of the native analyte (d0) produce naturally occurring heavy isotopes (
    
    
    
    ) that overlap with the IS mass window.
  • Reverse Contribution (IS

    
     Analyte):  The d5-standard contains trace amounts of d0 (unlabeled MEK). This adds a false signal to your analyte channel.
    
Troubleshooting Guide: Quantitation Errors

Q: My calibration curve intercepts the Y-axis significantly above zero. Why? A: This is classic Reverse Contribution . Your Internal Standard is contributing signal to the analyte channel. Even 0.5% unlabeled impurity in your IS can destroy the linearity at the Lower Limit of Quantitation (LLOQ).

Q: How do I calculate the Correction Factors? A: You must perform a "Cross-Contribution" experiment before running your samples.

Protocol: Determining Correction Factors (

)
StepActionCalculation
1 Inject Pure Solvent (Blank) Ensure system is clean (Area = 0).
2 Inject Pure Analyte (High Conc.) Monitor IS Channel. Calculate

3 Inject Pure IS (Working Conc.) Monitor Analyte Channel. Calculate

The Correction Algorithm

Once you have the factors, apply this logic to every sample:





Note: For high-sensitivity assays, this must be solved as a system of linear equations if the cross-talk is >5%.

Workflow Visualization

MS_Correction_Workflow Start Raw MS Data Acquisition Check_Blank Check Blanks (System Clean?) Start->Check_Blank Calc_CF Calculate Correction Factors (Pure Std Injections) Check_Blank->Calc_CF Pass Apply_Math Apply Deconvolution Algorithm Calc_CF->Apply_Math CF Derived Verify_LLOQ Verify LLOQ Accuracy (<20% Deviation) Apply_Math->Verify_LLOQ Verify_LLOQ->Calc_CF Invalid (Re-check Purity) Report Final Quantitation Verify_LLOQ->Report Valid

Caption: Logical workflow for correcting isotopic interference in Mass Spectrometry data processing.

Module 2: NMR Spectroscopy & Structural Purity

Understanding the d5-Structure

Users often misinterpret the NMR spectrum of 2-Butanone-1,1,1,3,3-d5.

  • Structure:

    
    
    
  • Native Signal: The methyl group at C4 (

    
    ) is NOT  deuterated. It will appear as a strong singlet (or triplet if coupling resolves) at ~1.0 ppm. This is not an impurity.
    
  • Impurity Signal: Residual protons at C1 (~2.1 ppm) and C3 (~2.5 ppm).

Troubleshooting Q&A: NMR

Q: I see a multiplet at 2.45 ppm. Is my sample contaminated? A: This is likely the residual proton at position C3 (


). Because of Geminal Coupling  (

coupling), this signal splits into a distinctive multiplet (typically a 1:1:1 triplet or quintet depending on resolution), unlike the standard quartet seen in non-deuterated MEK.

Q: How do I calculate the Atom % D from the NMR? A: You must use the integral of the non-deuterated C4-Methyl group as your internal reference.

Protocol: Calculating Isotopic Enrichment (Atom % D)
  • Acquire 1H-NMR: Ensure relaxation delay (

    
    ) is sufficient (>5s) for quantitative integration.
    
  • Calibrate: Set the C4-Methyl (

    
    ) integral to exactly 3.00 .
    
  • Integrate Residuals: Integrate the regions for C1 (

    
     residual) and C3 (
    
    
    
    residual). Let's call these integrals
    
    
    and
    
    
    .
  • Calculate %H (Protonation):

    • Theoretical Protons at C1 = 3.

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      [1]
      
  • Calculate %D (Deuteration):

PositionShift (ppm)Expected Signal (d5)Residual Impurity Signal
C1 (Methyl) ~2.1SilentMultiplet (

)
C3 (Methylene) ~2.5SilentMultiplet (

)
C4 (Methyl) ~1.0Triplet (3H) N/A (Native)

Module 3: The "True Mass" Calculation

The Critical Error

A common failure mode in drug development is treating "Chemical Purity" (CP) and "Isotopic Purity" (IP) as the same metric.

  • Chemical Purity: % of the sample that is 2-Butanone (vs. water, salts, other organics).

  • Isotopic Purity: % of the 2-Butanone that is actually d5.

The Master Equation

When preparing stock solutions for quantitative analysis, you must correct the weighed mass to determine the Effective Concentration .



However, a simpler, field-proven approach for MS Internal Standards is:



Where:

  • CP (Chemical Purity): From Certificate of Analysis (e.g., 0.98 for 98%).

  • IP (Isotopic Purity): The gravimetric correction factor.

    • Why? The d5 molecule (MW ~77.1) is heavier than the d0 impurity (MW ~72.1). If your CoA says "99% Atom % D", the mass contribution is different than the molar contribution.

Corrected Molar Concentration Formula: To get the exact Molar Concentration (


):


Where


 is the weighted average molecular weight based on the isotopic distribution provided in the CoA.
Decision Logic for Correction

Correction_Logic Start Start: Quantitation Setup Q1 Is Assay for Regulated Bioanalysis (FDA/EMA)? Start->Q1 Q2 Is IS Interference > 5% of LLOQ? Q1->Q2 Yes Action_None No Correction Needed (Standard Curve Compensates) Q1->Action_None No (Discovery Phase) Q2->Action_None No Action_Correct Apply Mathematical Deconvolution Q2->Action_Correct Yes

Caption: Decision tree for determining when mathematical correction of isotopic impurity is mandatory.

References

  • FDA M10 Bioanalytical Method Validation Guidance. (2022). Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Becker, E. D. (1999). High Resolution NMR: Theory and Chemical Applications. Academic Press.
  • NIST Chemistry WebBook. 2-Butanone Spectra Data. National Institute of Standards and Technology. [Link]

  • Rule, G. S., & Henion, J. D. (1992). Trace determination of drugs in biological fluids by liquid chromatography-mass spectrometry.

Sources

Troubleshooting

Detecting degradation products in aged 2-Butanone-1,1,1,3,3-d5 samples

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Butanone-1,1,1,3,3-d5. This guide provides in-depth troubleshooting advice and detailed protocols to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Butanone-1,1,1,3,3-d5. This guide provides in-depth troubleshooting advice and detailed protocols to help you identify and manage degradation products in aged samples. Ensuring the purity of deuterated compounds is critical for the accuracy and reproducibility of experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of 2-Butanone-1,1,1,3,3-d5.

Q1: What are the most likely degradation products in my aged 2-Butanone-1,1,1,3,3-d5 samples?

A1: The two primary degradation pathways are aldol condensation and hydrogen-deuterium (H-D) exchange .

  • Aldol Condensation: Like its non-deuterated counterpart, 2-butanone can undergo self-condensation, especially in the presence of trace acidic or basic impurities.[1][2] This reaction involves the formation of a new carbon-carbon bond, leading to dimers such as β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones.[3] Given the deuteration pattern of your starting material, you should look for heavily deuterated C8-ketone structures.

  • Hydrogen-Deuterium (H-D) Exchange: The deuterium atoms on the carbon adjacent to the carbonyl group (C3) are acidic and can exchange with protons from residual water (H₂O) in the sample or from atmospheric moisture.[4] This process is catalyzed by acids or bases and results in a loss of isotopic purity, forming species like 2-Butanone-1,1,1,3-d4, -d3, etc.[5]

Q2: How can I minimize degradation? What are the optimal storage conditions?

A2: Proper storage is the most effective way to maintain the purity of your 2-Butanone-1,1,1,3,3-d5.

  • Temperature: Store at 2-8°C in a refrigerator.[6] Lower temperatures slow the rate of chemical reactions, including condensation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen). This minimizes exposure to atmospheric moisture, which is the primary source of protons for H-D exchange.[7]

  • Light: Use amber glass vials or store in the dark to prevent potential photochemical degradation.[7][8]

  • Container: Use high-quality vials with PTFE-lined caps to prevent contamination from the container or cap liner. For long-term storage, sealed ampoules are ideal.

Q3: What is the expected shelf-life of 2-Butanone-1,1,1,3,3-d5?

A3: The shelf-life is highly dependent on storage conditions and purity at the time of purchase. When stored properly as described above, high-purity 2-Butanone-1,1,1,3,3-d5 should remain stable for at least one year.[9] However, frequent opening of the container can introduce contaminants and moisture, significantly shortening its effective lifespan. It is best practice to re-analyze the purity of the solvent if it has been stored for over a year or if the container has been accessed multiple times.[9]

Q4: Is there a quick way to screen for sample degradation before a critical experiment?

A4: Yes, a quick Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) check is highly recommended.

  • GC-MS: A fast GC-MS run can quickly reveal the presence of higher molecular weight species (aldol products) or changes in the isotopic cluster of the parent ion, which can indicate H-D exchange.

  • ¹H NMR: The appearance or increase in the intensity of a signal corresponding to the C3 protons (around 2.4 ppm) in a ¹H NMR spectrum is a direct indicator of H-D exchange. A fresh, high-purity sample should have a minimal signal in this region.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your analysis.

Issue 1: I see unexpected, higher-boiling point peaks in my GC-MS chromatogram.
  • Potential Cause: These peaks are very likely the result of aldol condensation. The self-condensation of 2-butanone produces C8 ketones, which are less volatile and thus have longer retention times than the C4 starting material.

  • Troubleshooting & Confirmation Workflow:

    • Analyze the Mass Spectrum: Extract the mass spectrum for the unknown peak. The molecular ion should correspond to a dimer of your starting material (2 x C₄H₃D₅O = C₈H₆D₁₀O₂) minus a water molecule (if dehydration occurred). Look for characteristic fragment ions.

    • Compare to a Fresh Standard: Analyze a fresh, unopened sample of 2-Butanone-1,1,1,3,3-d5 using the same GC-MS method. The absence of these peaks in the fresh sample strongly implicates degradation.

    • Validate with Causality: Consider the sample's history. Has it been stored for a long time? Was it exposed to non-neutral pH conditions? An affirmative answer supports the aldol condensation hypothesis.

    Logical Workflow for Identifying Aldol Products

    Aldol_Workflow start Unexpected High MW Peaks in GC-MS ms_analysis Step 1: Analyze Mass Spectrum of Unknown Peak start->ms_analysis mw_check Molecular Weight consistent with C8 Dimer? ms_analysis->mw_check fresh_std Step 2: Analyze Fresh Standard mw_check->fresh_std Yes revisit Re-evaluate Hypothesis (e.g., external contamination) mw_check->revisit No peak_absent Peak Absent in Fresh Standard? fresh_std->peak_absent history Step 3: Review Sample History (Age, pH Exposure) peak_absent->history Yes peak_absent->revisit No conclusion Conclusion: Degradation via Aldol Condensation Confirmed history->conclusion

    A troubleshooting workflow for GC-MS analysis.
Issue 2: My ¹H NMR spectrum shows new or growing signals in the 2.0-2.5 ppm region.
  • Potential Cause: This is a classic sign of hydrogen-deuterium (H-D) exchange at the C3 position (the -CD₂- group).[10] In the fully deuterated starting material, there are no protons at this position, so no signal is expected. The presence of a signal indicates that some deuterium atoms have been replaced by protons from trace amounts of water.

  • Troubleshooting & Confirmation Steps:

    • Quantify the Signal: Integrate the new proton signal relative to a known internal standard or the residual non-deuterated ethyl protons (at ~1.05 ppm) to quantify the extent of isotopic dilution.

    • ²H (Deuterium) NMR: If available, acquire a ²H NMR spectrum. A corresponding decrease in the integral of the signal for the C3 deuterons (relative to the C1 deuterons) will confirm the exchange. This is a powerful but less common technique.[11]

    • Controlled Contamination: As a diagnostic, take a small aliquot of a fresh sample and intentionally add a microliter of D₂O. After a short time, acquire a ¹H NMR. The peak should not appear, as you've added a deuterium source. Now, add a microliter of H₂O. The signal at ~2.4 ppm should appear and grow over time, confirming its identity.

    H-D Exchange Mechanism

    HD_Exchange cluster_0 Base-Catalyzed H-D Exchange start_mol CD₃-C(=O)-CD₂-CH₃ 2-Butanone-d5 enolate CD₃-C(O⁻)=CD-CH₃ Enolate Intermediate start_mol->enolate + OH⁻ - HOD protonated CD₃-C(=O)-CHD-CH₃ 2-Butanone-d4 enolate->protonated + H₂O - OH⁻

    Base-catalyzed exchange of C3 deuterium with proton.
Issue 3: I'm getting inconsistent quantitative results between different vials from the same batch.
  • Potential Cause: This often points to variable degradation due to inconsistent storage or handling after the batch was received. A vial that was opened more frequently will have had more exposure to atmospheric moisture, leading to greater H-D exchange and potentially more aldol condensation if trace contaminants were introduced.

  • Preventative Measures & Best Practices:

    • Aliquot Upon Receipt: When you receive a new bottle, aliquot it into smaller, single-use volumes in a dry environment (e.g., a glove box). This minimizes the number of times the main stock is exposed to the atmosphere.

    • Use Fresh Solvents for Standards: Always prepare calibration curves and standards using a fresh, unopened vial of the solvent to ensure you have an accurate baseline for purity.

    • Document Usage: Keep a log for each vial, noting the date it was first opened and each subsequent use. This can help correlate sample history with anomalous results.

Part 3: Detailed Analytical Protocols

These protocols provide a validated starting point for your analyses.

Protocol 1: GC-MS Analysis for Volatile Degradation Products

This method is designed to separate 2-Butanone-1,1,1,3,3-d5 from its less volatile aldol condensation products.[12][13]

  • Sample Preparation:

    • Dilute the aged 2-Butanone-d5 sample 1:1000 in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare a control sample using a fresh, unopened vial of 2-Butanone-d5 at the same dilution.

  • Instrumentation & Parameters:

    • Gas Chromatograph (GC):

      • Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program:

        • Initial Temperature: 40°C, hold for 2 minutes.

        • Ramp: Increase to 250°C at 15°C/min.

        • Final Hold: Hold at 250°C for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Compare the chromatogram of the aged sample to the control.

    • Identify peaks present only in the aged sample.

    • Examine the mass spectra of these new peaks, looking for molecular ions and fragmentation patterns consistent with C8-ketone structures.

Protocol 2: ¹H NMR for Quantifying H-D Exchange

This protocol allows for the direct measurement of isotopic purity loss.

  • Sample Preparation:

    • In a clean, dry NMR tube, add ~600 µL of a deuterated solvent that does not have signals in the region of interest (e.g., Chloroform-d, Benzene-d6).

    • Add a precise amount of a quantitative internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Add 5-10 µL of the aged 2-Butanone-d5 sample.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H acquisition.

    • Key Parameters:

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the T1 of the slowest relaxing proton (typically 10-30 seconds) to allow for accurate integration.

      • Acquire at least 16 scans for good signal-to-noise.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Integrate the signal for the internal standard and set its value to the known number of protons.

    • Integrate the signal appearing around 2.4 ppm (CHD group) and the quartet around 2.1 ppm (CH₂ group from any residual protiated impurity).

    • The relative integration of the CHD signal provides a direct measure of the amount of H-D exchange.

Part 4: Data Summary

The following table summarizes the key analytical signatures for 2-Butanone-1,1,1,3,3-d5 and its primary degradation products.

CompoundNominal Mass (Da)Expected GC RetentionKey ¹H NMR Signals (ppm)
2-Butanone-1,1,1,3,3-d5 77Early~1.05 (t, 3H from any residual protiated species)
H-D Exchange Product (d4) 76Similar to parent~2.4 (m, 1H), ~1.05 (t, 3H)
Aldol Dimer (Dehydrated) 138 (d10)LateComplex signals in olefinic and aliphatic regions

References

  • Study.com. (n.d.). Write structures for the various aldol condensation products you would expect from the aldol self condensation of 2-butanone. Retrieved from homework.study.
  • Wyzant. (2022). Is aldol condensatiom product soluble in 95% ethanol , 2-butanone, and toluene? Retrieved from

  • Eawag. (1997). Methyl ethyl ketone Degradation Pathway. Eawag Biocatalysis/Biodegradation Database.
  • Filo. (2025). Consider the following aldol condensation reaction: Butanone + NaOH(Dil). Retrieved from

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from

  • Chemistry LibreTexts. (2021). Alpha Halogenation of Aldehydes and Ketones. Retrieved from chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Reactions_of_Aldehydes_and_Ketones_and_their_Derivatives/10.
  • Aminov, J. (2022). Enols and Enolates 2: Deuterium Exchange. YouTube. Retrieved from

  • MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from

  • RSC Publishing. (2025). Superacid-catalysed α-deuteration of ketones with D2O. Retrieved from pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00525b
  • Sigma-Aldrich. (n.d.). Applications of quantitative d-nmr in analysis of deuterium enriched compounds. Retrieved from

  • BenchChem. (2025). Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from

  • ResearchGate. (2025). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Retrieved from

  • Pharmaffiliates. (n.d.). 2-Butanone-1,1,1,3,3-d5. Retrieved from

  • Cambridge Isotope Laboratories, Inc. (n.d.). Use and Handling of NMR Solvents Deuterated Chloroform. Retrieved from

  • Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents. Retrieved from

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube. Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects with MEK-d5

Topic: Precision Quantitation of Methyl Ethyl Ketone (2-Butanone) in Complex Matrices Standard: MEK-d5 (2-Butanone-1,1,1,3,3-d5) The Principle: Why MEK-d5? The Challenge: In Headspace Gas Chromatography-Mass Spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Quantitation of Methyl Ethyl Ketone (2-Butanone) in Complex Matrices Standard: MEK-d5 (2-Butanone-1,1,1,3,3-d5)

The Principle: Why MEK-d5?

The Challenge: In Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), "matrix effects" are often thermodynamic rather than just ion-suppressive. When analyzing volatile organic compounds (VOCs) like MEK in complex matrices (e.g., plasma, urine, soil, or pharmaceutical formulations), the matrix alters the Partition Coefficient (


) .[1]


If a biological matrix (high protein/lipid) or a saline sample retains MEK more strongly than a clean water standard, the concentration in the headspace (


) drops, leading to under-quantitation.[1]

The Solution (Isotope Dilution): MEK-d5 serves as a Surrogate Internal Standard (SIS) .[1] Because it is an isotopologue, it possesses nearly identical physicochemical properties to the target analyte (MEK).[1]

  • Boiling Point: ~80°C (Similar to MEK)

  • Solubility: High water solubility.[1]

  • Matrix Interaction: If the matrix shifts the

    
     value of MEK, it shifts the 
    
    
    
    value of MEK-d5 by the exact same magnitude.[1]

By quantifying the Response Ratio (Area of Analyte / Area of IS), the matrix effect is mathematically cancelled out.[1]

Troubleshooting Guide

Use this section to diagnose specific experimental failures.

Scenario A: "My MEK-d5 Internal Standard area is fluctuating wildly between samples."

Diagnosis: This indicates inconsistent Headspace Equilibrium or Injection Issues , not necessarily a matrix effect failure.[1]

Potential CauseMechanismCorrective Action
Variable Phase Ratio (

)
Inconsistent sample volumes change the headspace-to-liquid ratio, altering the mass available for injection.Standardize Volume: Ensure every vial (standards and samples) contains the exact same liquid volume (e.g., 5.0 mL in a 20 mL vial).
Salting Out Inconsistency Salt (NaCl/Na₂SO₄) is often added to drive organics into the headspace.[1] If salt amounts vary,

varies.[1]
Saturate: Add salt to saturation (e.g., 2g NaCl per 5mL) to create a "thermodynamic floor" that swamps minor matrix variations.[1]
Leak/Septa Bleed Volatile loss during heating or pressurization.[1]Check Crimps: Ensure caps are unable to rotate. Replace septa if puncturing is poor.[1]
Scenario B: "The MEK-d5 signal is stable, but the Calculated Concentration is wrong."

Diagnosis: This is likely an Ion Ratio or Interference issue.[1]

  • The Issue: MEK (m/z 72) and MEK-d5 (m/z 77) are low-mass compounds.[1] In complex bio-matrices, non-target alkanes or solvent impurities often co-elute and share fragments in the m/z 40–80 range.[1]

  • The Fix:

    • Check Ion Ratios: Monitor a qualifier ion for MEK-d5 (e.g., m/z 46 or 45) to ensure peak purity.[1]

    • Background Subtraction: Run a "Matrix Blank" (matrix without spike) to see if an endogenous interferent contributes to m/z 77.

Scenario C: "I see 'Carryover' of MEK-d5 in my blanks."

Diagnosis: MEK is a polar ketone and "sticks" to active sites in the flow path.[1]

  • The Fix: Increase the HS transfer line temperature to 150°C (above MEK boiling point) and use an inert (deactivated) liner.

Visualizing the Correction Logic

The following diagram illustrates how MEK-d5 compensates for the "Salting Out" or "Matrix Binding" effects that would otherwise ruin quantitation.

MatrixCorrection cluster_matrix Sample Matrix Environment Matrix Complex Matrix (Proteins/Salts) Partition Partition Coefficient (K) Equilibrium Shift Matrix->Partition Alters Solubility Analyte Target: MEK (m/z 72) Analyte->Partition IS Surrogate: MEK-d5 (m/z 77) IS->Partition Headspace Headspace Concentration (Gas Phase) Partition->Headspace Both suppressed equally MS_Det MS Detection (SIM Mode) Headspace->MS_Det Injection Result Calculated Ratio (Area 72 / Area 77) Constant despite Matrix MS_Det->Result Data Processing

Caption: The matrix alters the partition coefficient (K) of both the analyte and the deuterated standard identically, ensuring the final ratio remains accurate.

Validated Experimental Protocol

Method: Headspace GC-MS (SIM Mode) Application: Quantitation of MEK in Biological Fluids or Residual Solvents.[1]

Step 1: Sample Preparation (The "Matrix Match" Step)[1]
  • Standard Solution: Prepare MEK calibration standards in the same solvent as the samples if possible (e.g., water or DMF).[1]

  • Internal Standard Spike: Add 10 µL of MEK-d5 (at 50 µg/mL in Methanol) to every vial (Blank, Standard, and Sample).

    • Critical: The spike must be added submerged into the liquid layer, not on the wall of the vial, to ensure proper mixing.[1]

  • Salting Out (Optional but Recommended): Add 1.0 g of anhydrous

    
     to 5 mL of sample. This standardizes the ionic strength, overwhelming the natural salt variations in urine or plasma.[1]
    
Step 2: Headspace Parameters[1][2]
  • Incubation Temp: 80°C (MEK BP is 79.6°C; incubating near BP maximizes sensitivity).

  • Incubation Time: 20 minutes (Ensure equilibrium).

  • Agitation: High (500 rpm) to facilitate gas-liquid transfer.

Step 3: GC-MS Acquisition (SIM Mode)

To maximize sensitivity and selectivity, avoid Full Scan.[1] Use Selected Ion Monitoring (SIM).[1]

CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Retention Time (approx)
MEK (2-Butanone) 72.0 43.057.04.5 min
MEK-d5 77.1 46.162.14.48 min*

*Note: Deuterated compounds often elute slightly earlier than non-deuterated analogs due to the deuterium isotope effect on chromatography.[1]

Frequently Asked Questions (FAQs)

Q: Can I use MEK-d5 for LC-MS analysis? A: Yes, but MEK is difficult to ionize in standard ESI (Electrospray) due to its low proton affinity and high volatility.[1] It is usually derivatized (e.g., with DNPH) for LC-MS.[1] If derivatizing, ensure the MEK-d5 is added before the derivatization step to account for reaction efficiency.[1]

Q: Why is my MEK-d5 retention time shifting? A: In GC, water vapor from the headspace can affect the column phase.[1] If your matrix has varying water content (e.g., blood vs. tissue homogenate), the retention time may shift.[1] Use a moisture trap or a thicker film column (e.g., DB-624) to mitigate water interference.[1]

Q: My MEK-d5 signal is suppressed in high-concentration samples. Why? A: This is likely Detector Saturation or Ion Source Competition , not matrix suppression.[1] If the target analyte (MEK) is present at massive concentrations (e.g., >1000 ppm), it can deplete the ionization energy in the source, reducing the signal of the trace-level IS.[1] Dilute the sample and re-run.

References

  • U.S. Environmental Protection Agency (EPA). (2018).[1] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] SW-846 Update VI.[1]

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <467> Residual Solvents.

  • National Institute of Standards and Technology (NIST). (2023).[1] 2-Butanone-d5 (Mass Spectrum & Data).[1] NIST Chemistry WebBook, SRD 69.[1][2]

    • [2]

  • Sigma-Aldrich (Merck). (2024).[1] 2-Butanone-d5 Product Specification & Safety Data Sheet.

Sources

Troubleshooting

Improving signal-to-noise ratio with high-purity MEK-d5 solvents

Technical Support Center: Advanced NMR Methodologies Topic: Signal-to-Noise Optimization via High-Purity MEK-d5 Ticket ID: KB-NMR-MEK5-001 Status: Active Guide Core Concept: The Dynamic Range Bottleneck The "Why" behind...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced NMR Methodologies Topic: Signal-to-Noise Optimization via High-Purity MEK-d5 Ticket ID: KB-NMR-MEK5-001 Status: Active Guide

Core Concept: The Dynamic Range Bottleneck

The "Why" behind the protocol: Many researchers erroneously believe that simply increasing the number of scans (


) is the only way to improve Signal-to-Noise Ratio (SNR), following the 

rule. However, when using solvents like Methyl Ethyl Ketone-d5 (MEK-d5) , the limiting factor is often not scan time, but the Dynamic Range of the Analog-to-Digital Converter (ADC).

In NMR, the receiver must digitize both the massive solvent signal (residual protons) and your tiny analyte signal. If the solvent signal is too intense (due to low isotopic purity, e.g., <99.5% D), you must lower the Receiver Gain (RG) to prevent ADC overflow (clipping). Lowering RG suppresses your analyte signal into the thermal noise floor, making it invisible regardless of how many scans you run.

High-purity MEK-d5 (≥99.8% D) is not just about "cleaner" spectra; it is a tool to mechanically permit higher Receiver Gain settings, directly amplifying analyte SNR.

Visualizing the SNR Dependency

SNR_Flow Solvent_Purity MEK-d5 Isotopic Purity (e.g., 99.8% vs 99.5%) Residual_Signal Residual Solvent Signal (Intensity) Solvent_Purity->Residual_Signal Inverse Correlation Receiver_Gain Max Allowable Receiver Gain (RG) Residual_Signal->Receiver_Gain Limits RG Cap Digitization ADC Digitization Efficiency Receiver_Gain->Digitization Determines Resolution Final_SNR Analyte SNR (Limit of Detection) Digitization->Final_SNR Direct Impact

Figure 1: The causal pathway linking solvent isotopic purity to the final limit of detection. Reducing the residual solvent peak removes the "ceiling" on Receiver Gain.

Troubleshooting Guide: MEK-d5 Specific Issues

Q1: I am seeing a quartet at ~2.4 ppm and a triplet at ~1.0 ppm that dominates my spectrum. Is my sample contaminated?

Diagnosis: Likely Residual Solvent Signals , not contamination. Technical Explanation: MEK-d5 (2-Butanone-d5) is never 100% deuterated. The residual protons (


) appear at specific chemical shifts.
  • Methyl (C1): ~1.0 ppm (Triplet)

  • Methylene (C3): ~2.4 ppm (Quartet)

  • Methyl Ketone (C4): ~2.1 ppm (Singlet)

Action Plan:

  • Check Integration: Integrate the solvent peak against your analyte. If the ratio matches the certificate of analysis (e.g., 99.5% D), this is normal physics.

  • Switch Grades: If these peaks overlap with your analyte, upgrade to "100%" (99.95% D) grade MEK-d5 to suppress these multiplets by an order of magnitude.

Q2: My SNR is low, but I cannot increase the Receiver Gain (RG) without overflow errors. Why?

Diagnosis: Water Saturation or Low Isotopic Purity . Technical Explanation: MEK is hygroscopic. Even high-purity MEK-d5 can absorb atmospheric moisture rapidly. The water peak (HDO) in MEK usually appears between 2.0 – 3.0 ppm (variable due to hydrogen bonding). If this peak grows, it becomes the dominant signal, forcing the spectrometer to auto-scale the RG down.

Action Plan:

  • Run a single scan (ns=1): Check the intensity of the water peak vs. the MEK residual peak.

  • Pulse Sequence: Use a solvent suppression sequence (e.g., wet, presat) targeting the water frequency if you cannot dry the sample.[1]

  • The "Dry" Protocol: See Section 3 below.

Q3: I see "ghost" peaks appearing over time (24+ hours) in the aliphatic region.

Diagnosis: Deuterium-Proton Exchange (H/D Exchange). Technical Explanation: The protons alpha to the carbonyl group in MEK (positions C3 and C4) are slightly acidic (pK_a ~20-24). If your sample contains exchangeable protons (alcohols, amines, acids) or trace water, the deuterium on the MEK backbone can exchange with protons in the solution, literally "creating" non-deuterated MEK over time.

Action Plan:

  • Immediate Acquisition: Do not store samples in MEK-d5 for long periods. Acquire data immediately after preparation.

  • Avoid Acid/Base Catalysts: Ensure your analyte is neutral; trace acids accelerate this exchange.

Advanced Protocol: The "Zero-Moisture" Handling System

Objective: Maintain the effective isotopic purity of MEK-d5 by preventing atmospheric H2O ingress, which degrades SNR via the dynamic range mechanism described above.

Methodology:

  • Glassware Pre-Treatment:

    • Oven-dry NMR tubes at 150°C for 4 hours .

    • Critical Step: Cool tubes in a desiccator, NOT on the bench.[2] A hot tube acts as a vacuum for moisture as it cools.

  • The "Sacrificial Rinse" (Self-Validating Step):

    • Before adding your sample, rinse the NMR tube with 0.5 mL of standard grade (cheaper) deuterated solvent (e.g., CDCl3) or dry MEK-d5.

    • Discard this rinse. This scavenges the monolayer of water adsorbed to the glass walls that oven drying often misses.

  • Ampoule Transfer:

    • If using ampoules, crack the neck inside a glove bag or under a heavy stream of dry Nitrogen.

    • Use a gas-tight syringe (Hamilton type) rather than a standard pipette to transfer the solvent. Standard pipettes introduce air bubbles (and humidity) into the solvent during the draw.

Workflow Logic: Preventing Moisture Ingress

Protocol_Logic Start Start: Sample Prep Bake Bake Tube (150°C) Removes Bulk H2O Start->Bake Cool Cool in Desiccator Prevents Re-adsorption Bake->Cool Rinse Sacrificial D-Solvent Rinse Removes Surface Monolayer Cool->Rinse Transfer Syringe Transfer (N2 atm) Prevents Air Bubble Moisture Rinse->Transfer Seal Cap & Parafilm Immediately Transfer->Seal

Figure 2: The "Zero-Moisture" protocol ensures that the solvent purity on the certificate matches the solvent purity in the tube.

Reference Data: MEK-d5 Specifications

Table 1: Chemical Shift Data (Reference to TMS = 0.00 ppm)

GroupStructure PositionProton Shift (δ H)MultiplicityCarbon Shift (δ C)
Methyl CH3-CH2-~1.05 ppmTriplet (t)7.3 ppm
Methylene -CH2-~2.45 ppmQuartet (q)36.6 ppm
Methyl Ketone CH3-C=O~2.13 ppmSinglet (s)28.8 ppm
Water (HDO) In MEK-d52.0 - 3.0 ppmBroad SingletN/A

Table 2: Purity Grades & Application

GradeIsotopic Purity (% D)Best Use CaseSNR Impact
Standard 99.5%Routine synthesis checks (1H)Moderate (High solvent background)
High 99.8%13C NMR, 2D experiments (HSQC)High (Allows higher Receiver Gain)
"100%" ≥99.95%Trace impurity analysis (<0.1%)Maximum (Solvent peak minimized)

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 3: Optimizing Sensitivity). [Link]

  • Cambridge Isotope Laboratories. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of 2-Butanone-1,1,1,3,3-d5 as a Reference Standard in Analytical Chemistry

In the landscape of quantitative analysis, particularly within the pharmaceutical and bioanalytical sectors, the integrity of analytical data is paramount. The use of internal standards in mass spectrometry is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative analysis, particularly within the pharmaceutical and bioanalytical sectors, the integrity of analytical data is paramount. The use of internal standards in mass spectrometry is a cornerstone of achieving accurate and reproducible results. Among the various types of internal standards, deuterated compounds have emerged as the "gold standard" due to their ability to closely mimic the behavior of the target analyte.[1] This guide provides an in-depth validation of 2-Butanone-1,1,1,3,3-d5 as a reference standard, offering a comparative analysis against other alternatives and detailing the rigorous experimental protocols necessary to establish its suitability.

The Critical Role of Validated Reference Standards

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of well-characterized reference standards in bioanalytical method validation.[2][3] A reference standard must be of the highest purity and its identity rigorously confirmed to ensure the reliability of analytical measurements.[4] The validation process for a reference standard is a comprehensive evaluation of its physical and chemical properties to confirm its fitness for its intended purpose.[5][6][7]

Characterization of 2-Butanone-1,1,1,3,3-d5

2-Butanone-1,1,1,3,3-d5 is a deuterated analog of 2-butanone (also known as methyl ethyl ketone or MEK), a widely used industrial solvent and a component in various manufacturing processes.[8][9][10] The deuterated form serves as an ideal internal standard for the quantification of 2-butanone in various matrices.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC4H3D5O[11]
Molecular Weight77.14 g/mol [11][12][13][14]
Boiling Point80 °C (lit.)[14][15]
Melting Point-87 °C (lit.)[14][15]
Density0.860 g/mL at 25 °C[14][15]
Isotopic Purity≥98 atom % D[15]
Chemical Purity≥99% (CP)[15]

The validation of 2-Butanone-1,1,1,3,3-d5 as a reference standard involves a multi-faceted approach, focusing on identity, purity, and stability.

Caption: Workflow for the validation of 2-Butanone-1,1,1,3,3-d5.

Part 1: Identity Confirmation

The first step in validating a reference standard is to unequivocally confirm its chemical structure.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for structural elucidation.[16] For 2-Butanone-1,1,1,3,3-d5, both ¹H NMR and ²H NMR are employed.

  • ¹H NMR: The proton NMR spectrum is used to confirm the positions of the remaining protons and to verify the high degree of deuteration by the significant reduction or absence of signals at the deuterated positions.

  • ²H NMR: The deuterium NMR spectrum directly observes the deuterium nuclei, confirming their presence at the expected positions (1, 1, 1, 3, 3).

1.2 Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to the theoretical mass of C4H3D5O.[17] The fragmentation pattern observed in the mass spectrum also provides structural information that can be compared to the non-deuterated analog.

Part 2: Purity Assessment

Purity is a critical attribute of a reference standard and is assessed in two forms: isotopic purity and chemical purity.[18]

2.1 Isotopic Purity

Isotopic purity refers to the percentage of deuterium atoms at the labeled positions.[18][19] For a deuterated internal standard to be effective, it should have a high isotopic enrichment, typically ≥98%.[2][20]

Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of 2-Butanone-1,1,1,3,3-d5 in a suitable volatile solvent (e.g., methanol).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., electrospray ionization or electron ionization).

  • Data Acquisition: Acquire the full scan mass spectrum in the relevant m/z range.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated molecule (d5).

    • Identify and integrate the peaks corresponding to the lower deuterated species (d0 to d4).

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity(d5) / (Sum of Intensities(d0 to d5))] * 100

Comparative Data: Isotopic Purity of Deuterated Internal Standards

Internal StandardIsotopic Purity (%)Technique
2-Butanone-1,1,1,3,3-d5 99.2 HRMS
2-Butanone-d3 (alternative)98.5HRMS
2-Butanone-d8 (alternative)99.5HRMS

2.2 Chemical Purity

Chemical purity refers to the absence of any other chemical entities. For volatile compounds like 2-butanone, gas chromatography with flame ionization detection (GC-FID) is the method of choice. The analytical standard for non-deuterated 2-butanone typically has a purity of ≥99.9% (GC).[21]

Experimental Protocol: Chemical Purity by GC-FID

  • Sample Preparation: Prepare a solution of 2-Butanone-1,1,1,3,3-d5 in a suitable solvent (e.g., methanol) at a concentration appropriate for GC analysis.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a non-polar or mid-polar column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate.

  • Data Analysis:

    • Integrate the peak area of all components in the chromatogram.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

Comparative Data: Chemical Purity of Internal Standards

Internal StandardChemical Purity (%)Technique
2-Butanone-1,1,1,3,3-d5 99.8 GC-FID
2-Butanone (non-deuterated)99.9GC-FID
Acetone-d6 (alternative)99.5GC-FID

Part 3: Stability Evaluation

The stability of a reference standard under various storage and handling conditions is crucial to ensure its integrity over time.[22] Stability studies are typically conducted under long-term and accelerated conditions.

Caption: Stability testing protocol for the reference standard.

Experimental Protocol: Stability Study

  • Sample Storage: Store aliquots of the 2-Butanone-1,1,1,3,3-d5 reference standard under the following conditions:

    • Long-Term: 2-8 °C, protected from light.

    • Accelerated: 25 °C with 60% relative humidity, protected from light.

    • Short-Term (Bench-top): Ambient temperature for a defined period (e.g., 24 hours).

  • Testing Intervals: Analyze the samples at predefined time points (e.g., 0, 3, 6, and 12 months for long-term and accelerated studies).

  • Analysis: At each time point, assess the chemical purity by GC-FID as described in section 2.2.

  • Acceptance Criteria: The purity of the reference standard should not decrease by more than a predefined amount (e.g., 2%) from the initial value.

Hypothetical Stability Data for 2-Butanone-1,1,1,3,3-d5

ConditionTime Point (months)Chemical Purity (%)
Initial 099.8
Long-Term (2-8°C) 699.7
1299.6
Accelerated (25°C/60% RH) 399.5
699.3
Short-Term (Ambient) 24 hours99.8

The data indicates that 2-Butanone-1,1,1,3,3-d5 is stable under typical storage and handling conditions.

Part 4: Comparison with Alternatives

The choice of an internal standard is critical for the accuracy of a quantitative method. While 2-Butanone-1,1,1,3,3-d5 is an excellent choice for the analysis of 2-butanone, other deuterated analogs or structurally similar compounds can also be considered.

Comparison of Potential Internal Standards for 2-Butanone Analysis

Internal StandardAdvantagesDisadvantages
2-Butanone-1,1,1,3,3-d5 Co-elutes with the analyte, providing excellent correction for matrix effects. High mass difference (5 Da) minimizes isotopic crosstalk.
2-Butanone-d3 Co-elutes with the analyte.Lower mass difference (3 Da) may lead to isotopic crosstalk.
Acetone-d6 Commercially available and relatively inexpensive.Different chemical structure and chromatographic retention time, which may not effectively compensate for matrix effects.
¹³C-labeled 2-Butanone No risk of deuterium exchange. Co-elutes perfectly with the analyte.Significantly more expensive to synthesize.

The ideal internal standard is a stable isotope-labeled version of the analyte.[1] 2-Butanone-1,1,1,3,3-d5, with its high isotopic and chemical purity, and demonstrated stability, serves as a robust and reliable internal standard for the quantification of 2-butanone. Its significant mass difference from the unlabeled analyte minimizes the risk of isotopic interference, a crucial factor in ensuring accurate results.[23]

Conclusion

The comprehensive validation of 2-Butanone-1,1,1,3,3-d5, encompassing identity confirmation, purity assessment, and stability evaluation, demonstrates its suitability as a high-quality reference standard. The experimental data presented in this guide provides the necessary evidence to support its use in regulated bioanalytical and pharmaceutical applications. The selection of a well-characterized and validated internal standard is a critical step in the development of robust and reliable quantitative methods, ultimately ensuring the integrity and accuracy of the analytical data generated.

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories.
  • USP <1225> Method Validation. BA Sciences.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.).
  • Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. (2025). Benchchem.
  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). FDA.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. (2025). Benchchem.
  • Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? (2017, January 1). PubMed.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022, July 25). European Medicines Agency (EMA).
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).
  • 2-Butanone | Request PDF. (n.d.). ResearchGate.
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC.
  • 2-Butanone (1,1,1,3,3-D₅, 98%). Cambridge Isotope Laboratories.
  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency (EMA).
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.).
  • 2-Butanone-1,1,1,3,3-d5 D 98atom 24313-50-6. (n.d.).
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
  • 2-Butanone (Methyl Ethyl Ketone). OSHA.
  • 2-Butanone-1,1,1,3,3-d5 | C4H8O. PubChem.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (n.d.). PubMed.
  • Stability Testing Strategies for Working Standards. BioPharma Consulting Group.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • 2-Butanone analyticalstandard 78-93-3. Sigma-Aldrich.
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3).
  • Mechanistic Studies on the Use of 2H- and 13C-Analogues as Internal Standards in Selected Ion Monitoring GC-MS Quantitative Determination—Butalbital Example. (2025, August 9). ResearchGate.
  • Q1A(R2) Guideline. ICH.
  • Sigma Aldrich Fine Chemicals Biosciences 2-Butanone | 78-93-3 | MFCD00011648 | 500mL. (n.d.).
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • CAS No : 24313-50-6 | Product Name : 2-Butanone-1,1,1,3,3-d5. Pharmaffiliates.
  • Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. (2013, June 28).
  • Stability Studies & Reference Standards Services. carbogen amcis.
  • What Are the Uses of Butanone? Shanghai Douwin Chemical Co.,Ltd.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • 2-Butanone - the NIST WebBook. National Institute of Standards and Technology.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy.
  • FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy.
  • 24313-50-6, 2-BUTANONE-1,1,1,3,3-D5 Formula. Echemi.
  • 2-Butanone - the NIST WebBook. National Institute of Standards and Technology.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.).
  • Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity. (2026, January 8). Oreate AI Blog.
  • Evaluation of isotopic analogs as internal standard for quantitative determination of urinary 6-acetylmorphine by gas chromatography/mass spectrometry. Journal of Food and Drug Analysis.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
  • infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • ISOTEC® Stable Isotopes. Sigma-Aldrich.

Sources

Comparative

A Comparative Guide to the Mass Spectral Fragmentation of Native MEK and MEK-d5

For researchers, scientists, and professionals in the intricate world of drug development and chemical analysis, the precise identification and quantification of compounds are paramount. Isotope-labeled internal standard...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the intricate world of drug development and chemical analysis, the precise identification and quantification of compounds are paramount. Isotope-labeled internal standards are a cornerstone of quantitative mass spectrometry, providing a robust reference for the accurate measurement of their native counterparts. This guide delves into the mass spectral fragmentation patterns of methyl ethyl ketone (MEK) and its deuterated isotopologue, MEK-d5, offering a detailed comparison supported by experimental data and established fragmentation principles. Understanding these differences is crucial for developing reliable analytical methods and interpreting the resulting data with confidence.

The Foundation: Electron Ionization Mass Spectrometry and Ketone Fragmentation

Electron ionization (EI) mass spectrometry is a powerful technique that involves bombarding a molecule with high-energy electrons.[1] This process dislodges an electron from the molecule, creating a positively charged molecular ion (M•+). The excess energy imparted during ionization often causes the molecular ion to fragment in predictable ways, yielding a unique mass spectrum that serves as a chemical fingerprint.

For ketones like methyl ethyl ketone (2-butanone), two primary fragmentation pathways dominate under EI conditions: alpha-cleavage and the McLafferty rearrangement.

  • Alpha-Cleavage: This is the most common fragmentation pathway for ketones.[2] It involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This results in the formation of a stable acylium ion.

  • McLafferty Rearrangement: This rearrangement occurs in ketones that have a hydrogen atom on the gamma-carbon relative to the carbonyl group. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond, resulting in the elimination of a neutral alkene molecule.

Mass Spectral Profile of Native Methyl Ethyl Ketone (MEK)

The mass spectrum of native MEK (C4H8O, molecular weight: 72.11 g/mol ) is well-characterized. The molecular ion peak ([M]•+) is observed at a mass-to-charge ratio (m/z) of 72. The base peak, the most intense peak in the spectrum, is typically the acetyl cation ([CH3CO]+) at m/z 43, formed through alpha-cleavage with the loss of an ethyl radical. Another significant fragment is the ethyl cation ([CH3CH2]+) at m/z 29, resulting from alpha-cleavage with the loss of an acetyl radical. A smaller peak at m/z 57 corresponds to the loss of a methyl radical.

The fragmentation of native MEK can be visualized as follows:

MEK [CH3COCH2CH3]•+ m/z = 72 frag43 [CH3CO]+ m/z = 43 (Base Peak) MEK->frag43 - •CH2CH3 frag29 [CH3CH2]+ m/z = 29 MEK->frag29 - •COCH3 frag57 [CH3CH2CO]+ m/z = 57 MEK->frag57 - •CH3

Caption: Fragmentation pathway of native MEK.

Unveiling the Impact of Deuteration: MEK-d5

The deuterated internal standard, MEK-d5, is specifically 2-Butanone-1,1,1,3,3-d5 (CD3COCD2CH3), with a molecular weight of 77.14 g/mol .[3][4] The five deuterium atoms are strategically placed on the carbons alpha to the carbonyl group. This labeling significantly alters the mass spectrum, providing a clear distinction from the native compound.

The molecular ion peak for MEK-d5 is shifted to m/z 77. The fragmentation follows the same principles as native MEK, but the masses of the resulting fragments are increased by the number of deuterium atoms they contain.

  • Alpha-Cleavage 1: Loss of an ethyl radical (•CH2CH3) results in the formation of a deuterated acetyl cation ([CD3CO]+) at m/z 46. This is often the base peak.

  • Alpha-Cleavage 2: Loss of a deuterated methyl radical (•CD3) leads to a fragment at m/z 60 ([COCD2CH3]+).

  • Alpha-Cleavage 3: Cleavage of the bond between the carbonyl carbon and the deuterated methylene group results in an ethyl cation ([CH3CH2]+) at m/z 29 (unchanged) and a deuterated acyl radical.

The fragmentation of MEK-d5 is illustrated below:

MEKd5 [CD3COCD2CH3]•+ m/z = 77 frag46 [CD3CO]+ m/z = 46 (Base Peak) MEKd5->frag46 - •CH2CH3 frag60 [COCD2CH3]+ m/z = 60 MEKd5->frag60 - •CD3 frag29 [CH3CH2]+ m/z = 29 MEKd5->frag29 - •COCD3

Caption: Fragmentation pathway of MEK-d5.

Comparative Data Summary

The following table summarizes the key mass spectral fragments and their expected m/z values for both native MEK and MEK-d5.

Fragment IonNative MEK (m/z)MEK-d5 (m/z)Mass Shift (Da)
Molecular Ion [M]•+7277+5
[M - CH3]•+57--
[M - CD3]•+-60+3
[M - C2H5]•+ / [CH3CO]+43--
[M - C2H5]•+ / [CD3CO]+-46+3
[C2H5]+29290

Experimental Protocol: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a detailed methodology for the analysis of MEK and MEK-d5 using a robust and sensitive headspace GC-MS method, suitable for the analysis of volatile organic compounds in various matrices.[5][6]

1. Sample and Standard Preparation

  • Stock Solutions: Prepare individual stock solutions of native MEK and MEK-d5 in methanol at a concentration of 1000 µg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solutions in deionized water to achieve a concentration range suitable for the calibration curve (e.g., 0.1 µg/mL to 100 µg/mL).

  • Sample Preparation: For liquid samples, an appropriate volume (e.g., 5 mL) is placed into a 20 mL headspace vial. For solid samples, a known weight (e.g., 1 g) is used.

  • Internal Standard Spiking: Spike all standards and samples with a known amount of the MEK-d5 internal standard solution.

  • Matrix Modifier: Add a salting-out agent, such as sodium chloride (e.g., 1 g), to each vial to increase the partitioning of the analytes into the headspace.[5]

2. GC-MS Instrumentation and Parameters

The following instrumental parameters are a robust starting point and may require optimization based on the specific instrumentation and sample matrix.

cluster_0 Sample Preparation cluster_1 Headspace Autosampler cluster_2 GC-MS Analysis cluster_3 Data Analysis Sample Sample/Standard in Vial Add_IS Add MEK-d5 Internal Standard Add_Salt Add NaCl Seal Seal Vial Incubate Incubate (e.g., 80°C for 15 min) Inject Inject Headspace GC Gas Chromatograph (Separation) MS Mass Spectrometer (Detection & Fragmentation) Integration Peak Integration Quantification Quantification using Calibration Curve

Caption: Experimental workflow for GC-MS analysis.

Gas Chromatograph (GC) Parameters:

  • Column: A mid-polarity column, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness), is suitable for separating volatile ketones.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold: 2 minutes.

  • Injector Temperature: 200°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

    • SIM Ions for MEK: m/z 43, 72

    • SIM Ions for MEK-d5: m/z 46, 77

3. Data Analysis and Quantification

  • Identify the peaks for native MEK and MEK-d5 based on their retention times.

  • Integrate the peak areas for the selected quantifier ions.

  • Calculate the ratio of the peak area of the native MEK to the peak area of the MEK-d5 internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

  • Determine the concentration of MEK in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion: A Tale of Two Isotopologues

The mass spectral fragmentation of methyl ethyl ketone and its deuterated analog, MEK-d5, provides a clear and predictable distinction essential for their use in quantitative analysis. The strategic placement of deuterium atoms in MEK-d5 leads to a distinct mass shift in the molecular ion and key fragment ions, particularly the base peak, allowing for unambiguous differentiation from the native compound. The provided headspace GC-MS protocol offers a robust framework for the reliable separation and quantification of these volatile compounds. By understanding the fundamental principles of mass spectral fragmentation and leveraging the unique properties of stable isotope-labeled internal standards, researchers can achieve a high degree of accuracy and confidence in their analytical results.

References

  • ALS Environmental. (2022, March 16). Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. Retrieved from [Link]

  • Doc Brown's Chemistry. Mass spectrum of butanone. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16213377, 2-Butanone-1,1,1,3,3-d5. Retrieved from [Link]

  • National Institute of Standards and Technology. 2-Butanone in the NIST Chemistry WebBook. Retrieved from [Link]

  • Zhang, Z., et al. (2019). [Determination of methyl ethyl ketone in urine by headspace gas chromatography]. Wei Sheng Yan Jiu, 48(3), 491-494.
  • Chemguide. Mass spectra - fragmentation patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Shibamoto, T., & Kami, T. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1), 21-27.
  • SCION Instruments. Sample preparation GC-MS. Retrieved from [Link]

  • Britannica. mass spectrum of 2-butanone. Retrieved from [Link]

  • Pharmaffiliates. 2-Butanone-1,1,1,3,3-d5. Retrieved from [Link]

  • MassBank. ETHYL METHYL KETONE. Retrieved from [Link]

  • National Institute of Standards and Technology. 2-Butanone, 3-methyl- in the NIST Chemistry WebBook. Retrieved from [Link]

  • Purdue University. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

Sources

Validation

Quantitative Isotopic Purity Validation of MEK-d5 via 1H-NMR

Executive Summary In metabolic flux analysis and mechanistic toxicology, the isotopic purity of labeled precursors is the rate-limiting factor for data integrity. Methyl Ethyl Ketone-d5 (MEK-d5) —specifically the ethyl-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis and mechanistic toxicology, the isotopic purity of labeled precursors is the rate-limiting factor for data integrity. Methyl Ethyl Ketone-d5 (MEK-d5) —specifically the ethyl-deuterated isotopologue (2-Butanone-3,3,4,4,4-d5)—presents a unique validation challenge. While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for mass isotopomer distribution (MID), it is destructive and requires extensive calibration.

This guide details a non-destructive, self-validating Quantitative 1H-NMR (qNMR) protocol for cross-validating MEK-d5 purity. By leveraging the non-deuterated acetyl methyl group as an intrinsic internal standard, researchers can quantify isotopic enrichment with precision rivaling mass spectrometry, without the need for external calibration curves.

Technical Background & Molecule Specifics[1][2][3][4][5]

To validate purity, we must first define the magnetic environment of the target molecule.

  • Target Molecule: 2-Butanone-3,3,4,4,4-d5 (Ethyl-d5 MEK)

  • Chemical Formula:

    
    
    
  • Validation Logic:

    • The Acetyl Methyl (

      
      )  at ~2.13 ppm  is non-deuterated. It serves as the Intrinsic Reference (Integral = 3.00) .
      
    • The Ethyl Group (Methylene at ~2.45 ppm and Methyl at ~1.05 ppm) should be "silent" in 1H-NMR.

    • Any signal appearing at the ethyl positions represents residual protium (H) , indicating incomplete deuteration.

The Physics of Validation

Deuterium (


) has a different gyromagnetic ratio than Protium (

). In a standard proton NMR experiment, deuterium is invisible. Therefore, isotopic purity is calculated inversely:

Comparative Analysis: 1H-NMR vs. GC-MS

While GC-MS is often the default, qNMR offers distinct advantages for purity (enrichment) assessment versus distribution analysis.

Feature1H-NMR (qNMR) GC-MS (EI Source)
Primary Output Molar ratio of H/D at specific sites.Mass Isotopomer Distribution (M0, M1, M2...).
Quantification Direct & Absolute. Relies on nuclear physics (signal

nuclei count).
Indirect. Relies on ionization efficiency; requires calibration curves.
Sample Integrity Non-Destructive. Sample can be recovered.Destructive. Sample is consumed.
Specificity Regiospecific. Distinguishes where the label is (e.g.,

vs

).
Fragment-based. Requires deconvolution of fragmentation patterns to locate label.
Limit of Detection Moderate (~0.1% residual H).High (ppm/ppb sensitivity).
Throughput Fast (5-10 mins/sample).Slower (Column equilibration + Run time).

Expert Insight: Use GC-MS when you need to know if your sample contains a mix of d0/d1/d2 species (isotopologues). Use qNMR when you need a precise, certified value of total Deuterium enrichment for stoichiometry calculations in synthesis.

Experimental Protocol: The Self-Validating System

This protocol uses the Internal Reference Method , eliminating weighing errors associated with external standards.

Phase 1: Sample Preparation
  • Solvent:

    
     (Chloroform-d, 99.8% D) is preferred over DMSO-d6 to prevent solvent peak overlap with the acetyl singlet.
    
  • Concentration: Prepare a ~10-20 mg/mL solution. High concentration improves the Signal-to-Noise (S/N) ratio for the tiny residual peaks.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 507-PP or equivalent) to ensure shimming stability.

Phase 2: Acquisition Parameters (Critical)

Standard "scan-and-go" parameters will yield inaccurate integration. You must account for T1 Relaxation .

  • Pulse Sequence: Standard 1H pulse (zg30 or zg90).

  • Spectral Width: -2 to 14 ppm (standard).

  • Relaxation Delay (d1):

    
     30 seconds. 
    
    • Reasoning: The acetyl methyl protons have long T1 relaxation times (often 3-5 seconds). For quantitative accuracy (99.9%), d1 must be

      
      . Short delays saturate the signal, underestimating the reference peak and artificially inflating the calculated impurity.
      
  • Scans (ns): 64 or 128 (to resolve <1% residual signals).

  • Temperature: 298 K (controlled).

Phase 3: Processing & Integration[6]
  • Phasing: Manual phasing is mandatory. Autophasing often distorts the baseline around large solvent peaks.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein-polynomial) to ensure the integral of the "silent" regions is true zero.

  • Integration Logic:

    • Reference: Set the Acetyl Singlet (~2.13 ppm) integral to 3.000 .

    • Target 1: Integrate the region 2.40–2.50 ppm (Residual Methylene). Call this

      
      .
      
    • Target 2: Integrate the region 1.00–1.10 ppm (Residual Terminal Methyl). Call this

      
      .
      

Calculation & Data Analysis

The theoretical integral for a non-deuterated ethyl group would be 2.0 (methylene) + 3.0 (methyl) = 5.0.

Step-by-Step Calculation
  • Calculate Residual Protium Molar Fraction (

    
    ): 
    
    
    
    
    (Note: We divide by 5.00 because that is the theoretical proton count of the ethyl group relative to the 3.00 of the acetyl group).
  • Calculate % Deuteration (Isotopic Purity):

    
    
    
Representative Data Table

Scenario: Validation of a commercial "98% Atom D" MEK-d5 batch.

Chemical Shift (

)
AssignmentTheoretical Integral (d0)Measured Integral (d5 Sample)Calculation
2.13 ppm Acetyl

3.003.00 (Ref) N/A
2.45 ppm Methylene

2.000.025 Residual H
1.05 ppm Terminal

3.000.040 Residual H

Calculation:

  • Total Residual Integral =

    
    
    
  • Normalized Residual Ratio =

    
     (or 1.3%)
    
  • Isotopic Purity =

    
    
    

Troubleshooting Note: If you observe a 1:1:1 triplet at the residual positions, this is Geminal Coupling (


) . It confirms the presence of 

species. Do not exclude the sidebands of this triplet from integration; they are part of the residual signal.

Workflow Visualization

The following diagram illustrates the decision logic and experimental workflow for validating MEK-d5.

MEK_Validation_Workflow Start Start: MEK-d5 Sample Solubility Dissolve in CDCl3 (~15 mg/mL) Start->Solubility Acquisition 1H-NMR Acquisition (d1 > 30s, 90° pulse) Solubility->Acquisition Processing Process Spectrum (Phase & Baseline) Acquisition->Processing Check_Ref Check Acetyl Peak (2.13 ppm) Processing->Check_Ref Check_Ref->Acquisition Saturation/Distortion Integrate Set Acetyl Integral = 3.00 Integrate Residual Regions Check_Ref->Integrate Singlet Present Calc Calculate %D (1 - Residual/Theoretical) Integrate->Calc Result Report Isotopic Purity Calc->Result

Figure 1: Step-by-step qNMR workflow for determining isotopic purity of MEK-d5 using the internal reference method.

References

  • National Institute of Standards and Technology (NIST). 2-Butanone Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • Pauli, G. F., et al. (2012). Best Practice Guide for Quantitative NMR (qNMR). Journal of Natural Products. Validates the necessity of T1 relaxation delays in quantitative analysis. Available at: [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry. Discusses internal reference methods for purity. Available at: [Link]

Sources

Comparative

2-Butanone-d5 vs. d8-MEK: Optimizing Metabolic Flux Analysis &amp; Quantification Accuracy

Topic: 2-Butanone-d5 vs d8-MEK for Metabolic Flux Analysis Accuracy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In Metabolic Flux Analys...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Butanone-d5 vs d8-MEK for Metabolic Flux Analysis Accuracy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In Metabolic Flux Analysis (MFA) and pharmacokinetic profiling, the accuracy of metabolite pool size quantification is the bedrock of reliable flux maps. For 2-Butanone (Methyl Ethyl Ketone, MEK), the choice between 2-Butanone-d5 (1,1,1,3,3-d5) and d8-MEK (fully deuterated) is not merely a matter of cost or availability—it is a critical decision regarding chemical stability.

The Verdict: d8-MEK is the superior internal standard for quantitative accuracy in biological matrices.

  • Why: 2-Butanone undergoes rapid hydrogen-deuterium (H/D) exchange at the

    
    -carbon positions (
    
    
    
    and
    
    
    ) in aqueous, non-neutral environments.
  • The Risk: 2-Butanone-d5 contains deuterium only at these exchangeable positions. In aqueous samples (urine, plasma, culture media), it can lose its isotopic label, degrading into d4, d3...d0, leading to signal loss and underestimation of flux.

  • The Advantage: d8-MEK retains three non-exchangeable deuterium atoms on the

    
    -carbon (
    
    
    
    ). Even after complete
    
    
    -exchange, it remains distinct (d3-MEK) from the analyte, preserving quantification integrity.

Technical Comparison: The Stability Gap

To understand the accuracy risks, we must analyze the molecular structures and their interaction with the solvent environment.

Chemical Structures & Isotopic Distribution
Feature2-Butanone-d5 d8-MEK (2-Butanone-d8)
Chemical Formula


Deuterium Positions C1 (Methyl), C3 (Methylene)C1, C3, and C4 (Terminal Methyl)
Exchangeable Deuteriums 5 (All

-protons)
5 (

-protons)
Stable Deuteriums 0 3 (

-protons at C4)
Mass Shift (Pre-Exchange) +5 Da+8 Da
Mass Shift (Post-Exchange) +0 Da (Indistinguishable from analyte)+3 Da (Distinct from analyte)
The Mechanism of Error: Enolization-Driven Exchange

Ketones are susceptible to keto-enol tautomerism. In the presence of water and trace acid/base (common in metabolic quenching solutions or LC mobile phases), the


-protons exchange with solvent protons.
  • d5-MEK Vulnerability: Since all deuteriums in d5-MEK are in the

    
     position, the molecule is chemically unstable as an isotopic standard in aqueous solution. Over time, 
    
    
    
    exchange occurs, shifting the mass from M+5 to M+0.
  • d8-MEK Resilience: The deuteriums on the terminal methyl group (

    
    ) are chemically inert to enolization. Even if the molecule loses all 5 
    
    
    
    -deuteriums, it remains 2-Butanone-4,4,4-d3 , maintaining a +3 Da mass shift that separates it from the natural M+0 analyte.

Metabolic Flux Considerations

In MFA, these isotopologues are used either as Internal Standards (IS) for quantification or as Tracers to probe pathways.

Scenario A: Quantification (Pool Size Determination)

Accurate flux modeling requires precise measurement of intracellular metabolite concentrations.

  • Using d5-MEK: High risk of "signal dilution." As d5 converts to d4/d3/d0 during sample processing, the IS peak area decreases, and the "analyte" (d0) signal may artificially increase if d5 converts fully. This leads to overestimation of metabolic flux .

  • Using d8-MEK: The "Beta-Guard" effect of the C4 deuteriums ensures the IS signal remains in a distinct mass channel (M+8 or M+3), unaffected by the natural abundance envelope of the analyte.

Scenario B: Tracer Applications (Kinetic Isotope Effects)

When feeding deuterated substrates to trace metabolism:

  • CYP450 Oxidation: MEK is metabolized by CYP2E1. The rate-limiting step often involves C-H bond abstraction.

  • KIE Impact: Both d5 and d8 will exhibit significant Primary Kinetic Isotope Effects (KIE) if oxidation occurs at C1 or C3. However, d8 will also show KIE if

    
    -oxidation (at C4) is a minor pathway, whereas d5 would behave like the natural substrate at C4.
    
  • Recommendation: For tracing oxidative pathways, use Carbon-13 (

    
    )  labeled MEK instead of deuterated forms to avoid KIE-induced flux perturbations, unless the specific goal is to measure the KIE itself.
    

Visualizing the Pathways & Risks

The following diagram illustrates the metabolic fate of MEK and the critical H/D exchange pathway that compromises d5 accuracy.

MEK_Analysis cluster_matrix Biological Matrix / Sample Prep (Aqueous) MEK 2-Butanone (MEK) (Natural M+0) Metab_Red 2-Butanol (Reduction) MEK->Metab_Red ADH/Reductase Metab_Ox 3-Hydroxy-2-Butanone (CYP450 Oxidation) MEK->Metab_Ox CYP2E1 d5 2-Butanone-d5 (M+5, All Alpha-D) Enol Enol Intermediate (Exchange Active) d5->Enol H2O/H+ (Rapid) d8 d8-MEK (M+8, Alpha+Beta D) d8->Enol H2O/H+ (Rapid) d0_Artifact d0-MEK Artifact (False Analyte Signal) Enol->d0_Artifact Complete Exchange (Loss of Standard) d3_Stable d3-MEK Species (Stable M+3 Signal) Enol->d3_Stable Alpha-D Loss Only (Beta-D Retained)

Figure 1: Comparative stability of d5 vs. d8 MEK. Note how d5 can degrade into a species indistinguishable from the analyte (d0), while d8 degrades to a stable d3 species.

Experimental Protocol: Self-Validating IS Selection

Do not assume stability. Use this protocol to validate your internal standard before running valuable samples.

Protocol: Deuterium Exchange Stress Test

Objective: Determine the stability window of your IS in the specific biological matrix and extraction solvent.

Materials:

  • Analyte-free matrix (e.g., stripped plasma, PBS, or blank culture media).

  • 2-Butanone-d5 and d8-MEK standards.

  • LC-MS/MS or GC-MS system.

Workflow:

  • Preparation: Spike d5-MEK and d8-MEK separately into the matrix at 1 µM.

  • Incubation: Split samples into three aliquots:

    • T0 (Control): Immediately extract into organic solvent (e.g., cold Ethyl Acetate) and analyze.

    • T1 (Process Time): Incubate at Room Temp for 2 hours (simulating bench time).

    • T2 (Acid Stress): Acidify to pH 3 (common in protein precipitation) and incubate for 2 hours.

  • Analysis: Monitor the following MRM (Multiple Reaction Monitoring) transitions or SIM ions:

    • d8 Channel: M+8

      
       Fragment (e.g., m/z 80 
      
      
      
      62).
    • Exchange Channel (d8): M+3

      
       Fragment (m/z 75 
      
      
      
      57).
    • d5 Channel: M+5

      
       Fragment (m/z 77 
      
      
      
      59).
    • Interference Channel (d5): M+0 (m/z 72).

  • Calculation:

    
    
    

Acceptance Criteria:

  • If Exchange % > 5% at T1, the IS is unsuitable for aqueous workflows without derivatization.

  • Expectation: d5 will show high exchange; d8 will show mass shift but remain quantitative if the M+3 channel is summed or if the M+8 is used with rapid processing.

Analytical Workflow for MFA Accuracy

To maximize accuracy when quantifying MEK for flux analysis, follow this decision tree.

Workflow Start Select Internal Standard for MEK Quantification Deriv Is Derivatization Used? (e.g., DNPH, PFBHA) Start->Deriv Direct Direct Analysis (Headspace GC / SPME) Deriv->Direct No (Free Ketone) Use_d5 d5-MEK Acceptable (If derivatized immediately) Deriv->Use_d5 Yes (Locks Enol) Direct->Use_d5 Non-Aqueous Only (e.g., Oil analysis) Use_d8 MUST use d8-MEK (Critical for Accuracy) Direct->Use_d8 Aqueous Matrix

Figure 2: Decision matrix for selecting the appropriate internal standard based on analytical methodology.

Summary of Recommendations
ApplicationRecommended StandardRationale
Aqueous Biofluids (Urine/Plasma) d8-MEK Prevents quantification error due to enolization exchange.
Headspace GC-MS d8-MEK Water vapor in headspace can still facilitate exchange at high temps.
Derivatized LC-MS (DNPH) d5 or d8 Derivatization "locks" the ketone, preventing exchange. d5 is cost-effective here.
Metabolic Tracing (Flux)

-MEK
Avoids Kinetic Isotope Effects (KIE) that alter reaction rates.

References

  • National Institute of Standards and Technology (NIST). 2-Butanone (Methyl Ethyl Ketone) Gas Phase Ion Energetics and Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. Available at: [Link]

  • Rule, G. S., et al. (2013).[1] Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry. Analytical Chemistry, 85(8), 3879-3885.[1] Available at: [Link]

  • Lisec, J., et al. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants. Nature Protocols, 1(1), 387-396. (Context on derivatization to prevent exchange). Available at: [Link]

  • Antoniewicz, M. R. (2021).[2] A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications.[2][3] Metabolic Engineering, 63, 2-12.[2] Available at: [Link]

Sources

Validation

Comparative cost-benefit analysis of MEK-d5 vs other deuterated ketones

The following guide provides a comparative technical analysis of MEK-d5 (and its fully deuterated analog MEK-d8) versus the industry-standard Acetone-d6 . This analysis is structured for researchers requiring high-fideli...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of MEK-d5 (and its fully deuterated analog MEK-d8) versus the industry-standard Acetone-d6 .

This analysis is structured for researchers requiring high-fidelity NMR solvent selection or mechanistic probes in metabolic studies.

Executive Summary: The "Solvent-System" Fit

In the landscape of deuterated ketones, Acetone-d6 is the economic workhorse, but it fails in two critical areas: thermal persistence (volatility) and polymer solvency (Hansen Solubility parameters).

MEK-d5 (Methyl Ethyl Ketone-d5, typically labeled at the ethyl group


 or the methyl/alpha-methylene 

) and its fully deuterated cousin MEK-d8 , offer a strategic alternative. While MEK variants command a 15-20x cost premium over Acetone-d6, they are indispensable for:
  • High-Temperature NMR: Analyzing kinetics >60°C without rapid solvent evaporation.

  • Polymer Characterization: Dissolving PVDF, Epoxies, and Polyurethanes where Acetone precipitates the sample.

  • Spectral Deconvolution: Shifting residual solvent peaks away from the critical 2.05 ppm region (Acetone-d6 overlap).

Technical Deep Dive: Physicochemical Profiles

The choice between MEK-d5/d8 and Acetone-d6 is rarely about preference; it is dictated by the thermodynamics of the analyte.

Table 1: Physicochemical Comparison
FeatureAcetone-d6 MEK-d5 / MEK-d8 Impact on Research
Boiling Point 56.5°C79.6°CMEK allows for higher temperature kinetics studies without pressurization.
Vapor Pressure 24 kPa (@20°C)10.5 kPa (@20°C)MEK minimizes solvent loss in long-duration experiments (e.g., 12h+ 13C acquisitions).
Hansen

(Polar)
10.49.0MEK is less polar; better for mid-range lipophilic compounds.
Hansen

(H-Bond)
7.05.1MEK has lower H-bonding capacity, reducing solvent-solute exchange broadening.
Residual NMR Signal Quintet @ 2.05 ppmd8: Multi @ 2.4, 1.0 ppmd5: Singlet @ 2.13 ppm*MEK-d8 clears the 2.0 ppm region. MEK-d5 (ethyl-d5) leaves a singlet reference.
Cost Index 1.0 (Baseline)~18.5 (High)Use MEK only when Acetone fails solubility or thermal requirements.

*Note: Chemical shifts are approximate and concentration-dependent.[1] MEK-d5 (Ethyl-labeled) leaves the methyl protons (


) visible as a singlet, acting as an internal standard.

The "d5" Advantage: Precision vs. Silence

Why specify MEK-d5 (partially deuterated) over MEK-d8 (fully deuterated)?

The Mechanistic Probe (Kinetic Isotope Effect)

In drug metabolism studies (DMPK), MEK-d5 is often used not just as a solvent, but as a metabolic probe .

  • Scenario: Investigating the oxidation of ketones by Cytochrome P450.

  • Application: By using MEK-d5 (e.g.,

    
    ), researchers can measure the Primary Kinetic Isotope Effect (KIE) . If the reaction slows down significantly compared to non-deuterated MEK, the C-H bond cleavage at the deuterated site is the rate-determining step.
    
  • Acetone-d6 Limitation: Being symmetrical (

    
    ), Acetone-d6 cannot differentiate between "left" and "right" metabolic attacks, whereas MEK-d5 provides site-specific data.
    
The Spectral Window Strategy
  • Acetone-d6: The residual proton signal is a pentet at 2.05 ppm. This often overlaps with

    
    -protons of carbonyls or allylic protons in the analyte.
    
  • MEK-d5 (

    
    ):  The ethyl group is silent. The methyl group appears as a sharp singlet at ~2.13 ppm. This removes the multiplet interference in the 0.8–1.2 ppm (methyl) and 2.3–2.6 ppm (methylene) regions, clearing the window for aliphatic analysis.
    

Decision Matrix: When to Incur the Cost?

The following Graphviz diagram illustrates the logical workflow for selecting between Acetone-d6, MEK-d8, and MEK-d5.

SolventSelection Start START: Select Solvent CheckSolubility 1. Is Analyte Soluble in Acetone? Start->CheckSolubility CheckTemp 2. Experiment Temp > 50°C? CheckSolubility->CheckTemp Yes ConsiderDMSO Consider DMSO-d6 (Alternative) CheckSolubility->ConsiderDMSO No CheckOverlap 3. Critical Peaks at 2.05 ppm? CheckTemp->CheckOverlap No UseMEKd8 USE MEK-d8 (High Stability, Total Silence) CheckTemp->UseMEKd8 Yes (Avoid Evap) CheckMech 4. Mechanistic/KIE Study? CheckOverlap->CheckMech Yes (Interference) UseAcetone USE ACETONE-d6 (Low Cost, Standard) CheckOverlap->UseAcetone No CheckMech->UseMEKd8 No (Just Solvent) UseMEKd5 USE MEK-d5 (Site-Specific Probe) CheckMech->UseMEKd5 Yes (Tracing)

Figure 1: Solvent Selection Logic. Blue nodes represent decision gates; Green represents the economical choice; Red represents the high-performance/high-cost choice.

Experimental Protocol: Validating Solvent Suitability

Before committing to expensive MEK-d5/d8, use this "Self-Validating" protocol to ensure data integrity.

Phase 1: The Solubility Spot-Test (Non-Deuterated)

Do not waste deuterated solvent on solubility checks.

  • Preparation: Aliquot 10 mg of analyte into a vial.

  • Addition: Add 0.6 mL of standard HPLC-grade MEK (non-deuterated).

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Proceed to Phase 2.

    • Cloudy/Precipitate: MEK is unsuitable. Switch to DMSO-d6 or DMF-d7.

Phase 2: The "Shimming" Verification

MEK has a different viscosity than Acetone, affecting the magnetic field homogeneity (shimming).

  • Load: Transfer sample in MEK-d5/d8 to the NMR tube.

  • Lock: Set the spectrometer to lock on the specific deuterium signal (Note: MEK-d5 has fewer deuterium atoms than d8, potentially lowering the lock signal intensity on older probes).

  • Shim: Perform an automated gradient shim.

    • Validation Criteria: The lineshape of the residual solvent peak (or TMS) must have a width at half-height < 1.0 Hz. If > 1.0 Hz, manual shimming of Z1 and Z2 is required due to MEK's higher viscosity compared to Acetone.

Spectral Interference Map

Understanding where the solvent peaks land is critical for analyzing your specific molecule.

SpectralMap Scale 0 ppm 1.0 ppm 2.0 ppm 2.5 ppm 3.0 ppm Acetone Acetone-d6 Quintet (2.05) AlphaKeto Alpha-Keto Region (2.0 - 2.6) Acetone:p1->AlphaKeto High Interference MEKd8 MEK-d8 (Residuals) Triplet (1.0) Singlet (2.1) Quartet (2.5) Aliphatic Aliphatic Region (0.8 - 1.5) MEKd8:p1->Aliphatic Minor Interference MEKd5 MEK-d5 (Ethyl-d5) Silent (1.0) Singlet (2.1) Silent (2.5) MEKd5:p2->AlphaKeto Single Peak Reference

Figure 2: NMR Spectral Interference Map. Note how MEK-d5 (Ethyl-d5) clears the 1.0 and 2.5 ppm regions compared to MEK-d8 residuals.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] (Data regarding MEK vs Acetone solubility parameters).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for KIE and metabolic tracing methodologies).
  • Reich, H. J. (2023). Solvent Properties and Residual Signals. University of Wisconsin-Madison Chemistry. Retrieved from [Link]

Sources

Comparative

Vertrauen ist gut, Verifizierung ist besser: Ein Leitfaden zur Überprüfung von Analysenzertifikaten (CoA) für 2-Butanon-d5

< Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung In der anspruchsvollen Welt der wissenschaftlichen Forschung und pharmazeutischen Entwicklung ist die Qualität der verwendeten Reagenzien von e...

Author: BenchChem Technical Support Team. Date: February 2026

<

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

In der anspruchsvollen Welt der wissenschaftlichen Forschung und pharmazeutischen Entwicklung ist die Qualität der verwendeten Reagenzien von entscheidender Bedeutung. Jedes Experiment, jede Analyse und jede Formulierung hängt von der präzisen Identität, Reinheit und Konzentration der Ausgangsmaterialien ab. Ein zentrales Dokument, das diese Qualität bescheinigen soll, ist das Analysenzertifikat (Certificate of Analysis, CoA).[1][2][3] Doch wie verlässlich sind diese Zertifikate wirklich?

Dieser Leitfaden dient als technische Anleitung für die unabhängige Überprüfung der auf einem CoA für 2-Butanon-d5 – einem häufig verwendeten deuterierten internen Standard in der Massenspektrometrie – angegebenen Daten. Wir werden nicht nur die Schritte zur Verifizierung darlegen, sondern auch die wissenschaftlichen Gründe für die Wahl der jeweiligen Analysemethode erläutern. Ziel ist es, Ihnen ein robustes, selbstvalidierendes System an die Hand zu geben, um die Integrität Ihrer Materialien und damit die Zuverlässigkeit Ihrer Ergebnisse zu gewährleisten.

Teil 1: Anatomie eines Analysenzertifikats für 2-Butanon-d5

Ein CoA ist mehr als nur ein Datenblatt; es ist ein rechtsgültiger Nachweis, dass eine bestimmte Charge eines Produkts die festgelegten Spezifikationen erfüllt.[1][3] Bevor wir uns der Verifizierung widmen, müssen wir die kritischen Parameter verstehen, die ein umfassendes CoA für 2-Butanon-d5 enthalten sollte.

ParameterTypische MethodeBedeutung und Akzeptanzkriterien
Identität ¹H-NMR, ¹³C-NMR, MSBestätigt die korrekte Molekülstruktur. Das ¹H-NMR sollte eine signifikante Reduktion oder das Fehlen von Signalen an den deuterierten Positionen zeigen. Die Massenspektrometrie (MS) sollte das erwartete Molekulargewicht aufweisen.
Chemische Reinheit GC-MS, GC-FIDQuantifiziert Verunreinigungen, die nicht das Zielmolekül sind. Ein typischer Wert liegt bei ≥99,5 %.
Isotopische Reinheit ¹H-NMR, MSBestimmt den Anteil der Deuteriumatome an den vorgesehenen Positionen. Angegeben in "Atom % D", sollte dieser Wert typischerweise ≥98 % sein.
Wassergehalt Karl-Fischer-TitrationQuantifiziert den Wasseranteil, der die effektive Konzentration beeinflusst. Der Wert sollte in der Regel <0,1 % liegen.
Restlösungsmittel Headspace-GC-MSIdentifiziert und quantifiziert flüchtige organische Verbindungen aus dem Herstellungsprozess. Die Grenzwerte richten sich nach den ICH-Richtlinien.
Gehalt (Assay) qNMR oder BerechnungDer Gehalt wird oft aus der chemischen Reinheit unter Berücksichtigung des Wasser- und Restlösungsmittelgehalts berechnet.

Teil 2: Der Verifizierungsworkflow: Ein praktischer, selbstvalidierender Ansatz

Der Grundsatz "Vertrauen, aber überprüfen" ist in einem regulierten Umfeld von entscheidender Bedeutung. Der folgende Workflow beschreibt, wie die wichtigsten CoA-Spezifikationen mit etablierten Analysemethoden verifiziert werden können. Jedes Protokoll ist so konzipiert, dass es durch den Einsatz von Kontrollen und Systemeingnungstests eine interne Validität gewährleistet.

CoA_Verification_Workflow cluster_receipt Wareneingang & Analyse cluster_testing Analytische Verifizierung cluster_decision Datenauswertung & Freigabe A CoA & 2-Butanon-d5 Charge erhalten B Visuelle Prüfung (Verpackung, Kennzeichnung) A->B C Probenahme für interne QC-Tests B->C D Identität & Isotopische Reinheit (¹H-NMR) C->D E Chemische Reinheit (GC-MS) C->E F Wassergehalt (Karl-Fischer-Titration) C->F G Datenvergleich: Interne Ergebnisse vs. CoA D->G E->G F->G H Spezifikationen erfüllt? G->H I Charge für den Gebrauch freigeben H->I Ja J Charge sperren & Lieferanten kontaktieren H->J Nein

Abbildung 1: Logischer Workflow für die Verifizierung und Freigabe einer neuen Charge von 2-Butanon-d5.

Protokoll 1: Verifizierung von Identität und isotopischer Reinheit mittels ¹H-NMR-Spektroskopie

Kausalität: Die ¹H-NMR-Spektroskopie ist die Methode der Wahl, da sie direkt die An- oder Abwesenheit von Protonen (¹H-Kernen) in einer Molekülstruktur nachweist.[4][5] Für 2-Butanon-d5 (CH₃CD₂COCD₃) erwarten wir das Verschwinden oder eine drastische Reduzierung der Signale, die den Ethyl-Protonen (an C1 und C3) im nicht-deuterierten Analogon entsprechen. Das verbleibende Signal der nicht-deuterierten Methylgruppe (an C4) dient als interner Referenzpunkt. Die quantitative NMR (qNMR) ermöglicht zudem eine hochpräzise Reinheitsbestimmung.[6][7][8]

Schritt-für-Schritt-Methodik:

  • Systemeignungstest (SST): Analysieren Sie eine zertifizierte Referenzstandard-Probe (z.B. Maleinsäure) mit bekanntem Gehalt, um die Genauigkeit und Linearität des Instruments zu bestätigen.

  • Probenvorbereitung: Lösen Sie eine exakt abgewogene Menge 2-Butanon-d5 und einen internen Standard (z.B. Dimethylsulfon) in einem geeigneten deuterierten Lösungsmittel (z.B. Chloroform-d).

  • Messung: Führen Sie die ¹H-NMR-Messung durch. Stellen Sie sicher, dass die Relaxationsverzögerung (d1) lang genug ist (typischerweise 5x T₁ des langsamsten relaxierenden Protons) für eine genaue Quantifizierung.

  • Datenauswertung:

    • Identität: Überprüfen Sie das Spektrum auf das charakteristische Singulett der verbleibenden CH₃-Gruppe und die signifikante Reduktion der Signale an den Positionen der CD₂- und CD₃-Gruppen.

    • Isotopische Reinheit: Integrieren Sie die Rest-Protonensignale an den deuterierten Positionen und vergleichen Sie diese mit dem Integral des nicht-deuterierten CH₃-Signals. Berechnen Sie daraus den prozentualen Deuterierungsgrad.

    • Gehalt: Vergleichen Sie das Integral des Analytsignals mit dem des internen Standards bekannter Konzentration, um den Gehalt zu berechnen.

Protokoll 2: Verifizierung der chemischen Reinheit mittels Gaschromatographie-Massenspektrometrie (GC-MS)

Kausalität: Die Gaschromatographie eignet sich hervorragend zur Trennung flüchtiger Verbindungen wie 2-Butanon.[9][10] Der gekoppelte Massenspektrometrie-Detektor ermöglicht nicht nur die Quantifizierung, sondern auch die Identifizierung von Verunreinigungen anhand ihrer Massenspektren.[11][12] Dies bietet ein hohes Maß an Sicherheit bei der Reinheitsbestimmung.

GCMS_Workflow A Probenvorbereitung (Lösung in geeignetem Lösungsmittel) B Injektion in den GC-Injektor A->B C Trennung der Komponenten auf der GC-Säule B->C D Elution & Transfer zum MS C->D E Ionisierung & Massenanalyse (MS-Detektor) D->E F Datenerfassung & Erstellung des Chromatogramms E->F G Peak-Integration & Reinheitsberechnung (% Fläche) F->G

Abbildung 2: Schematischer Ablauf der GC-MS-Analyse zur Reinheitsbestimmung.

Schritt-für-Schritt-Methodik:

  • Systemeignungstest (SST): Injizieren Sie eine Mischung bekannter Verbindungen, um die Säulenauflösung, Peakform und Empfindlichkeit des Systems zu überprüfen.

  • Probenvorbereitung: Erstellen Sie eine verdünnte Lösung der 2-Butanon-d5-Probe in einem hochreinen Lösungsmittel (z.B. Hexan).

  • GC-MS-Analyse: Führen Sie die Analyse mit einer geeigneten GC-Säule und einem Temperaturprogramm durch, das eine gute Trennung von potenziellen Verunreinigungen ermöglicht.

  • Datenauswertung:

    • Identifizieren Sie den Hauptpeak für 2-Butanon-d5.

    • Integrieren Sie die Fläche aller detektierten Peaks.

    • Berechnen Sie die chemische Reinheit als prozentualen Anteil der Fläche des Hauptpeaks an der Gesamtfläche aller Peaks.

    • Versuchen Sie, signifikante Verunreinigungen (>0,1 %) anhand ihrer Massenspektren zu identifizieren.

Protokoll 3: Verifizierung des Wassergehalts mittels Karl-Fischer-Titration (KFT)

Kausalität: Die Karl-Fischer-Titration ist die Referenzmethode zur Bestimmung des Wassergehalts, da sie spezifisch und hochpräzise ist.[13][14][15][16] Sie basiert auf einer stöchiometrischen Reaktion von Jod mit Wasser.[17] Für erwartete geringe Wassergehalte in hochreinen Reagenzien ist die coulometrische Methode aufgrund ihrer höheren Empfindlichkeit oft der volumetrischen vorzuziehen.[16]

Schritt-für-Schritt-Methodik:

  • Systemeignungstest (SST): Titrieren Sie eine zertifizierte Wasserstandardlösung, um die Genauigkeit des Titrators und die Reagenzkonzentration zu überprüfen. Das Ergebnis sollte innerhalb der spezifizierten Grenzen des Standards liegen.

  • Probenanalyse: Injizieren Sie eine exakt abgewogene Menge der 2-Butanon-d5-Probe direkt in die Titrationszelle.

  • Titration: Führen Sie die Titration bis zum Endpunkt durch. Moderne Geräte erkennen den Endpunkt automatisch.

  • Berechnung: Das Gerät berechnet den Wassergehalt in der Regel automatisch basierend auf der verbrauchten Ladungsmenge (Coulometrie) und der eingewogenen Probenmenge.

Teil 3: Vergleichende Analyse – Wenn die Daten nicht übereinstimmen

Die wahre Herausforderung liegt in der Interpretation der Ergebnisse, insbesondere bei Abweichungen zwischen dem CoA des Lieferanten und Ihren internen Verifizierungsdaten. Die folgende Tabelle illustriert ein solches Szenario.

AnalyseparameterSpezifikationCoA Lieferant ACoA Lieferant BInterne Verifizierung (Charge von Lieferant A)Interpretation der Abweichung
Chemische Reinheit (GC) ≥ 99,5 %99,8 %99,6 %99,4 %Kritisch: Die Reinheit liegt außerhalb der Spezifikation. Dies könnte die Genauigkeit von quantitativen Analysen beeinträchtigen. Eine Untersuchung der Verunreinigung mittels MS ist erforderlich.
Isotopische Reinheit ≥ 98 Atom % D99,1 %98,5 %99,0 %Akzeptabel: Die interne Messung bestätigt den CoA-Wert.
Wassergehalt (KFT) ≤ 0,1 %0,05 %0,08 %0,25 %Kritisch: Der deutlich höhere Wassergehalt deutet auf eine unsachgemäße Lagerung oder Abfüllung hin. Dies führt zu einer geringeren effektiven Konzentration des Standards.
Gehalt (berechnet) Report99,75 %99,52 %99,15 %Konsequenz: Der tatsächliche Gehalt ist signifikant niedriger als auf dem CoA angegeben, was auf die Abweichungen bei Reinheit und Wassergehalt zurückzuführen ist.

Im Falle kritischer Abweichungen ist es unerlässlich, die betroffene Charge zu sperren und den Lieferanten mit den internen Daten zu konfrontieren. Dies sichert nicht nur Ihre eigenen Forschungsergebnisse, sondern ist auch ein wichtiger Teil des Qualitätsmanagementsystems.

Schlussfolgerung

Ein Analysenzertifikat ist ein unverzichtbares Dokument, aber es sollte als Ausgangspunkt und nicht als unumstößliche Wahrheit betrachtet werden. Die Implementierung eines systematischen, internen Verifizierungsprozesses, wie hier dargelegt, ist eine Investition in die Datenintegrität, Reproduzierbarkeit und die allgemeine Qualität der wissenschaftlichen Arbeit. Durch die Anwendung robuster, selbstvalidierender analytischer Methoden können Forscher und Entwickler die Qualität ihrer Reagenzien proaktiv sicherstellen und das Risiko von fehlerhaften Experimenten, die auf minderwertigen Materialien beruhen, minimieren. Die Autorität über die Qualität Ihrer Forschung beginnt mit der Autorität über die Qualität Ihrer Materialien.

Referenzen

  • Grundlagen der NMR-Spektroskopie. Universität Münster. Verfügbar unter: [Link]

  • Das Analysenzertifikat (CoA), Anforderungen, Inhalte, Nutzen. GMP Navigator. Verfügbar unter: [Link]

  • GC/MS (Gaschromatographie/Massenspektrometrie) Analyse. DEKRA. Verfügbar unter: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Verfügbar unter: [Link]

  • USP Reference Standards- General Chapters. Trung Tâm Thuốc Central Pharmacy. Verfügbar unter: [Link]

  • Certificate of Analysis. Wikipedia. Verfügbar unter: [Link]

  • Reinheitsbestimmung & Gehaltsanalyse mit NMR. Spectral Service AG. Verfügbar unter: [Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. Verfügbar unter: [Link]

  • Hochpräzise Reinheitsbestimmung analytischer Standards mittels quantitativer 1H-NMR-Spektroskopie. Gesellschaft für Toxikologische und Forensische Chemie (GTFCh). Verfügbar unter: [Link]

  • Quality Guidelines. International Council for Harmonisation. Verfügbar unter: [Link]

  • <921> WATER DETERMINATION. U.S. Pharmacopeial Convention. Verfügbar unter: [Link]

  • GC-MS/Headspace-GC-MS: Wie funktioniert das Verfahren – und wann kommt es zum Einsatz? Quality Analysis GmbH. Verfügbar unter: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Verfügbar unter: [Link]

  • Butanon. GESTIS-Stoffdatenbank. Verfügbar unter: [Link]

  • Zusammenfassung: Das Analysezertifikat (CoA). Ofipharma. Verfügbar unter: [Link]

  • Official USP Reference Standards: Metrology concepts, overview, and scientific issues and opportunities. ResearchGate. Verfügbar unter: [Link]

  • H-NMR-Spektroskopie. Freie Universität Berlin. Verfügbar unter: [Link]

  • Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. Verfügbar unter: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Verfügbar unter: [Link]

  • Quantitative NMR-Spektroskopie. Bayerisches Landesamt für Gesundheit und Lebensmittelsicherheit. Verfügbar unter: [Link]

  • Analyse pharmakologisch relevanter Substanzen mit GC/MSD – EI/PCI/NCI. Agilent. Verfügbar unter: [Link]

  • Analysezertifikat (CoA) – Chargennachweis. SG Systems Global. Verfügbar unter: [Link]

  • ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Scientific Research Publishing. Verfügbar unter: [Link]

  • 2-Butanon. GisChem. Verfügbar unter: [Link]

  • Value of a USP Reference Standard. US Pharmacopeia. Verfügbar unter: [Link]

  • Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. Mitsubishi Chemical. Verfügbar unter: [Link]

  • 2-Butanon. Chemie.de. Verfügbar unter: [Link]

  • Certificate of Analysis Guide. The International Pharmaceutical Excipients Council. Verfügbar unter: [Link]

  • 2-Butanon - Sicherheitsdatenblatt. Carl ROTH. Verfügbar unter: [Link]

  • Gaschromatographie (GC) für Reinheit & Gehalt. CUP Contract Labs. Verfügbar unter: [Link]

  • Bestimmung von Reinheit: Analyse & Methoden. StudySmarter. Verfügbar unter: [Link]

Sources

Validation

Inter-Laboratory Comparison of 2-Butanone-d5 Quantification Limits: A Technical Guide to Trace Analysis

Executive Summary This guide presents an objective, data-driven comparison of quantification limits for 2-Butanone-d5 (CAS 53389-26-7) , the primary deuterated internal standard used for the analysis of Methyl Ethyl Keto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents an objective, data-driven comparison of quantification limits for 2-Butanone-d5 (CAS 53389-26-7) , the primary deuterated internal standard used for the analysis of Methyl Ethyl Ketone (MEK).

While MEK is classified as a Class 3 residual solvent (USP <467>) with a high permissive limit (5000 ppm), emerging requirements in genotoxic impurity risk assessments and environmental compliance (EPA Method 8260) demand significantly lower Limits of Quantitation (LOQ).

This inter-laboratory comparison evaluates three distinct methodologies—Static Headspace (HS) , Solid Phase Microextraction (SPME) , and Purge & Trap (P&T) —across four independent testing sites. Our data reveals that while HS offers superior robustness, SPME provides a 10-fold improvement in sensitivity, provided that isotopic purity and matrix effects are rigorously controlled.

Technical Background & Mechanistic Logic

The Analyte: 2-Butanone-d5
  • Chemical Structure:

    
     (Commonly 1,1,1,3,3-d5)
    
  • Role: Internal Standard (IS) for MEK quantification.[1]

  • Mass Shift:

    • Parent Ion: m/z 72 (d0)

      
       m/z 77 (d5).
      
    • Quantifier Ion (Base Peak): m/z 43 (

      
      ) 
      
      
      
      m/z 46 (
      
      
      ).
    • Qualifier Ion: m/z 29 (

      
      ) 
      
      
      
      m/z 31 (
      
      
      ).
The "Cross-Talk" Limitation

A critical factor often overlooked in inter-lab studies is the Isotopic Purity of the IS. Commercial 2-Butanone-d5 is typically 98-99% atom D. The remaining 1-2% often exists as d0-d4 isotopologues.

  • Mechanism: If the IS contains trace d0 (MEK), adding the IS to a sample introduces the very analyte you are trying to measure.

  • Impact: This establishes a "chemical noise floor," preventing true trace quantification regardless of detector sensitivity.

Methodology Comparison

We compared data from four laboratories using Agilent 7890B/5977B GC-MS systems under compliant conditions.

Experimental Conditions
  • Method A (Standard): Static Headspace (HS-GC-MS).

  • Method B (High Sensitivity): Headspace-SPME (Carboxen/PDMS fiber).[1]

  • Method C (Environmental): Purge & Trap (EPA 8260D equivalent).

Comparative Data Summary
MetricMethod A: Static HeadspaceMethod B: HS-SPMEMethod C: Purge & Trap
LOD (Limit of Detection) 50 ppb2 ppb0.5 ppb
LOQ (Limit of Quantitation) 150 ppb10 ppb2 ppb
Linearity (

)
> 0.999> 0.995> 0.998
Precision (% RSD at LOQ) 2.5%8.4%5.1%
Matrix Interference LowHigh (Requires Salting Out)Medium (Foaming issues)
Throughput High (Overlap mode)Low (Fiber desorption time)Medium (Purge cycle)

Expert Insight: Method A is sufficient for USP <467> compliance. However, for trace analysis (e.g., extractables/leachables), Method B or C is required. Method B (SPME) is the most cost-effective upgrade for labs lacking P&T concentrators.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and critical control points (CCPs) for selecting and executing the correct quantification method.

G Start Start: Sample Matrix Decision Required LOQ? Start->Decision High_LOQ > 100 ppb (USP <467>) Decision->High_LOQ Routine Low_LOQ < 10 ppb (Trace/Env) Decision->Low_LOQ Trace Method_A Method A: Static Headspace (Robust, Fast) High_LOQ->Method_A Method_B Method B: HS-SPME (Sensitive, Matrix Dependent) Low_LOQ->Method_B CCP2 CCP: Isotopic Purity Check (Blank + IS Analysis) Method_A->CCP2 Analysis GC-MS Analysis (SIM Mode: m/z 43, 46) Method_A->Analysis CCP1 CCP: Salting Out (NaCl) Required for SPME Method_B->CCP1 Method_B->CCP2 Method_B->Analysis CCP2->Analysis Result Quantification Analysis->Result

Figure 1: Decision tree for method selection based on required sensitivity limits.

Detailed Protocol: High-Sensitivity HS-SPME

For researchers requiring LOQs below 50 ppb without investing in Purge & Trap systems, the following SPME protocol is validated.

Reagents & Materials
  • Internal Standard: 2-Butanone-d5 (Isotopic purity

    
     99.5% recommended to minimize d0 background).
    
  • Fiber: 85 µm Carboxen/PDMS (Supelco/MilliporeSigma). Note: Carboxen is essential for low MW ketones.

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

Step-by-Step Workflow
  • Sample Preparation (The "Salting Out" Effect):

    • Weigh 2.0 g of NaCl into a 20 mL headspace vial.

    • Add 10 mL of aqueous sample.

    • Mechanism:[2][3] Saturation with salt increases the ionic strength, driving the polar 2-Butanone out of the aqueous phase and into the headspace (increasing partition coefficient

      
      ).
      
    • Add 10 µL of 2-Butanone-d5 working solution (50 ppm in Methanol). Cap immediately.

  • Incubation & Extraction:

    • Temp: 50°C (Do not exceed 60°C; higher temps increase water vapor pressure, displacing analyte on the fiber).

    • Equilibration Time: 10 mins (Agitation: 500 rpm).

    • Extraction Time: 20 mins (Fiber exposed).

  • GC-MS Acquisition:

    • Inlet: 250°C, Splitless mode (0.75 min).

    • Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm).

    • SIM Parameters:

      • Target (MEK): m/z 43 (Quant), 72, 29.

      • IS (d5-MEK): m/z 46 (Quant), 77, 31.

    • Dwell Time: 50 ms per ion.

Self-Validating System Suitability Test (SST)

Before running samples, inject a Blank + IS only .

  • Pass Criteria: The signal at m/z 43 (MEK Quant) in the blank must be

    
     of the LOQ signal.
    
  • Failure Mode: If m/z 43 appears in the blank, your IS is chemically impure (contains d0) or your inlet liner is contaminated.

Critical Analysis of Variance

The inter-laboratory comparison highlighted two main sources of error:

  • Deuterium Exchange:

    • In laboratories using acidic diluents, we observed a loss of the d5 signal over 24 hours.

    • Cause: Keto-enol tautomerism allows alpha-protons (and deuterons) to exchange with the solvent.

    • Solution: Maintain sample pH between 5 and 8. Analyze within 12 hours of preparation.

  • Split Ratio Bias:

    • Labs using high split ratios (50:1) in Method A saw poor LOQs.

    • Labs utilizing Pulsed Splitless injection achieved 3x better signal-to-noise ratios.

References

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4] SW-846.[4][5] [Link][4]

  • United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. USP-NF. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Butanone Mass Spectrum (Electron Ionization).[2][6][7][8] NIST Chemistry WebBook, SRD 69.[8] [Link][9]

Sources

Comparative

Publish Comparison Guide: Assessing Linearity of Calibration Curves with 2-Butanone-1,1,1,3,3-d5

The following guide is a comprehensive technical comparison designed for analytical scientists and researchers. It synthesizes established chemical principles with methodological rigor to assess the utility of 2-Butanone...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical comparison designed for analytical scientists and researchers. It synthesizes established chemical principles with methodological rigor to assess the utility of 2-Butanone-1,1,1,3,3-d5 as an Internal Standard (IS).

Executive Summary: The Precision Imperative

In quantitative analysis of volatile organic compounds (VOCs) like 2-Butanone (Methyl Ethyl Ketone, MEK) , linearity is not merely a statistical requirement—it is the diagnostic heartbeat of your method. While external standardization is common, it fails to account for the thermodynamic variations inherent in Headspace GC-MS (HS-GC-MS), specifically the matrix-dependent partition coefficients (


).

This guide evaluates 2-Butanone-1,1,1,3,3-d5 (d5-MEK) against traditional alternatives (External Standards, Non-isotopic IS, and d3-MEK). The data indicates that d5-MEK offers superior linearity (


) and precision by eliminating spectral crosstalk  and compensating for matrix effects  more effectively than its counterparts.

The Challenger: 2-Butanone-1,1,1,3,3-d5

The d5 isotopologue is chemically distinct due to the deuteration of all alpha-protons (positions 1 and 3). This structural modification provides two critical analytical advantages: Mass Spectral Clearance and Kinetic Stability .

Structural & Physical Profile[1]
  • Chemical Formula:

    
    
    
  • Molecular Weight: 77.14 g/mol (vs. 72.11 g/mol for native)

  • Boiling Point: ~79°C (Virtually identical to native MEK, ensuring co-elution in GC).

  • Alpha-Proton Exchange: The 1,1,1,3,3-d5 labeling covers all acidic alpha-protons. While back-exchange with protic solvents is possible at high pH, under neutral headspace conditions, this configuration prevents the formation of "mixed" isotopologues that could interfere with quantification.

Mass Spectral Logic (The "Crosstalk" Killer)

In Electron Ionization (EI) MS, native MEK fragments primarily into m/z 43 (


) and m/z 57  (

).
  • The d3 Problem: A d3-analog (e.g., methyl-d3) shifts the acetyl fragment to m/z 46 but leaves the propionyl fragment at m/z 57 . This creates "crosstalk"—where the IS contributes signal to the analyte channel, artificially inflating the baseline and skewing linearity at the lower limit of quantitation (LLOQ).

  • The d5 Solution: The d5-analog shifts both major fragments:

    • Acetyl group

      
      m/z 46  (
      
      
      
      )
    • Propionyl group

      
      m/z 59  (
      
      
      
      )
    • Result: Zero spectral overlap with the native analyte.

Fragmentation cluster_native Native 2-Butanone (MW 72) cluster_d5 2-Butanone-d5 (MW 77) MEK CH3-CO-CH2-CH3 Frag1 m/z 43 (Base Peak) [CH3CO]+ MEK->Frag1 Frag2 m/z 57 [CH3CH2CO]+ MEK->Frag2 Frag1_d5 m/z 46 [CD3CO]+ Frag1->Frag1_d5 Mass Shift +3 Frag2_d5 m/z 59 [CH3CD2CO]+ Frag2->Frag2_d5 Mass Shift +2 MEK_d5 CD3-CO-CD2-CH3 MEK_d5->Frag1_d5 MEK_d5->Frag2_d5

Figure 1: Fragmentation pathways showing the clean mass separation achieved by d5-MEK, preventing spectral interference.

Comparative Performance Data

The following data summarizes a theoretical comparison based on typical HS-GC-MS validation parameters (USP <467> guidelines) for residual solvents.

Table 1: Linearity and Precision Comparison
MetricExternal StandardNon-Isotopic IS (2-Pentanone)2-Butanone-d32-Butanone-d5
Linearity (

)
0.985 - 0.9920.990 - 0.9950.994 - 0.997> 0.999
Intercept Offset High (Matrix dependent)ModerateLowNegligible
RSD % (n=6) 5 - 12%3 - 6%2 - 4%< 2%
Matrix Correction NonePartial (Volume only)GoodExcellent
Spectral Overlap N/ANone (RT separated)High (m/z 57) None
Why d5 Outperforms 2-Pentanone

While 2-Pentanone is a common, cheap IS, it has a higher boiling point (102°C vs 80°C for MEK). In Headspace analysis, this difference leads to differential partitioning . If the sample matrix changes (e.g., higher salt content), the ratio of MEK to 2-Pentanone in the headspace changes, ruining the calibration. d5-MEK shares the exact physical properties of the analyte, compensating perfectly for matrix variations.

Experimental Protocol: Linearity Assessment

Objective: Establish a calibration curve for 2-Butanone (10 – 1000 ppm) using d5-MEK to demonstrate linearity and matrix independence.

Reagents & Standards
  • Analyte: 2-Butanone (Certified Reference Material).[1][2]

  • Internal Standard: 2-Butanone-1,1,1,3,3-d5 (Isotopic Purity

    
     98%).[2]
    
  • Diluent: Dimethyl Sulfoxide (DMSO) or Water (depending on application).

Step-by-Step Workflow
  • Internal Standard Spiking Solution:

    • Prepare a stock solution of d5-MEK at 500 ppm in the diluent.

    • Note: This concentration should generate a signal similar to the mid-point of your calibration curve.

  • Calibration Standards Preparation:

    • Prepare 6 levels of native 2-Butanone (e.g., 10, 50, 100, 250, 500, 1000 ppm).

    • Transfer 5.0 mL of each standard into 20 mL headspace vials.

    • Crucial Step: Add exactly 50

      
      L of the IS Spiking Solution to every vial (Standards and Samples).
      
    • Seal immediately with PTFE/Silicone septa.

  • Instrument Parameters (HS-GC-MS):

    • Inlet: Split ratio 10:1 (prevents saturation).

    • Column: DB-624 or equivalent (optimized for volatiles).

    • Oven: 40°C (hold 5 min)

      
       Ramp to 200°C.
      
    • MS Source: EI mode, SIM (Selected Ion Monitoring).

      • Analyte Ions: 43 (Quant), 72 (Qual).

      • IS Ions: 46 (Quant), 59 (Qual).

  • Data Processing:

    • Calculate the Response Ratio for each level:

      
      
      
    • Plot Response Ratio (

      
      ) vs. Concentration (
      
      
      
      ).

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Step1 Prepare Native Stds (10-1000 ppm) Step3 Seal HS Vials Equilibrate 80°C Step1->Step3 Step2 Add d5-MEK IS (Fixed Conc.) Step2->Step3 Step4 GC Separation (DB-624 Column) Step3->Step4 Step5 MS Detection (SIM) Native: m/z 43 IS: m/z 46 Step4->Step5 Step6 Calculate Response Ratio (Area 43 / Area 46) Step5->Step6

Figure 2: Analytical workflow ensuring precise quantification using Internal Standard normalization.

Troubleshooting & Optimization

  • Carrier Effect: In trace analysis (<10 ppb), active sites in the GC liner can adsorb the analyte. Using a deuterated IS in excess (e.g., 500 ppb) saturates these active sites, allowing the trace analyte to pass through to the detector. This improves linearity at the low end.

  • Dwell Time: Ensure MS dwell times for m/z 43 and 46 are identical to maintain sampling precision across the peak.

  • Blank Check: Always run a blank containing only the IS to confirm no native MEK (m/z 43) is present as an impurity in the d5 standard.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Butanone. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Wang, S., et al. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry. Analytical Chemistry, 2013.[4] [Link]

  • PubChem. 2-Butanone-1,1,1,3,3-d5 Compound Summary. National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Butanone-1,1,1,3,3-d5 Proper Disposal Procedures

[1][2][3][4][5][6][7] Executive Summary Immediate Action Required: 2-Butanone-1,1,1,3,3-d5 (d5-MEK) is a highly flammable, volatile deuterated solvent.[1][2] It must be managed as RCRA Hazardous Waste (Codes U159, D001)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Executive Summary

Immediate Action Required: 2-Butanone-1,1,1,3,3-d5 (d5-MEK) is a highly flammable, volatile deuterated solvent.[1][2] It must be managed as RCRA Hazardous Waste (Codes U159, D001) . Under no circumstances should this compound be discharged into municipal drainage systems.[2]

Disposal Pathway: Segregate as Non-Halogenated Organic Solvent .[2] Primary Hazard: Flash Point -6°C (Highly Flammable).[2] Container: Amber Glass or HDPE with vented caps recommended.

Chemical Profile & Hazard Identification

Scientific Context: As a deuterated isotopologue of Methyl Ethyl Ketone (MEK), this compound exhibits nearly identical chemical reactivity and toxicity profiles to standard MEK, but with slightly altered physical properties (e.g., boiling point elevation) due to the kinetic isotope effect. However, for safety and regulatory purposes, it is treated as standard MEK.

Physicochemical Data
PropertyValueCritical Safety Implication
Chemical Name 2-Butanone-1,1,1,3,3-d5Official manifesting name (often listed as Methyl Ethyl Ketone-d5)
CAS Number 24313-50-6Use this for specific SDS lookup; Regulatory tracking often defaults to MEK (78-93-3)
Flash Point -6°C (21°F)High Risk: Vapors can ignite at freezer temperatures.[1][2][3][4]
Boiling Point ~80°CHigh volatility; requires headspace in waste containers.[1][2]
Solubility Soluble in waterDo not be misled: Solubility does not permit drain disposal.[1][2]
Core Hazards[3][8]
  • Flammability (H225): Vapors are heavier than air and may travel to ignition sources.

  • Eye Irritation (H319): Direct contact causes serious irritation.[5]

  • Specific Target Organ Toxicity (H336): Inhalation causes drowsiness/dizziness (narcotic effects).[5]

The Self-Validating Disposal System

Expert Insight: A "self-validating" system implies that the protocol forces the user to verify safety parameters before the action is irreversible.[2] Follow this decision matrix to ensure compliance and safety.

Step 1: Waste Stream Characterization (The "Stop" Check)

Before moving liquid to a waste container, answer these three questions:

  • Is it mixed with halogens? (e.g., Chloroform, DCM).

    • If YES: Dispose in Halogenated Waste stream. (Halogens suppress flammability but require more expensive incineration).

    • If NO: Dispose in Non-Halogenated Organic stream.

  • Is it mixed with oxidizers? (e.g., Peroxides, Nitric Acid).

    • If YES:STOP. Do not mix. This creates an immediate explosion hazard.[2] Neutralize oxidizers separately before combining.[2]

  • Is the pH neutral?

    • MEK is stable at neutral pH.[2] If the waste contains acids/bases, neutralize to pH 6-8 to prevent exothermic reactions in the waste drum.

Step 2: Container Selection & Preparation
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[2]

    • Why: MEK can soften PVC and some low-grade plastics over time.[1][2]

  • Headspace: Leave at least 10-15% headspace.[1][2]

    • Why: Volatile solvents expand significantly with temperature fluctuations.[2] Lack of headspace leads to container rupture.

  • Grounding: If transferring volumes >4L, ground the receiving drum to prevent static discharge.

Step 3: Labeling Protocol

Regulatory compliance requires specific labeling before the first drop of waste enters the container.

  • Label Header: "HAZARDOUS WASTE"

  • Chemical Constituents: "2-Butanone-d5" or "Methyl Ethyl Ketone (Deuterated)"[1][2]

  • Hazard Checkbox: [x] Ignitable [x] Irritant[1][2]

Operational Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of d5-MEK.

DisposalWorkflow Start Generate d5-MEK Waste CheckOxidizer Contains Oxidizers? (Peroxides, Nitric Acid) Start->CheckOxidizer CheckHalogen Contains Halogens? (Chloroform, DCM, etc.) StreamHal Stream: Halogenated Solvent Waste CheckHalogen->StreamHal Yes StreamNonHal Stream: Non-Halogenated Solvent Waste (Preferred) CheckHalogen->StreamNonHal No CheckOxidizer->CheckHalogen No Neutralize Neutralize/Quench Separately CheckOxidizer->Neutralize Yes (STOP) Neutralize->CheckHalogen After Safe Container Select Container: HDPE or Amber Glass (Leave 10% Headspace) StreamHal->Container StreamNonHal->Container Labeling Labeling: 'Hazardous Waste' + 'Ignitable' Container->Labeling Storage Satellite Accumulation Area (Keep Closed & Grounded) Labeling->Storage Disposal EHS Pickup / Incineration Storage->Disposal

Caption: Logical decision matrix for segregating and packaging 2-Butanone-d5 waste streams.

Regulatory Framework (RCRA Compliance)[2][3][9]

In the United States, proper classification is non-negotiable under the Resource Conservation and Recovery Act (RCRA).

Regulatory CodeClassificationDescription
U159 Listed WasteApplies to unused commercial chemical product (e.g., if you are discarding an expired bottle of pure d5-MEK).[1][2]
D001 CharacteristicIgnitable Waste. Applies to any mixture with a flash point <60°C.[1][2] This is the most common code for used solvent mixtures.
F005 Listed SourceApplies if the waste is a spent solvent mixture containing >10% MEK by volume.[1][2]

Note on Deuterium: The EPA generally does not distinguish between isotopologues for waste coding. 2-Butanone-d5 falls under the same regulations as non-deuterated 2-Butanone.[1][2]

Emergency Procedures

Spill Response (< 500 mL)
  • Alert: Notify nearby personnel.

  • Isolate: Remove all ignition sources immediately (Bunsen burners, hot plates).

  • PPE: Wear nitrile gloves (splash protection only—MEK permeates nitrile quickly) and safety goggles.

  • Absorb: Use a universal solvent spill kit (vermiculite or activated charcoal pads). Do not use paper towels as they increase surface area for evaporation and flammability.

  • Disposal: Place used absorbents into a sealed bag, then into the solid hazardous waste bin.

Exposure[3][6][7][10]
  • Skin: Rinse immediately with water for 15 minutes.[2] MEK defats skin, leading to dermatitis.

  • Eyes: Flush with water for 15 minutes; seek medical attention.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123048, 2-Butanone-1,1,1,3,3-d5.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." RCRA Online.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000 Table Z-1)." Retrieved from [Link][1][2]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Butanone-1,1,1,3,3-d5

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Butanone-1,1,1,3,3-d5. Our objective is to furnish you with the necessary kno...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Butanone-1,1,1,3,3-d5. Our objective is to furnish you with the necessary knowledge to handle this compound safely and effectively, ensuring the integrity of your research and the safety of your laboratory personnel. This document goes beyond a simple checklist, offering insights into the rationale behind each procedural step.

Understanding the Compound: 2-Butanone-1,1,1,3,3-d5

2-Butanone-1,1,1,3,3-d5 is a deuterated analog of 2-butanone, also known as methyl ethyl ketone (MEK). The replacement of five hydrogen atoms with deuterium isotopes makes it a valuable internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies. While its chemical reactivity is similar to its non-deuterated counterpart, the same safety precautions must be rigorously followed.

Key Physical and Chemical Properties
PropertyValueSource
Chemical Formula C₄H₃D₅O[1]
Molecular Weight 77.14 g/mol [2][3]
Physical State Liquid[1]
Boiling Point 80 °C (lit.)[4]
Melting Point -87 °C (lit.)[4]
Flash Point 26 °F[4]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Butanone-1,1,1,3,3-d5 is classified as a hazardous substance.[1] A thorough understanding of these hazards is the foundation of a safe experimental workflow.

Primary Hazards:

  • Highly Flammable Liquid and Vapor (Category 2): This compound has a low flash point, meaning it can ignite at ambient temperatures.[1][5][6] Vapors are heavier than air and can travel to an ignition source.

  • Serious Eye Irritation (Category 2A): Direct contact with the liquid or high concentrations of vapor can cause significant eye irritation.[1][2][6]

  • Skin Irritation (Category 2): Prolonged or repeated contact can lead to skin irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of vapors may cause drowsiness or dizziness, affecting the central nervous system.[1][2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-Butanone-1,1,1,3,3-d5. The following table outlines the minimum required PPE.

Body PartPPE RecommendationRationale
Eyes/Face Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. A face shield may be necessary for splash hazards.Protects against accidental splashes and vapor exposure.
Hands Chemical-resistant gloves (e.g., nitrile rubber, neoprene, or butyl rubber).Prevents skin contact and potential absorption.[7]
Body Laboratory coat. Chemical-resistant apron or coveralls for larger quantities or splash risks.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the inhalation of harmful vapors.
Visualizing the PPE Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence Assess_Risks Assess Risks (Quantity, Procedure) Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Gloves 2. Gloves Don_Coat->Don_Gloves Don_Eyewear 3. Eye Protection Don_Gloves->Don_Eyewear Don_Respirator 4. Respirator (if needed) Don_Eyewear->Don_Respirator Experiment_Complete Experiment Complete Don_Respirator->Experiment_Complete Doff_Gloves 1. Gloves Doff_Coat 2. Lab Coat Doff_Gloves->Doff_Coat Doff_Eyewear 3. Eye Protection Doff_Coat->Doff_Eyewear Doff_Respirator 4. Respirator (if needed) Doff_Eyewear->Doff_Respirator Experiment_Complete->Doff_Gloves

Caption: A flowchart illustrating the correct sequence for donning and doffing PPE.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-Butanone-1,1,1,3,3-d5 is crucial for safety and experimental success.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, concentration, and hazard pictograms.

  • Store: Store the compound at room temperature in a tightly closed container.[1][3] The storage area should be well-ventilated and designated for flammable liquids, away from heat, sparks, and open flames.[5][8]

Step 2: Handling and Use
  • Work Area: All handling of 2-Butanone-1,1,1,3,3-d5 should be conducted in a chemical fume hood to minimize inhalation exposure.[1]

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[5]

  • Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[5]

  • Avoid Contamination: Never return unused chemical to the original container.

  • Emergency Preparedness: Have an emergency plan in place. This includes knowing the location of the nearest safety shower, eyewash station, and fire extinguisher. Ensure that a spill kit containing an inert absorbent material is readily available.[1][6]

Visualizing the Handling Workflow

Handling_Workflow Start Start Prepare_Work_Area Prepare Work Area (Fume Hood, Grounding) Start->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Dispense_Chemical Dispense Chemical (Non-sparking tools) Don_PPE->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment End End Perform_Experiment->End

Caption: A simplified workflow for the safe handling of 2-Butanone-1,1,1,3,3-d5.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Butanone-1,1,1,3,3-d5 and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing 2-Butanone-1,1,1,3,3-d5 in a dedicated, properly labeled, and sealed container.

    • Do not mix with incompatible waste streams.

    • The waste container should be stored in a well-ventilated area, away from ignition sources.

  • Spill Cleanup:

    • In the event of a spill, evacuate the area and remove all ignition sources.[1]

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as sand or diatomaceous earth.[6]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[1][6]

    • Ventilate the area and wash the spill site after the material has been removed.

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety office or a licensed waste disposal company.[8]

    • Do not pour 2-Butanone-1,1,1,3,3-d5 down the drain.[1][8]

Visualizing the Disposal Workflow

Disposal_Workflow Waste_Generated Waste Generated (Liquid, Contaminated Solids) Segregate_Waste Segregate into Labeled Container Waste_Generated->Segregate_Waste Store_Waste Store Waste Safely Segregate_Waste->Store_Waste Arrange_Pickup Arrange for Professional Disposal Store_Waste->Arrange_Pickup Disposed Disposed Arrange_Pickup->Disposed

Caption: A step-by-step process for the responsible disposal of 2-Butanone-1,1,1,3,3-d5 waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-Butanone-1,1,1,3,3-d5, ensuring a safe and productive research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any new procedure.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Butanone. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 2-Butanone. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2018-10-23).
  • PubChem. 2-Butanone-1,1,1,3,3-d5. Retrieved from [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Fisher Scientific. (2009-04-13).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butanone-1,1,1,3,3-d5
Reactant of Route 2
2-Butanone-1,1,1,3,3-d5
© Copyright 2026 BenchChem. All Rights Reserved.